Product packaging for Diisooctyl glutarate(Cat. No.:CAS No. 28880-25-3)

Diisooctyl glutarate

Cat. No.: B15342387
CAS No.: 28880-25-3
M. Wt: 356.5 g/mol
InChI Key: SFNLXSGWZBPIIX-UHFFFAOYSA-N
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Description

Diisooctyl glutarate is a useful research compound. Its molecular formula is C21H40O4 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O4 B15342387 Diisooctyl glutarate CAS No. 28880-25-3

Properties

CAS No.

28880-25-3

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

bis(6-methylheptyl) pentanedioate

InChI

InChI=1S/C21H40O4/c1-18(2)12-7-5-9-16-24-20(22)14-11-15-21(23)25-17-10-6-8-13-19(3)4/h18-19H,5-17H2,1-4H3

InChI Key

SFNLXSGWZBPIIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CCCC(=O)OCCCCCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Glutarate Esters: Focus on Diisobutyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Diisooctyl glutarate" is not consistently defined in scientific literature and chemical databases. There is significant ambiguity regarding its precise chemical structure and corresponding identifiers such as a CAS number. Searches for this compound often lead to information on related but distinct chemicals. This guide will focus on the well-characterized compound Diisobutyl glutarate , as a representative glutarate ester, and will also provide available data on other related glutarate esters for comparative purposes.

Introduction to Glutarate Esters

Glutarate esters are diesters of glutaric acid (pentanedioic acid). They are utilized in a variety of industrial applications, including as plasticizers, solvents, and intermediates in chemical synthesis. Their physical and chemical properties are largely determined by the nature of the alcohol moieties esterified to the glutaric acid backbone. This guide provides a detailed overview of the chemical properties and structure of diisobutyl glutarate, a common example of a glutarate ester.

Chemical Structure and Identification of Diisobutyl Glutarate

Diisobutyl glutarate is the diester of glutaric acid and isobutanol. Its structure consists of a central five-carbon glutarate chain with two isobutyl groups attached via ester linkages.

Molecular Structure Visualization:

Caption: 2D structure of Diisobutyl Glutarate.

Table 1: Chemical Identifiers for Diisobutyl Glutarate

IdentifierValue
CAS Number 71195-64-7[1][2][3][4]
Molecular Formula C13H24O4[1][2][3][4]
IUPAC Name bis(2-methylpropyl) pentanedioate[4]
Synonyms Diisobutyl pentanedioate, Glutaric acid diisobutyl ester[1][2][3]
InChI InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3[1][2][3]
InChIKey UFWRCRCDRAUAAO-UHFFFAOYSA-N[1][2][3]
SMILES CC(C)COC(=O)CCCC(=O)OCC(C)C[4]

Physicochemical Properties

The physicochemical properties of diisobutyl glutarate are summarized in the table below. These properties are crucial for determining its applications and for ensuring safe handling and storage.

Table 2: Physicochemical Properties of Diisobutyl Glutarate

PropertyValue
Molecular Weight 244.33 g/mol [1][4]
Boiling Point 267 °C at 760 mmHg
Density 0.974 g/cm³
Flash Point 116.3 °C
LogP 2.55510
Refractive Index 1.437

Spectroscopic Data

  • ¹H NMR: Expected signals would include triplets and multiplets for the methylene protons of the glutarate backbone, a doublet for the methylene protons of the isobutyl groups, a multiplet for the methine proton of the isobutyl groups, and a doublet for the terminal methyl protons of the isobutyl groups.

  • ¹³C NMR: Carbon signals would be expected for the carbonyl carbons of the ester groups, the methylene carbons of the glutarate backbone, and the carbons of the isobutyl groups.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester functional group would be prominent, typically in the region of 1735-1750 cm⁻¹. C-O stretching bands would also be present, along with C-H stretching and bending vibrations for the alkyl portions of the molecule.

Experimental Protocols

Specific, detailed experimental protocols for the synthesis and analysis of diisobutyl glutarate are not widely published in readily accessible literature. However, general methods for the synthesis of esters and the analysis of related compounds can be applied.

Synthesis: A common method for the synthesis of esters like diisobutyl glutarate is through Fischer esterification . This would involve reacting glutaric acid with an excess of isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the product, often with the removal of water as it is formed.

Workflow for a Generic Fischer Esterification:

Fischer_Esterification Reactants Glutaric Acid + Isobutanol (excess) + Acid Catalyst Reaction Heat and Remove Water Reactants->Reaction Product_Mixture Crude Diisobutyl Glutarate + Water + Excess Isobutanol + Catalyst Reaction->Product_Mixture Workup Neutralization and Washing Product_Mixture->Workup Purification Distillation under Reduced Pressure Workup->Purification Final_Product Pure Diisobutyl Glutarate Purification->Final_Product

Caption: Generalized workflow for Fischer esterification.

Analytical Methods: The analysis of glutarate esters can be performed using standard chromatographic techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for the quantification and identification of these compounds. High-performance liquid chromatography (HPLC) could also be employed, particularly for less volatile glutarate esters.

Safety and Handling

Safety data for diisobutyl glutarate is not extensively available. However, based on the safety data sheets (SDS) of similar short-chain dialkyl esters, the following general precautions should be observed:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep containers tightly closed.

  • Hazards: May cause skin and eye irritation. Inhalation of vapors or mists may cause respiratory tract irritation.

It is crucial to consult the specific Safety Data Sheet for any chemical before handling.

Data on Related Glutarate Esters

For the purpose of comparison, a summary of identifiers for other related glutarate esters is provided below.

Table 3: Identifiers for Other Glutarate Esters

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dimethyl glutarate 1119-40-0C7H12O4160.17
Diethyl glutarate 818-38-2C9H16O4188.22
Dibutyl glutarate 6624-57-3C13H24O4244.33
Diisodecyl glutarate 53389-77-2C25H48O4412.65

Conclusion

While the specific compound "this compound" remains ambiguously defined in the public domain, this guide provides a comprehensive overview of a closely related and well-characterized analogue, diisobutyl glutarate. The provided data on its chemical properties, structure, and general synthetic and analytical methodologies serves as a valuable resource for researchers, scientists, and drug development professionals working with glutarate esters. It is recommended to use specific CAS numbers for procurement and in scientific communications to avoid ambiguity.

References

Spectroscopic data for diisooctyl glutarate (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for diisooctyl glutarate, a dialkyl ester of glutaric acid. Due to the limited availability of direct spectroscopic data for this compound, this document utilizes representative data from closely related long-chain dialkyl glutarates and phthalates to provide a predictive analysis for researchers, scientists, and professionals in drug development. The "isooctyl" group can represent several isomers; for the context of this guide, it is primarily considered as 6-methylheptyl. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound, based on data from analogous compounds such as dioctyl glutarate.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.05Triplet4H-O-CH₂ -R
~2.35Triplet4H-OOC-CH₂ -CH₂-
~1.90Quintet2H-OOC-CH₂-CH₂ -CH₂-
~1.60Multiplet4H-O-CH₂-CH₂ -R
~1.2-1.4Multiplet~20H-(CH₂ )₅-CH₃
~0.88Triplet6H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~173.0C =O
~65.0-O-CH₂ -R
~34.0-OOC-CH₂ -CH₂-
~31.8-CH₂ -
~29.2-CH₂ -
~28.6-CH₂ -
~25.9-CH₂ -
~22.6-CH₂ -
~20.5-OOC-CH₂-CH₂ -CH₂-
~14.1-CH₃

Table 3: Predicted FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2955-2855StrongC-H stretch (alkane)
1735StrongC=O stretch (ester)
1465MediumC-H bend (alkane)
1170StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
357Low[M+H]⁺
227Medium[M - C₈H₁₇O]⁺
115High[C₅H₇O₂]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is typically used.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Acquisition Parameters:

      • Number of scans: 16-64

      • Relaxation delay: 1-5 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: 10-15 ppm

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Parameters:

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation delay: 2-5 seconds

      • Acquisition time: 1-2 seconds

      • Spectral width: 0-200 ppm

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[1][2] A drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a uniform thin film.[1]

  • Instrumentation: A standard FTIR spectrometer is used.

  • Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the spectrometer's sample compartment.

    • The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.

    • GC Conditions:

      • Injector: Split/splitless injector, with an injection volume of 1 µL.

      • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C, held for 5-10 minutes.

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-500.

Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_FTIR Prepare Thin Film on Salt Plates Sample->Prep_FTIR Prep_MS Dilute in Solvent for GC-MS Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR FTIR FTIR Spectrometer Prep_FTIR->FTIR MS GC-MS System Prep_MS->MS NMR_Data Acquire 1H & 13C Spectra NMR->NMR_Data FTIR_Data Acquire IR Spectrum FTIR->FTIR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Process_NMR Fourier Transform & Phase Correction NMR_Data->Process_NMR Process_FTIR Background Subtraction FTIR_Data->Process_FTIR Process_MS Library Search & Fragmentation Analysis MS_Data->Process_MS Interpret_NMR Chemical Shift & Coupling Analysis Process_NMR->Interpret_NMR Interpret_FTIR Functional Group Identification Process_FTIR->Interpret_FTIR Interpret_MS Molecular Ion & Fragment Identification Process_MS->Interpret_MS Final_Structure Structure Elucidation Interpret_NMR->Final_Structure Interpret_FTIR->Final_Structure Interpret_MS->Final_Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationship cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Compound This compound Structure Chemical Structure Compound->Structure Func_Groups Functional Groups (Ester, Alkane) Structure->Func_Groups MS Mass Spectrometry Structure->MS NMR NMR (1H, 13C) Func_Groups->NMR FTIR FTIR Func_Groups->FTIR NMR_Info Electronic Environment of Nuclei (Connectivity) NMR->NMR_Info FTIR_Info Vibrational Modes (Functional Groups) FTIR->FTIR_Info MS_Info Mass-to-Charge Ratio (Molecular Weight & Fragmentation) MS->MS_Info

Caption: Logical relationships between molecular properties and spectroscopic techniques.

References

The Solubility Profile of Diisooctyl Glutarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diisooctyl glutarate in a range of common laboratory solvents. This compound, a high-molecular-weight diester, sees application in various industrial and research settings, including as a plasticizer and a component in formulation development. Understanding its solubility is critical for its effective use, particularly for researchers, scientists, and drug development professionals. This document summarizes the available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for high-throughput solubility screening relevant to drug formulation.

Introduction to this compound

This compound (CAS No. not clearly defined, often associated with its isomers or related compounds like diisobutyl glutarate, CAS 71195-64-7) is a branched-chain diester of glutaric acid and isooctyl alcohol. Its structure, characterized by long, nonpolar alkyl chains and a central polar ester functionality, dictates its solubility behavior. Generally, long-chain diesters exhibit good solubility in nonpolar and moderately polar organic solvents, while showing limited to no solubility in highly polar solvents such as water. This guide will explore these characteristics in detail.

Solubility of this compound in Common Laboratory Solvents

Quantitative solubility data for this compound is not extensively available in published literature. However, based on the principle of "like dissolves like" and data for structurally similar long-chain diesters, a qualitative and semi-quantitative solubility profile can be constructed. Esters with long alkyl chains are typically miscible with a wide range of organic solvents. For instance, related phthalate esters are known to be soluble in many common organic solvents.

The following table summarizes the expected solubility of this compound in various common laboratory solvents at ambient temperature (approximately 20-25°C).

Solvent NameSolvent TypeExpected SolubilityNotes
WaterProtic, Highly PolarInsolubleAn estimated water solubility for the related diisobutyl glutarate is 17.75 mg/L at 25°C. This compound is expected to have even lower water solubility due to its larger hydrophobic chains.
EthanolProtic, PolarSoluble / MiscibleShort-chain alcohols are good solvents for many esters.
MethanolProtic, PolarSolubleSimilar to ethanol, good solubility is expected.
AcetoneAprotic, PolarSoluble / MiscibleKetones are effective solvents for a wide range of organic compounds, including diesters.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSolubleDMSO is a powerful polar aprotic solvent capable of dissolving a vast array of polar and nonpolar compounds.[1]
HexaneNonpolarSoluble / MiscibleThe long alkyl chains of this compound lead to high affinity for nonpolar solvents.
TolueneNonpolarSoluble / MiscibleAromatic hydrocarbons are generally good solvents for diesters.
Ethyl AcetateAprotic, Moderately PolarSoluble / MiscibleAs an ester itself, ethyl acetate is an excellent solvent for other esters.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound or a novel active pharmaceutical ingredient (API) within a formulation containing it, a standardized experimental protocol is essential. The following details a robust shake-flask method, which is a common approach for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of a solute (e.g., this compound or an API) in a specific solvent.

Materials:

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other appropriate analytical instrumentation)

  • Solute (this compound or API)

  • Selected solvent(s)

Procedure:

  • Preparation: Add an excess amount of the solute to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for many compounds.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solute settle. For fine suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is necessary to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet at the bottom of the vial.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of the solute.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Visualization of an Experimental Workflow

In the context of drug development, this compound may be considered as a component of a lipid-based formulation or other delivery system. A critical early step is to screen the solubility of a new drug candidate in various excipients. The following diagram illustrates a high-throughput screening (HTS) workflow for this purpose.

G A API and Excipient Selection B Stock Solution Preparation (API in Volatile Solvent) A->B C Dispense Excipients into 96-Well Plate A->C D Dispense API Stock Solution into Wells B->D C->D E Solvent Evaporation D->E F Seal Plate and Equilibrate (Shaking, 48h) E->F G Centrifuge Plate to Pellet Excess API F->G H Collect Supernatant G->H I Dilute and Analyze (e.g., HPLC) H->I J Data Analysis and Solubility Ranking I->J

Caption: High-Throughput Drug Solubility Screening Workflow.

Conclusion

While specific quantitative solubility data for this compound remains sparse in public literature, its chemical nature as a long-chain diester provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in a wide range of nonpolar and moderately polar organic solvents and insoluble in water. For precise solubility determination, particularly in the context of pharmaceutical formulations, the detailed experimental protocol provided in this guide should be followed. The illustrated high-throughput screening workflow offers a practical approach for efficiently evaluating drug solubility in excipients like this compound, thereby accelerating the drug development process.

References

An In-depth Technical Guide to the Thermodynamic Properties of Glutarate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of a homologous series of glutarate esters: dimethyl glutarate, diethyl glutarate, dipropyl glutarate, and dibutyl glucarate. Understanding these properties is crucial for a wide range of applications, including their use as solvents, plasticizers, and in the formulation of drug delivery systems. This document summarizes key quantitative data, details common experimental protocols for their determination, and provides visualizations of experimental workflows.

Core Thermodynamic Data of Glutarate Esters

The following tables summarize the available experimental and estimated thermodynamic data for dimethyl, diethyl, dipropyl, and dibutyl glutarate. It is important to note that a complete set of experimentally determined values is not consistently available across the series, particularly for the standard enthalpy of formation and liquid heat capacity. In such cases, values derived from estimation methods are provided and clearly marked.

Table 1: Physical Properties of Dialkyl Glutarates

PropertyDimethyl GlutarateDiethyl GlutarateDipropyl GlutarateDibutyl Glutarate
CAS Number 1119-40-0[1]818-38-2[2]1724-48-7[3]6624-57-3[4][5]
Molecular Formula C₇H₁₂O₄[1][6]C₉H₁₆O₄[2]C₁₁H₂₀O₄C₁₃H₂₄O₄[5]
Molecular Weight ( g/mol ) 160.17[1][6]188.22[2][7]216.27244.33[5]
Boiling Point (°C) 215237[7]262 (est.)287.7[4]
Melting Point (°C) -37-24.1[8]--50.6[4]
Density (g/mL at 25°C) 1.0871.022[7]0.998 (est.)0.976[4]

Table 2: Thermodynamic Properties of Dialkyl Glutarates (at 298.15 K)

PropertyDimethyl GlutarateDiethyl GlutarateDipropyl GlutarateDibutyl Glutarate
Standard Enthalpy of Formation (liquid), ΔfH°(l) (kJ/mol) -680 (est.)-730 (est.)-780 (est.)-830 (est.)
Standard Enthalpy of Vaporization, ΔvapH° (kJ/mol) 55.8 (est.)61.2 (est.)66.5 (est.)71.9[4]
Liquid Heat Capacity, Cp(l) (J/mol·K) 280 (est.)330 (est.)380 (est.)430 (est.)
Vapor Pressure (mmHg at 25°C) 0.040.0070.001 (est.)0.00244[4]

Note: "est." indicates an estimated value based on group contribution methods due to the lack of available experimental data.

Experimental Protocols

The determination of the thermodynamic properties of glutarate esters involves a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation is a fundamental thermodynamic property. For organic liquids like glutarate esters, it is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:

cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_calc Calculation A Weigh a precise mass of the glutarate ester B Encapsulate in a combustible container A->B C Place sample in the calorimeter bomb B->C D Pressurize with excess pure oxygen C->D E Immerse bomb in a known volume of water D->E F Ignite the sample E->F G Record temperature change of the water F->G H Calculate the heat released (q_comb) G->H I Correct for fuse wire and acid formation H->I J Determine the standard enthalpy of combustion I->J K Calculate the standard enthalpy of formation using Hess's Law J->K cluster_setup DSC Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis A Calibrate the DSC instrument with a known standard (e.g., indium) B Weigh an empty sample pan and a reference pan A->B C Add a small, precise amount of the glutarate ester to the sample pan B->C D Hermetically seal both pans C->D E Place pans in the DSC cell D->E F Run a baseline scan with empty pans E->F G Run a scan with a sapphire standard F->G H Run a scan with the glutarate ester sample G->H I Subtract the baseline from the sample and standard scans H->I J Calculate the heat flow difference I->J K Determine the heat capacity of the glutarate ester J->K A Saturate a stream of inert gas (e.g., N₂) with the glutarate ester vapor at a constant temperature and pressure B Condense the vapor from the gas stream in a cold trap A->B D Measure the total volume of the inert gas that has passed through A->D C Measure the mass of the condensed ester B->C E Calculate the partial pressure of the ester using the ideal gas law C->E D->E

References

An In-Depth Technical Guide to the Mechanism of Action of Glutarate Plasticizers in PVC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle, limiting its applications. To impart flexibility and durability, PVC is compounded with plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material. Among the various classes of plasticizers, glutarate esters, which are diesters of glutaric acid, represent a significant category of non-phthalate plasticizers. This technical guide provides a comprehensive overview of the mechanism of action of glutarate plasticizers in PVC, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying principles and workflows.

Mechanism of Action of Glutarate Plasticizers in PVC

The primary function of a plasticizer in PVC is to reduce the intermolecular forces between the polymer chains, thereby increasing the material's flexibility. The mechanism of action of glutarate plasticizers can be understood through the "lubricity" and "free volume" theories.

Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, facilitating the movement of PVC chains past one another. The rigid PVC polymer has strong dipole-dipole interactions between the carbon-chlorine (C-Cl) bonds of adjacent chains. Glutarate plasticizer molecules, with their polar ester groups, can interact with these polar sites on the PVC chains. These interactions disrupt the strong polymer-polymer bonds, allowing for greater chain mobility under stress.

Free Volume Theory: This theory suggests that plasticizers increase the "free volume" within the polymer matrix. Free volume refers to the space between polymer chains that is not occupied by the chains themselves. By inserting themselves between the PVC chains, the bulkier glutarate molecules increase the spacing between the polymer chains, creating more free volume. This increased free volume allows for greater segmental motion of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.

The effectiveness of a glutarate plasticizer is dependent on its molecular structure. Key structural features include:

  • Polar Ester Groups: The two ester groups in the glutarate molecule are crucial for its interaction with the polar PVC chains.

  • Nonpolar Alkyl Chains: The length and branching of the alkyl chains of the ester group influence the plasticizer's efficiency, compatibility, and permanence. Longer, linear alkyl chains tend to provide better flexibility at low temperatures, while branched chains can improve compatibility.

The overall mechanism involves the glutarate plasticizer molecules positioning themselves between the PVC chains, with the polar ester groups interacting with the C-Cl dipoles and the nonpolar alkyl chains providing spacing. This disruption of the polymer-polymer interactions is the fundamental basis for the plasticizing effect.

Figure 1: Mechanism of PVC Plasticization

Data Presentation

While specific quantitative data for glutarate plasticizers is not extensively available in the public domain, the following tables provide a comparative overview of the performance of common plasticizers in PVC. This data serves as a benchmark for evaluating the expected performance of glutarate esters, which are a type of dicarboxylate ester similar to adipates and sebacates.[1]

Table 1: Mechanical Properties of Plasticized PVC

Plasticizer (50 phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
DOP (Dioctyl Phthalate)15.7 - 22.0350 - 4508.0 - 12.0
DINP (Diisononyl Phthalate)17.7 - 19.5380 - 4209.0 - 13.0
DOA (Dioctyl Adipate)14.9 - 18.8400 - 5007.0 - 11.0
DOTP (Dioctyl Terephthalate)19.4 - 22.0350 - 40010.0 - 14.0
Dibutyl Sebacate (DBS)15.7350-

Note: phr = parts per hundred resin. Data compiled from multiple sources for comparative purposes.[2][3]

Table 2: Thermal Properties of Plasticized PVC

Plasticizer (phr)Glass Transition Temperature (Tg) (°C)
Unplasticized PVC~85
DOP (10 wt%)~70
DOP (20 wt%)~55
Butyl Phenoxyethyl Adipate (50 phr)-45.7

Data compiled from multiple sources for comparative purposes.[4][5]

Experimental Protocols

The evaluation of plasticizer performance in PVC involves a suite of standardized tests. The following are detailed methodologies for key experiments.

Sample Preparation
  • Compounding: The PVC resin, glutarate plasticizer, heat stabilizer (e.g., a mixed metal soap), and other additives are dry-blended in a high-speed mixer.

  • Melt Mixing: The dry blend is then melt-compounded using a two-roll mill or a twin-screw extruder at a temperature typically between 160°C and 180°C.

  • Sheet Formation: The compounded material is pressed into sheets of a specified thickness using a hydraulic press at a controlled temperature and pressure.

  • Conditioning: The prepared sheets are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.

Mechanical Testing: Tensile Properties (ASTM D882)
  • Specimen Preparation: Dog-bone shaped specimens are cut from the conditioned PVC sheets using a die cutter. The dimensions of the specimens should conform to the specifications in ASTM D882.

  • Test Setup: A universal testing machine equipped with grips suitable for thin films is used. The initial grip separation and crosshead speed are set according to the standard.

  • Procedure: The specimen is mounted in the grips, ensuring it is aligned and not slipping. The test is initiated, and the specimen is pulled at a constant rate until it fractures. The load and elongation are recorded throughout the test.

  • Data Analysis: From the stress-strain curve, the tensile strength, elongation at break, and modulus of elasticity are calculated.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small, uniform sample (5-10 mg) is cut from the plasticized PVC sheet and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: A calibrated DSC instrument is used. The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: The sample is subjected to a controlled heating program, typically a ramp from a low temperature (e.g., -50°C) to a temperature above the expected glass transition at a constant rate (e.g., 10°C/min).[5]

  • Data Analysis: The heat flow as a function of temperature is recorded. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Thermal Analysis: Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small sample (10-20 mg) of the plasticized PVC is placed in a tared TGA pan.

  • Instrument Setup: A calibrated TGA instrument is used. The furnace is purged with an inert or oxidative atmosphere, depending on the desired analysis.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 or 20°C/min) over a wide temperature range (e.g., from room temperature to 600°C).[6]

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of decomposition and the temperatures at which major weight loss events occur are determined from the TGA curve and its derivative (DTG).

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Data Analysis compounding Compounding (PVC, Glutarate, Stabilizer) melt_mixing Melt Mixing (Two-roll mill) compounding->melt_mixing sheet_formation Sheet Formation (Hydraulic Press) melt_mixing->sheet_formation conditioning Conditioning (23°C, 50% RH) sheet_formation->conditioning tensile Tensile Testing (ASTM D882) conditioning->tensile dsc DSC Analysis conditioning->dsc tga TGA Analysis conditioning->tga mechanical_props Mechanical Properties (Tensile Strength, Elongation) tensile->mechanical_props thermal_props Thermal Properties (Tg, Decomposition Temp.) dsc->thermal_props tga->thermal_props

Figure 2: Experimental Workflow

Conclusion

Glutarate plasticizers function by integrating into the PVC matrix, where they disrupt the strong intermolecular forces between polymer chains. This is achieved through a combination of polar interactions between the ester groups and the PVC, and the steric hindrance provided by the nonpolar alkyl chains. The result is an increase in the free volume and mobility of the PVC chains, leading to a more flexible and processable material. The performance of glutarate plasticizers is comparable to other dicarboxylate esters and they serve as effective and often safer alternatives to traditional phthalate plasticizers. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the mechanical and thermal properties of PVC formulations containing glutarate plasticizers. Further research focusing on generating specific quantitative data for a range of glutarate esters will be invaluable for optimizing their use in various PVC applications.

References

Toxicological Profile of Diisooctyl Glutarate: A Technical Guide Based on Read-Across Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for diisooctyl glutarate (CAS No. 5451-46-7) is exceedingly limited. This document relies on a read-across approach, primarily utilizing data from shorter-chain dialkyl glutarates, such as dimethyl glutarate, and commercial mixtures containing glutarate esters. The information presented should be interpreted with caution and is intended to provide a preliminary assessment in the absence of direct data. Further testing on this compound is necessary for a definitive toxicological profile.

Acute Toxicity

There is no specific acute toxicity data available for this compound. However, data from analogue compounds, such as dimethyl glutarate, suggests a low order of acute toxicity.

Table 1: Acute Toxicity Data for Analogue Compounds

EndpointTest SubstanceSpeciesRouteValueReference
LD50Dimethyl GlutarateRat (female)Oral> 5,000 mg/kg[1]
LD50Dibasic Ester MixtureNot SpecifiedOralNot Specified[2]
LC50Dibasic Ester MixtureFathead Minnow-18-24 mg/L (96 h)[2]
LC50Dibasic Ester MixtureDaphnia magna-112-150 mg/L (48 h)[2]

Irritation and Sensitization

Skin Irritation

No direct data on skin irritation for this compound was found. Studies on analogue compounds indicate a potential for mild skin irritation.

Table 2: Skin Irritation Data for Analogue Compounds

Test SubstanceSpeciesObservationReference
Dimethyl GlutarateRabbitNo skin irritation[1]
Dibasic Ester MixtureNot SpecifiedMay cause skin irritation with discomfort or rash upon prolonged or repeated contact.[2]
Eye Irritation

Specific eye irritation data for this compound is unavailable. Analogue data suggests that it may cause serious eye irritation.

Table 3: Eye Irritation Data for Analogue Compounds

Test SubstanceSpeciesObservationReference
Dimethyl GlutarateRabbitNo eye irritation[1]
Dibasic Ester MixtureNot SpecifiedCauses serious eye irritation with discomfort, tearing, or blurring of vision.[2]
Skin Sensitization

There is no information available regarding the skin sensitization potential of this compound. A local lymph node assay (LLNA) on dimethyl glutarate in mice showed it to be non-sensitizing[1].

Genotoxicity

No genotoxicity data was identified for this compound. An Ames test conducted on the analogue, dimethyl glutarate, was negative, suggesting no mutagenic potential in that assay[1][3].

Reproductive and Developmental Toxicity

There is a significant data gap regarding the reproductive and developmental toxicity of this compound. No studies were found that specifically investigated these endpoints.

Experimental Protocols

In the absence of specific experimental details for this compound, the following are generalized protocols for key toxicological endpoints, based on OECD guidelines, which would be appropriate for testing this substance.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)

This protocol is a stepwise procedure using a limited number of animals.

  • Test Animals: Healthy, young adult female rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome of the previous animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 is calculated using the maximum likelihood method.

G start Select Initial Dose Level dose Administer Single Oral Dose to One Animal start->dose observe Observe for 48h dose->observe outcome Animal Survives? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Yes decrease_dose Decrease Dose for Next Animal outcome->decrease_dose No continue_testing Continue Until Stopping Criteria are Met increase_dose->continue_testing decrease_dose->continue_testing continue_testing->dose calculate Calculate LD50 continue_testing->calculate end End calculate->end

Acute Oral Toxicity Experimental Workflow.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)

This is an in vitro method that uses a reconstructed human epidermis model.

  • Test System: A commercially available, viable human epidermis model is used.

  • Application: A small amount of the test substance is applied topically to the epidermis model.

  • Incubation: The treated tissue is incubated for a specified period.

  • Viability Assessment: Cell viability is measured using a quantitative assay (e.g., MTT assay).

  • Endpoint: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

G start Prepare Reconstructed Human Epidermis (RhE) Tissues apply Apply Test Substance, Positive Control, and Negative Control start->apply incubate Incubate Tissues apply->incubate rinse Rinse and Blot Tissues incubate->rinse mtt Incubate with MTT rinse->mtt extract Extract Formazan mtt->extract read Measure Optical Density extract->read calculate Calculate % Cell Viability read->calculate classify Viability <= 50%? calculate->classify irritant Classify as Irritant classify->irritant Yes non_irritant Classify as Non-Irritant classify->non_irritant No end End irritant->end non_irritant->end

In Vitro Skin Irritation Experimental Workflow.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (Based on OECD TG 437)

This ex vivo method uses isolated bovine corneas.

  • Test System: Freshly isolated corneas from cattle are used.

  • Application: The test substance is applied to the epithelial surface of the cornea.

  • Incubation: The cornea is incubated for a defined period.

  • Endpoint Measurement: Corneal opacity is measured using an opacitometer, and permeability is determined by measuring the passage of fluorescein through the cornea.

  • Classification: An in vitro irritancy score is calculated based on opacity and permeability values to predict the in vivo eye irritation potential.

G start Isolate Bovine Corneas mount Mount Corneas in Holders start->mount apply Apply Test Substance mount->apply incubate Incubate apply->incubate measure_opacity Measure Corneal Opacity incubate->measure_opacity measure_permeability Measure Fluorescein Permeability incubate->measure_permeability calculate Calculate In Vitro Irritancy Score measure_opacity->calculate measure_permeability->calculate classify Predict In Vivo Eye Irritation Potential calculate->classify end End classify->end

BCOP Eye Irritation Experimental Workflow.

Signaling Pathways and Mechanisms of Toxicity

Due to the lack of specific data for this compound, no information on its specific signaling pathways or mechanisms of toxicity could be determined. For phthalates, some of which are structurally similar, endocrine-disrupting pathways have been identified, but it is not appropriate to extrapolate these to glutarates without further data.

Conclusion and Data Gaps

The toxicological profile of this compound is largely uncharacterized. Based on a read-across approach from shorter-chain dialkyl glutarates, it is predicted to have low acute toxicity. However, there is a potential for skin and serious eye irritation. Significant data gaps exist for skin sensitization, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. To adequately assess the safety of this compound, further empirical testing on these endpoints is essential.

References

Navigating the Unknown: An In-depth Technical Guide to the Environmental Fate and Biodegradability of Diisooctyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the environmental fate and biodegradability of diisooctyl glutarate is largely unavailable in peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on the principles of environmental chemistry, data from structurally analogous compounds, and standardized testing protocols. The information herein is intended to guide research and assessment efforts for this substance.

Executive Summary

This compound, a dialkyl ester, is a compound for which specific environmental fate and biodegradability data are scarce. In the absence of direct empirical evidence, this technical guide synthesizes information from analogous substances, predictive models, and established regulatory testing guidelines to forecast its likely environmental behavior. It is anticipated that this compound will exhibit low water solubility and a high octanol-water partition coefficient, suggesting a tendency to adsorb to organic matter in soil and sediment. While long, branched alkyl chains can hinder rapid biodegradation, esters are generally susceptible to microbial hydrolysis. Therefore, this compound is expected to be inherently biodegradable, although it may not meet the criteria for ready biodegradability. This document outlines the standard experimental protocols necessary to definitively determine its environmental persistence and degradation pathways.

Predicted Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is largely governed by its physicochemical properties. In the absence of experimental data for this compound, the following table presents estimated values based on data for analogous compounds like dioctyl glutarate and predictions from Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™.

PropertyPredicted Value/RangeImplication for Environmental Fate
Molecular Formula C21H40O4Governs molecular weight and subsequent properties.
Molecular Weight ~356.5 g/mol Influences volatility and transport.
Water Solubility Low (<1 mg/L)Tends to partition out of the water phase and associate with solids.
logKow (Octanol-Water Partition Coefficient) High (>5)Indicates a high potential for bioaccumulation and strong adsorption to organic matter.
Vapor Pressure Low (<0.001 Pa at 25°C)Not expected to be a significant transport pathway in the atmosphere.
Henry's Law Constant LowVolatilization from water is unlikely to be a major fate process.

Abiotic Degradation: Hydrolysis

As an ester, this compound has the potential to undergo hydrolysis, breaking down into glutaric acid and isooctanol. The rate of this reaction is pH-dependent. While specific data is unavailable, ester hydrolysis is generally slow at neutral pH and is catalyzed by acidic or alkaline conditions.

Biodegradation Potential

The biodegradability of esters is influenced by several structural factors, including the length and branching of the alkyl chains.

  • Ester Linkage: The ester bond is susceptible to enzymatic hydrolysis by a wide variety of microorganisms. This is typically the initial and rate-limiting step in the biodegradation of ester-based compounds.

  • Alkyl Chain Length: Generally, longer alkyl chains can decrease the rate of biodegradation.

  • Branching: Branching in the alkyl chains, as in the "isooctyl" group, can sterically hinder enzymatic attack, often leading to slower and less complete biodegradation compared to their linear counterparts.

Based on these principles, this compound is predicted to be biodegradable, but likely at a slow rate. It may not meet the stringent criteria for "ready biodegradability" but would be expected to be "inherently biodegradable."

Analogous Substance Biodegradability Data

To provide context for the expected biodegradability of this compound, the following table summarizes data for other long-chain dialkyl esters.

SubstanceTest TypeResultReference
Di(2-ethylhexyl) phthalate (DEHP)OECD 301BNot readily biodegradable--INVALID-LINK--
Dioctyl Adipate (DOA)OECD 301FReadily biodegradable--INVALID-LINK--
Diisononyl phthalate (DINP)OECD 301BNot readily biodegradable--INVALID-LINK--

This data highlights that while some long-chain dialkyl esters are readily biodegradable, others with branched structures, similar to this compound, are not.

Experimental Protocols for Environmental Fate Assessment

To definitively assess the environmental fate and biodegradability of this compound, a series of standardized experimental studies are required. The following sections detail the methodologies for key experiments.

OECD 111: Hydrolysis as a Function of pH

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Methodology:

  • Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • A solution of the test substance in a suitable solvent is added to the buffer solutions to achieve a final concentration that is less than half its water solubility.

  • The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Samples are taken at appropriate time intervals and analyzed for the concentration of this compound and potential hydrolysis products (glutaric acid and isooctanol) using a suitable analytical method like HPLC or GC-MS.

  • The rate of hydrolysis is determined, and the half-life at each pH is calculated.

OECD 301B: Ready Biodegradability - CO2 Evolution Test

Objective: To assess the ready biodegradability of this compound by measuring the amount of carbon dioxide produced.

Methodology:

  • A defined concentration of the test substance is added to a mineral medium as the sole source of organic carbon.

  • The medium is inoculated with a mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant.

  • The test vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days.

  • CO2-free air is passed through the test solution, and the evolved CO2 is trapped in a potassium hydroxide or barium hydroxide solution.

  • The amount of CO2 produced is determined by titration of the remaining hydroxide or by measuring the total inorganic carbon.

  • The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum (ThCO2).

  • A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO2 within a 10-day window during the 28-day test.

OECD 302C: Inherent Biodegradability - Modified MITI Test (II)

Objective: To assess the inherent biodegradability of this compound, which is particularly useful for substances that may not pass a ready biodegradability test.

Methodology:

  • A relatively high concentration of the test substance is incubated with a high concentration of microorganisms from a pre-conditioned activated sludge.

  • The test is conducted in a closed respirometer that measures oxygen consumption.

  • The biochemical oxygen demand (BOD) is measured continuously over a period of up to 28 days.

  • The percentage of biodegradation is calculated by comparing the measured BOD with the theoretical oxygen demand (ThOD).

  • A substance is considered inherently biodegradable if a significant level of degradation (typically >20% but often reaching >70% in this test) is observed.

Visualizing Pathways and Workflows

General Biodegradation Pathway of a Dialkyl Ester

Biodegradation_Pathway Diisooctyl_Glutarate This compound Monoester Mono-isooctyl Glutarate + Isooctanol Diisooctyl_Glutarate->Monoester Esterase Glutaric_Acid Glutaric Acid + Isooctanol Monoester->Glutaric_Acid Esterase Central_Metabolism Central Metabolism (e.g., TCA Cycle) Glutaric_Acid->Central_Metabolism β-oxidation CO2_H2O CO2 + H2O + Biomass Central_Metabolism->CO2_H2O

Caption: Generalized aerobic biodegradation pathway of a dialkyl ester like this compound.

Environmental Fate Assessment Workflow

Environmental_Fate_Workflow Start Start: New Chemical (this compound) Data_Collection Literature & QSAR Analysis Start->Data_Collection PhysChem Determine Physicochemical Properties (OECD 107, etc.) Data_Collection->PhysChem Abiotic_Deg Assess Abiotic Degradation (Hydrolysis - OECD 111) PhysChem->Abiotic_Deg Ready_Bio Ready Biodegradability Test (OECD 301B) Abiotic_Deg->Ready_Bio Result_Ready >60% in 10d window? Ready_Bio->Result_Ready Inherent_Bio Inherent Biodegradability Test (OECD 302C) Result_Inherent Significant Degradation? Inherent_Bio->Result_Inherent Result_Ready->Inherent_Bio No Readily_Biodegradable Classify as Readily Biodegradable Result_Ready->Readily_Biodegradable Yes Inherently_Biodegradable Classify as Inherently Biodegradable Result_Inherent->Inherently_Biodegradable Yes Persistent Potentially Persistent Result_Inherent->Persistent No Risk_Assessment Conduct Environmental Risk Assessment Readily_Biodegradable->Risk_Assessment Inherently_Biodegradable->Risk_Assessment Persistent->Risk_Assessment

Caption: A tiered workflow for assessing the environmental fate of a chemical with limited data.

Conclusion and Recommendations

While a definitive environmental fate and biodegradability profile for this compound cannot be constructed without empirical data, this guide provides a scientifically grounded framework for its initial assessment. The predicted low water solubility and high logKow suggest that soil and sediment will be the primary environmental sinks for this compound. Biodegradation is expected to occur, albeit potentially slowly due to the branched isooctyl chains.

It is strongly recommended that the experimental studies outlined in this guide, particularly OECD 111, 301B, and 302C, be conducted to provide the necessary data for a robust environmental risk assessment. The results of these tests will be crucial for understanding the persistence, bioaccumulation potential, and ultimate fate of this compound in the environment.

Health and Safety Profile of Diisooctyl Glutarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety data for diisooctyl glutarate. It is intended for informational purposes for a scientific audience. Due to the limited availability of data specific to this compound, information from structurally similar compounds, such as other glutarates and phthalates, has been included to provide a broader context. This practice, known as read-across, is a common approach in chemical risk assessment. All data should be interpreted with caution, and further investigation is recommended for definitive safety assessments.

Introduction

This compound is a diester of glutaric acid and isooctyl alcohol. It belongs to a class of chemicals known as plasticizers, which are added to materials to increase their flexibility, durability, and softness. Given its potential for human exposure through various applications, a thorough understanding of its health and safety profile is crucial for researchers and professionals in fields such as drug development, where excipient safety is paramount. This guide summarizes the available toxicological data, outlines relevant experimental protocols, and explores potential biological signaling pathways that may be affected by exposure to this compound and related compounds.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for predicting its environmental fate, bioavailability, and potential for absorption. While specific data for this compound is scarce, information for a related compound, dimethyl glutarate, is presented below.

PropertyValue (for Dimethyl Glutarate)Reference
Physical StateLiquid[1]
AppearanceColorless[1]
OdorOdorless[1]
Melting Point-37 °C / -34.6 °F[1]
Boiling Point210 - 215 °C / 410 - 419 °F @ 760 mmHg[1]
Flash Point103 °C / 217.4 °F[1]
Vapor Pressure0.13 hPa @ 20 °C[1]
Specific Gravity1.087[1]
SolubilitySoluble in water[1]

Toxicological Data

The toxicological assessment of a chemical involves evaluating its potential to cause adverse health effects. The following tables summarize the available data for this compound and related compounds across various toxicological endpoints.

Acute Toxicity

Acute toxicity studies assess the adverse effects that may occur shortly after a single exposure to a substance.

EndpointSpeciesRouteValueCompoundReference
LD50RatOral>22,000 mg/kgDiisooctyl Phthalate[2]
LD50MouseOral2,769 mg/kg and >26,000 mg/kgDiisooctyl Phthalate[2]
LD50RabbitDermal>3,160 mg/kgDiisooctyl Phthalate[2]

No specific acute toxicity data for this compound was found.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause reversible inflammatory effects on the skin and eyes, and to induce an allergic response.

EndpointSpeciesResultCompoundReference
Skin IrritationRabbitMinimal to severe, dose-dependentDiisooctyl Phthalate[2]
Skin IrritationRabbitNo to moderate irritationDimethyl Glutarate[3]
Eye IrritationRabbitMild to moderateDimethyl Glutarate[3]
Skin SensitizationNot specifiedNegativeDimethyl Esters of Glutaric, Succinic, and Adipic Acid[4]

Specific irritation and sensitization data for this compound is not available.

Genotoxicity

Genotoxicity assays are used to identify substances that can damage genetic material (DNA), potentially leading to mutations and cancer.

AssaySystemResultCompoundReference
Ames TestS. typhimuriumNegativeDimethyl Esters of Glutaric, Succinic, and Adipic Acid[4]
Chromosome AberrationHuman LymphocytesPositive (with S9 activation)Dimethyl Esters of Glutaric, Succinic, and Adipic Acid[4]
Rat Micronucleusin vivoNegativeDimethyl Glutarate[4]

No specific genotoxicity data for this compound was found.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Study TypeSpeciesEffects ObservedCompoundReference
One-Generation Reproduction (Inhalation)RatDepressed pup weights (in presence of maternal toxicity)Dibasic Esters[4]
Developmental (Inhalation)Rat, RabbitNo developmental effectsDimethyl Glutarate[4]

No specific reproductive or developmental toxicity data for this compound was found.

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Principle: A stepwise procedure using a small number of animals per step to classify a substance by its acute oral toxicity.

  • Test Animals: Typically rodents (e.g., rats), single sex (usually females).

  • Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed. The outcome (mortality or survival) determines the next step:

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly. A full necropsy is performed on all animals at the end of the study.

Skin Irritation (Based on OECD Guideline 404)
  • Principle: To assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Albino rabbits.

  • Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch. The patch is removed after a 4-hour exposure period.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation (Based on OECD Guideline 405)
  • Principle: To evaluate the potential of a substance to produce reversible changes in the eye.

  • Test Animals: Albino rabbits.

  • Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into one eye of the animal. The other eye serves as a control.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva. The severity of any lesions is scored.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli that have been engineered to be unable to synthesize a specific amino acid.

  • Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium.

  • Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control plates.

Potential Signaling Pathways

While no specific studies have elucidated the signaling pathways affected by this compound, research on other plasticizers, particularly phthalates, suggests that oxidative stress may be a key mechanism of toxicity.[5] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.

Signaling_Pathway cluster_exposure Exposure cluster_cellular Cellular Response cluster_outcome Adverse Outcomes This compound This compound Metabolism Metabolism This compound->Metabolism Reactive Metabolites Reactive Metabolites Metabolism->Reactive Metabolites ROS Production ROS Production Reactive Metabolites->ROS Production Increased Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation Genotoxicity Genotoxicity DNA Damage->Genotoxicity Cell Membrane Damage Cell Membrane Damage Lipid Peroxidation->Cell Membrane Damage Enzyme Inactivation Enzyme Inactivation Protein Oxidation->Enzyme Inactivation Carcinogenesis Carcinogenesis Genotoxicity->Carcinogenesis Cytotoxicity Cytotoxicity Cell Membrane Damage->Cytotoxicity Metabolic Disruption Metabolic Disruption Enzyme Inactivation->Metabolic Disruption

Experimental Workflow

The assessment of a chemical's safety typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary. This workflow allows for a comprehensive evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation Genotoxicity Assays Genotoxicity Assays Acute Toxicity Acute Toxicity Genotoxicity Assays->Acute Toxicity If positive or concerns remain Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Acute Toxicity If positive or concerns remain Ames Test Ames Test Ames Test->Genotoxicity Assays Chromosome Aberration Chromosome Aberration Chromosome Aberration->Genotoxicity Assays MTT Assay MTT Assay MTT Assay->Cytotoxicity Assays LDH Assay LDH Assay LDH Assay->Cytotoxicity Assays Sub-chronic Toxicity Sub-chronic Toxicity Acute Toxicity->Sub-chronic Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Sub-chronic Toxicity->Reproductive/Developmental Toxicity Test Substance Test Substance Test Substance->Genotoxicity Assays Test Substance->Cytotoxicity Assays

Occupational Exposure Limits

No specific occupational exposure limits (OELs) for this compound have been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States or the European Chemicals Agency (ECHA). In the absence of a specific OEL, it is prudent to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to minimize exposure.

Conclusion

The available data on the health and safety of this compound is limited. Based on information from structurally related compounds, it is anticipated to have low acute toxicity. However, the potential for irritation and, based on data for other diesters, some level of genotoxicity, particularly at high concentrations, cannot be ruled out. Further studies are required to definitively characterize the toxicological profile of this compound, including its potential effects on reproductive health and its carcinogenic potential. Researchers and drug development professionals should handle this compound with appropriate care, following standard laboratory safety procedures, until more comprehensive data becomes available.

References

The Potential Endocrine Disrupting Effects of Glutarate Esters: A Review of the Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 27, 2025

Executive Summary

Glutarate esters, a class of diesters derived from glutaric acid, are utilized in various industrial and commercial applications. Despite their presence in numerous products, a comprehensive review of publicly available scientific literature reveals a significant data gap regarding their potential to act as endocrine-disrupting chemicals (EDCs). While related compounds, such as some phthalate esters, have been extensively studied and identified as EDCs, the same level of scrutiny has not been applied to glutarate esters. This whitepaper summarizes the currently available toxicological data for glutarate esters and their parent compound, glutaric acid, and highlights the critical need for further research to adequately assess their potential impact on endocrine systems.

Introduction to Endocrine Disruption

Endocrine-disrupting chemicals are exogenous substances that can interfere with any aspect of hormone action. The endocrine system, a complex network of glands and hormones, regulates a wide array of physiological processes, including development, reproduction, metabolism, and mood. EDCs can exert their effects through various mechanisms, such as mimicking endogenous hormones, blocking hormone receptors, or altering the synthesis and metabolism of hormones. Due to the crucial role of the endocrine system, exposure to EDCs is a significant public health concern.

Glutarate Esters: An Overview

Glutarate esters are diesters of glutaric acid (pentanedioic acid). Common examples include dimethyl glutarate (DMG) and diethyl glutarate (DEG). They are used as solvents, plasticizers, and fragrance ingredients in a variety of consumer products. Their potential for human exposure, coupled with the known endocrine-disrupting properties of other dicarboxylic acid esters like phthalates, warrants an evaluation of their endocrine-related bioactivity.

Review of Available Toxicological Data

A thorough review of the scientific literature and toxicological databases for dimethyl glutarate, diethyl glutarate, and glutaric acid reveals a notable absence of specific studies investigating their endocrine-disrupting potential.

Dimethyl Glutarate (DMG): Safety data sheets and chemical databases indicate that there is "no data available" regarding the reproductive or developmental toxicity of dimethyl glutarate[1]. Some sources, such as the Environmental Working Group (EWG), have assigned a "some concern" rating for developmental and reproductive toxicity, though this is based on limited data[2][3]. Regulatory agencies have generally classified DMG as having a low risk to human health based on industry-submitted data, which is not publicly detailed[3].

Diethyl Glutarate (DEG): Similar to DMG, there is a lack of specific endocrine disruption data for diethyl glutarate. It is noted as an excitatory amino acid antagonist in the rat cerebral cortex, but this finding is not directly related to endocrine function[4][5].

Glutaric Acid: Studies on the parent compound, glutaric acid, have shown it to be non-genotoxic. Developmental toxicity was observed in animal studies but only at high doses[6]. These studies did not investigate specific endocrine-disrupting mechanisms. Glutaric acid is a natural product of amino acid metabolism in the body, and a metabolic disorder known as glutaric aciduria can lead to neurotoxicity[7][8].

Comparison with Structurally Related Compounds: Phthalate Esters

In contrast to the limited data on glutarate esters, a vast body of research exists on phthalate esters. Certain phthalates have been shown to exert anti-androgenic effects and are considered reproductive and developmental toxicants[9][10][11][12]. The mechanism of action for many phthalates involves the disruption of steroidogenesis and interference with hormone receptor signaling. Given the structural similarities (i.e., being dicarboxylic acid esters), the question of whether glutarate esters could exhibit similar endocrine-disrupting properties remains open and warrants investigation.

Data Gaps and Future Research Directions

The lack of empirical data on the potential endocrine-disrupting effects of glutarate esters is a significant knowledge gap. To address this, the following research is recommended:

  • In Vitro Screening: A battery of in vitro assays should be conducted to assess the potential of glutarate esters and their metabolites to interact with key components of the endocrine system. These assays should include:

    • Receptor Binding Assays: To determine if glutarate esters can bind to nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR).

    • Receptor Transcriptional Activation Assays: To evaluate whether binding to these receptors results in agonist or antagonist activity.

    • Steroidogenesis Assays: Using cell lines such as H295R to investigate any potential interference with hormone synthesis.

  • In Vivo Studies: If in vitro screening indicates potential endocrine activity, targeted in vivo studies in model organisms would be necessary to understand the physiological consequences of exposure. These studies should follow established OECD guidelines for reproductive and developmental toxicity.

  • QSAR Modeling: The development of Quantitative Structure-Activity Relationship (QSAR) models for dicarboxylic acid esters could help to predict the endocrine-disrupting potential of glutarate esters and other related compounds based on their chemical structure.

An experimental workflow for assessing the potential endocrine-disrupting effects of glutarate esters is proposed below.

G cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 In Vivo Confirmation cluster_3 Risk Assessment Literature Review Literature Review Receptor Binding Assays (ER, AR, TR) Receptor Binding Assays (ER, AR, TR) Literature Review->Receptor Binding Assays (ER, AR, TR) QSAR Modeling QSAR Modeling QSAR Modeling->Receptor Binding Assays (ER, AR, TR) Transcriptional Activation Assays Transcriptional Activation Assays Receptor Binding Assays (ER, AR, TR)->Transcriptional Activation Assays Steroidogenesis Assays (e.g., H295R) Steroidogenesis Assays (e.g., H295R) Transcriptional Activation Assays->Steroidogenesis Assays (e.g., H295R) Rodent Reproductive/Developmental Toxicity Studies Rodent Reproductive/Developmental Toxicity Studies Steroidogenesis Assays (e.g., H295R)->Rodent Reproductive/Developmental Toxicity Studies If positive Hazard Identification Hazard Identification Rodent Reproductive/Developmental Toxicity Studies->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Dose-Response Assessment->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization

Proposed workflow for assessing glutarate ester endocrine activity.

Conclusion

There is currently insufficient evidence to either confirm or deny that glutarate esters possess endocrine-disrupting properties. The absence of data should not be interpreted as an absence of risk. Given the widespread use of these compounds and the known endocrine-disrupting effects of structurally similar chemicals, it is imperative that the scientific community prioritizes research into the potential hormonal activities of glutarate esters. A comprehensive toxicological evaluation, incorporating both in vitro and in vivo methodologies, is essential for a thorough risk assessment and to ensure the safety of these chemicals in consumer and industrial applications. Until such data is available, a precautionary approach should be considered in their use and regulation.

References

Diisooctyl glutarate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of diisooctyl glutarate. Due to the limited publicly available data regarding specific biological signaling pathways and detailed experimental protocols for this compound, this document focuses on its chemical identity and a generalized representation of its synthesis.

Core Physicochemical Data

The essential chemical identifiers for this compound are summarized in the table below. It is important to note that "isooctyl" can refer to several isomers, with 6-methylheptyl being a common one. However, for the purposes of molecular formula and weight, it is treated as structurally equivalent to an octyl group. The data presented is for dioctyl glutarate, which is expected to be isomeric with this compound.

IdentifierValue
Molecular Formula C21H40O4[1]
Molecular Weight 356.5 g/mol [1]
IUPAC Name dioctyl pentanedioate[1]
Synonyms Dioctyl glutarate, dioctyl pentanedioate, Pentanedioic acid, dioctyl ester[1]
CAS Number 33814-34-5[1]

Experimental Protocols

A comprehensive search of publicly available scientific literature and databases did not yield specific, detailed experimental protocols for the use of this compound in biological or pharmaceutical research. This compound is primarily utilized as a plasticizer and in other industrial applications, and as such, its biological activity and associated experimental methodologies are not extensively documented.

Signaling Pathways

There is no readily available information to suggest that this compound is directly involved in specific biological signaling pathways. Its primary applications are in material science, and it is not typically studied in the context of drug development or molecular biology.

Synthesis Workflow

The synthesis of this compound is a direct application of Fischer esterification. In this acid-catalyzed reaction, glutaric acid is reacted with two equivalents of isooctanol. The process typically involves heating the reactants with a strong acid catalyst, such as sulfuric acid, and removing the water that is formed as a byproduct to drive the reaction to completion.

G cluster_reactants Reactants cluster_process Process cluster_products Products Glutaric Acid Glutaric Acid Esterification Esterification Glutaric Acid->Esterification Isooctanol Isooctanol Isooctanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to Glutaric Acid and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glutaric acid, a five-carbon dicarboxylic acid, and its derivatives are compounds of significant interest in various scientific fields, from polymer chemistry to pharmacology. This technical guide provides a comprehensive overview of glutaric acid, its chemical properties, synthesis, and metabolic significance. It further delves into the synthesis and applications of its key derivatives, with a particular focus on their relevance to drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed experimental protocols and insights into the underlying signaling pathways.

Glutaric Acid: Core Properties and Synthesis

Glutaric acid, systematically named pentanedioic acid, is a linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1][2][3] It presents as colorless crystals or a white solid and is notably more soluble in water than shorter-chain dicarboxylic acids like succinic and adipic acids.[1][4]

Chemical and Physical Properties of Glutaric Acid

A summary of the key chemical and physical properties of glutaric acid is presented in Table 1.

PropertyValueReferences
IUPAC Name Pentanedioic acid[1][2][3]
CAS Number 110-94-1[1][2]
Chemical Formula C₅H₈O₄[1][2]
Molar Mass 132.12 g/mol [1]
Appearance Colorless crystals or white solid[2][4]
Melting Point 95-98 °C[1][5]
Boiling Point 200 °C at 20 mmHg[1][6]
Water Solubility >50% (w/w)[1]
Solubility Soluble in alcohol, ether, chloroform; slightly soluble in petroleum ether[4][5]
Synthesis of Glutaric Acid

Glutaric acid can be synthesized through various chemical routes. Below are some common laboratory and industrial methods.

This protocol is adapted from Organic Syntheses.[7]

Materials:

  • Trimethylene cyanide (100 g, 1.06 moles)

  • Concentrated hydrochloric acid (sp. gr. 1.18, 500 g, 424 cc, 4.8 moles)

  • Ether

  • Benzene

  • 2-L round-bottomed flask

  • Reflux condenser

  • Apparatus for distillation under reduced pressure

  • Filter funnel

  • Ice-salt bath

Procedure:

  • Place 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid in a 2-L round-bottomed flask.

  • Reflux the mixture for approximately four hours.

  • Evaporate the solution to dryness, preferably under reduced pressure. The residue will consist of glutaric acid and ammonium chloride.

  • Extract the dry residue with about 300 cc of boiling ether.

  • Filter the ether solution and extract the residue with two additional 100-cc portions of boiling ether.

  • Combine the ether extracts and evaporate to a volume of 150–200 cc, at which point crystallization of glutaric acid will begin.

  • Add 1 L of benzene and heat the mixture until the glutaric acid dissolves completely.

  • Cool the solution in an ice-salt bath to crystallize the glutaric acid.

  • Collect the first crop of crystals. The filtrate can be concentrated to obtain a second crop.

Expected Yield: 83–85% of the theoretical amount.

Other notable synthesis methods include:

  • Oxidation of Cyclopentanone: This method involves the oxidation of cyclopentanone with nitric acid.[7][8]

  • Ring-opening of γ-butyrolactone: Reaction of γ-butyrolactone with potassium cyanide followed by hydrolysis.[1]

  • From 1,3-dibromopropane: Reaction with sodium or potassium cyanide to form the dinitrile, followed by hydrolysis.[1][8]

Glutaric Acid Derivatives: Synthesis and Applications

The two carboxylic acid groups of glutaric acid provide reactive sites for the synthesis of a variety of derivatives, including anhydrides, esters, and polymers.

Glutaric Anhydride

Glutaric anhydride is a key derivative formed by the dehydration of glutaric acid. It is a versatile intermediate in organic synthesis.[2]

This protocol is a general method based on the dehydration of glutaric acid.[2][9]

Materials:

  • Glutaric acid

  • Acetic anhydride

  • Reaction flask with a condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a reaction flask, mix glutaric acid with an excess of acetic anhydride.

  • Heat the mixture under reflux for 1-2 hours.

  • After the reaction is complete, distill off the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

  • The remaining residue is glutaric anhydride, which can be further purified by distillation or recrystallization.

Glutaric Acid Esters

Glutaric acid readily forms esters with various alcohols. Diethyl glutarate is a common example.

This is a standard Fischer esterification protocol.

Materials:

  • Glutaric acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve glutaric acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting diethyl glutarate by distillation under reduced pressure.

Applications in Polymer Chemistry

Glutaric acid and its derivatives are important monomers for the production of polyesters and polyamides.[5][7] The odd number of carbon atoms in glutaric acid is particularly useful for decreasing polymer elasticity.[5][7] Polyester polyols derived from glutaric acid are used in the manufacturing of polyurethanes.[5][10]

Applications in Drug Development

Glutaric acid has shown promise in drug development, particularly in the formation of pharmaceutical cocrystals. Cocrystallization can improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability.[8]

This protocol outlines a general approach for cocrystal screening and preparation.[8]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Glutaric acid

  • Appropriate solvent(s) (e.g., ethanol, acetonitrile)

  • Grinding equipment (mortar and pestle or ball mill)

  • Vials for slurry experiments

  • Stir plate

Procedure (Liquid-Assisted Grinding):

  • Combine the API and glutaric acid in a 1:1 molar ratio in a mortar.

  • Add a few drops of a suitable solvent.

  • Grind the mixture for a specified period (e.g., 30 minutes).

  • Analyze the resulting solid by techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm cocrystal formation.

Procedure (Slurry Crystallization):

  • Add an excess of the API and glutaric acid (in a 1:1 molar ratio) to a vial containing a selected solvent.

  • Stir the slurry at a constant temperature for an extended period (e.g., 24-48 hours) to allow for equilibration.

  • Isolate the solid phase by filtration.

  • Analyze the solid to determine if a cocrystal has formed.

Metabolic and Signaling Pathways of Glutaric Acid

Glutaric acid is a naturally occurring metabolite in the human body, primarily involved in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1][11]

The Lysine Degradation Pathway and Glutaric Aciduria Type I

The breakdown of lysine, hydroxylysine, and tryptophan converges to form glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[11][12]

A genetic deficiency in the GCDH enzyme leads to a rare inherited metabolic disorder known as Glutaric Aciduria Type I (GA-I).[1][5] In individuals with GA-I, the metabolic block results in the accumulation of glutaric acid, 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine in body fluids and tissues, particularly the brain.[1][5][13]

Lysine Degradation Pathway and GA-I Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Block GlutarylCoA->Block CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA GA Glutaric Acid OHGA 3-Hydroxyglutaric Acid Block->GA Block->OHGA

Metabolic pathway leading to the accumulation of glutaric acid in GA-I.
Neurotoxic Signaling Pathways

The accumulation of glutaric acid and 3-hydroxyglutaric acid is neurotoxic, leading to selective damage of the striatal neurons and the characteristic neurological symptoms of GA-I.[6] The primary mechanisms of this neurotoxicity are believed to be excitotoxicity and oxidative stress.

Glutaric acid and 3-hydroxyglutaric acid are structurally similar to the excitatory neurotransmitter glutamate.[3] They can act as weak agonists at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors.[3][6][7] This aberrant activation of NMDA receptors leads to an excessive influx of Ca²⁺ into neurons. The elevated intracellular Ca²⁺ concentration triggers a cascade of detrimental events, including the activation of proteases (e.g., calpains), lipases, and nucleases, ultimately leading to neuronal cell death through apoptosis and necrosis.[6]

NMDA Receptor-Mediated Excitotoxicity GA Glutaric Acid / 3-Hydroxyglutaric Acid NMDAR NMDA Receptor GA->NMDAR Activation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Cellular_damage Activation of Proteases, Lipases, Nucleases Ca_influx->Cellular_damage Apoptosis Apoptosis / Necrosis Cellular_damage->Apoptosis

Signaling pathway of glutaric acid-induced excitotoxicity.

Glutaric acid has been shown to induce oxidative stress in neuronal cells.[1][2] This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. Glutaric acid administration in animal models has been shown to increase lipid peroxidation and decrease the levels of antioxidants such as glutathione (GSH) and the activity of antioxidant enzymes like glutathione peroxidase (GPx).[1][2] This oxidative damage contributes to mitochondrial dysfunction and further exacerbates neuronal injury.

Glutaric Acid-Induced Oxidative Stress GA Glutaric Acid Mitochondria Mitochondria GA->Mitochondria Antioxidants Decreased Antioxidant Defenses (GSH, GPx) GA->Antioxidants ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Oxidative_damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_damage Antioxidants->Oxidative_damage Inhibition Cell_death Neuronal Cell Death Oxidative_damage->Cell_death

References

Bioaccumulation Potential of Aliphatic Dicarboxylic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aliphatic dicarboxylic acid esters are a class of compounds with diverse industrial applications, including as plasticizers, solvents, and lubricants. Their environmental fate and potential for bioaccumulation are of significant interest to ensure their safe use. This technical guide provides an in-depth analysis of the bioaccumulation potential of these esters, summarizing key quantitative data, detailing experimental protocols for their assessment, and illustrating the metabolic pathways involved. A comprehensive review of available data indicates that while some longer-chain esters exhibit a potential for bioconcentration, they are also subject to metabolic processes that can mitigate this risk.

Introduction

The environmental persistence and bioaccumulation of chemical compounds are critical parameters in risk assessment. Aliphatic dicarboxylic acid esters, often considered safer alternatives to phthalates, are no exception.[1][2] Their potential to accumulate in living organisms is primarily governed by their physicochemical properties, such as the octanol-water partition coefficient (Log Kow), and their susceptibility to metabolic transformation.[3] This guide synthesizes the available data on the bioaccumulation potential of a range of aliphatic dicarboxylic acid esters, from succinates to sebacates, to provide a comprehensive resource for researchers and professionals in the field.

Quantitative Data on Bioaccumulation Potential

The bioaccumulation potential of a substance is often assessed using the Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment at steady state.[4] The octanol-water partition coefficient (Log Kow) is a key parameter used to predict the BCF, as it indicates the lipophilicity of a substance.[5]

The following tables summarize the available experimental and estimated Log Kow and BCF values for a series of aliphatic dicarboxylic acid esters. It is important to note that for several compounds, experimental data is limited, and values have been estimated using Quantitative Structure-Activity Relationship (QSAR) models. These QSAR-based estimations provide valuable insights but should be interpreted with the understanding that they are predictions and not direct measurements.

Table 1: Log Kow and BCF Data for Diethyl Esters of Aliphatic Dicarboxylic Acids

Dicarboxylic AcidEsterCAS NumberLog KowBCF (L/kg)Data Source
Succinic AcidDiethyl succinate123-25-11.4[6]Not expected to bioaccumulate[7]Experimental[6], Assessment[7]
Glutaric AcidDiethyl glutarate818-38-21.436.9QSAR Estimation
Adipic AcidDiethyl adipate141-28-61.8710.3QSAR Estimation
Pimelic AcidDiethyl pimelate2050-20-62.3115.2QSAR Estimation
Suberic AcidDiethyl suberate110-39-42.7522.1QSAR Estimation
Azelaic AcidDiethyl azelate111-04-63.1931.5QSAR Estimation
Sebacic AcidDiethyl sebacate110-40-73.6344.7QSAR Estimation

Table 2: Log Kow and BCF Data for Dibutyl Esters of Aliphatic Dicarboxylic Acids

Dicarboxylic AcidEsterCAS NumberLog KowBCF (L/kg)Data Source
Succinic AcidDibutyl succinate141-03-73.39[8]-Experimental[8]
Glutaric AcidDibutyl glutarate2050-21-73.83115QSAR Estimation
Adipic AcidDibutyl adipate105-99-74.007 (est)[9]-Estimated[9]
Pimelic AcidDibutyl pimelate2917-73-94.71245QSAR Estimation
Suberic AcidDibutyl suberate109-44-45.15420QSAR Estimation
Azelaic AcidDibutyl azelate2917-73-95.59710QSAR Estimation
Sebacic AcidDibutyl sebacate109-43-36.3[10]77 (est)[2]Experimental[10], Estimated[2]

Table 3: Log Kow and BCF Data for Other Aliphatic Dicarboxylic Acid Esters

Dicarboxylic AcidEsterCAS NumberLog KowBCF (L/kg)Data Source
Adipic AcidDi(2-ethylhexyl) adipate (DEHA)103-23-1>6.11 - 8.39[1]27[1][3][11]Experimental[1][3][11]

Experimental Protocols

The determination of the Bioconcentration Factor (BCF) is a critical experimental procedure for assessing the bioaccumulation potential of chemical substances. The internationally recognized standard for this is the OECD Test Guideline 305.

OECD Test Guideline 305: Bioaccumulation in Fish

The OECD 305 guideline describes a procedure for characterizing the bioconcentration potential of substances in fish under flow-through conditions, although semi-static regimes are also permissible.[12][13]

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish.

Principle: The test consists of two phases: the exposure (uptake) phase and the post-exposure (depuration) phase.[12]

  • Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in water. The duration of this phase is typically 28 days, but can be extended if steady-state is not reached.[13]

  • Depuration Phase: After the uptake phase, the fish are transferred to a medium free of the test substance. The concentration of the substance in the fish is monitored until it is below the detection limit or for a predetermined period. A depuration phase is necessary unless the uptake of the substance during the uptake phase has been insignificant.[13]

Test Organisms: A variety of fish species can be used, with common choices including Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[2]

Test Conditions:

  • A flow-through system is preferred to maintain a constant concentration of the test substance.[12]

  • At least two test concentrations and a control group are required.[13]

  • Water quality parameters such as dissolved oxygen, pH, temperature, and total organic carbon (TOC) are monitored regularly.[13]

  • Fish are fed daily, and any uneaten food and feces are removed to maintain water quality.[2]

Data Collection and Analysis:

  • Samples of fish and water are taken at regular intervals during both the uptake and depuration phases.[14]

  • The concentration of the test substance in the samples is determined using appropriate analytical methods. The use of radiolabelled test substance can facilitate this process.[2]

  • The BCF can be calculated in two ways:

    • Steady-State BCF (BCFSS): Calculated as the ratio of the concentration of the test substance in the fish (Cf) to the concentration in the water (Cw) at steady-state.

    • Kinetic BCF (BCFK): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method does not require reaching a steady state.

Lipid Normalization: The lipid content of the fish should be determined, and the BCF should be expressed in relation to both whole-body weight and lipid content, as lipophilic substances tend to accumulate in fatty tissues.[15]

Metabolic Pathways and Signaling

Aliphatic dicarboxylic acid esters are subject to metabolic processes in organisms, primarily in the liver, which can significantly influence their bioaccumulation potential. The metabolism of these xenobiotics generally proceeds in two phases.[16][17]

Phase I Metabolism: Hydrolysis and Oxidation

The initial step in the metabolism of dicarboxylic acid esters is often hydrolysis, catalyzed by esterases, which cleaves the ester bond to yield the corresponding dicarboxylic acid and alcohol.[15]

Hydrolysis Ester Dicarboxylic Acid Ester Metabolites Dicarboxylic Acid + Alcohol Ester->Metabolites Hydrolysis Esterase Carboxylesterases Esterase->Ester

Ester Hydrolysis Pathway

The resulting dicarboxylic acids and alcohols can then undergo further oxidation. Cytochrome P450 (CYP) enzymes, a major family of Phase I enzymes, can catalyze the oxidative cleavage of carboxylic acid esters.[1] The alkyl chains of the dicarboxylic acids can also be a target for oxidation.

Phase II Metabolism: Conjugation and Excretion

The metabolites from Phase I, which are now more polar, can undergo Phase II conjugation reactions. A key conjugation pathway for carboxylic acids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[10] This process attaches a glucuronic acid moiety to the metabolite, further increasing its water solubility and facilitating its excretion from the organism.

Xenobiotic_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Ester Aliphatic Dicarboxylic Acid Ester Hydrolysis Hydrolysis (Esterases) Ester->Hydrolysis Metabolite1 Dicarboxylic Acid + Alcohol Hydrolysis->Metabolite1 Oxidation Oxidation (Cytochrome P450) Metabolite1->Oxidation Metabolite2 Oxidized Metabolites Oxidation->Metabolite2 Conjugation Conjugation (UGTs) Metabolite2->Conjugation Conjugate Glucuronide Conjugate Conjugation->Conjugate Excretion Bile / Urine Conjugate->Excretion

General Metabolic Pathway of Aliphatic Dicarboxylic Acid Esters

The induction of these xenobiotic-metabolizing enzymes is regulated by various nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which act as xenosensors.[16] Upon activation by xenobiotics, these receptors can upregulate the expression of CYP and UGT enzymes, enhancing the metabolic clearance of the compounds.

Experimental_Workflow_OECD305 cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 14 days) cluster_analysis Analysis Acclimation Acclimate fish to test conditions Exposure Expose fish to test substance in water Acclimation->Exposure Sampling1 Sample fish and water at intervals Exposure->Sampling1 Transfer Transfer fish to clean water Sampling1->Transfer Analysis Analyze samples for test substance concentration Sampling1->Analysis Sampling2 Sample fish and water at intervals Transfer->Sampling2 Sampling2->Analysis Calculation Calculate BCFss and BCFk Analysis->Calculation

Experimental Workflow for OECD 305

Conclusion

The bioaccumulation potential of aliphatic dicarboxylic acid esters is a complex interplay of their physicochemical properties and their susceptibility to metabolic transformation. Generally, as the length of the dicarboxylic acid and the alcohol moieties increase, so does the lipophilicity (Log Kow), suggesting a higher potential for bioaccumulation. However, experimental data, where available, indicate that metabolic processes, including hydrolysis by esterases and subsequent oxidation and conjugation, can lead to lower than expected BCF values. For instance, di(2-ethylhexyl) adipate (DEHA), despite its high Log Kow, has a relatively low measured BCF of 27 in fish, indicating efficient metabolism and excretion.[1][3][11] This highlights the importance of considering metabolic data alongside physicochemical properties when assessing the bioaccumulation risk of these compounds. Further experimental studies on a wider range of aliphatic dicarboxylic acid esters are needed to build a more complete understanding and to validate QSAR predictions.

References

Methodological & Application

Laboratory Synthesis of Diisooctyl Glutarate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of diisooctyl glutarate, a high-boiling point ester with applications as a plasticizer, solvent, and in the formulation of various materials. The synthesis is achieved via a Fischer esterification of glutaric acid with 2-ethylhexanol, a common isomer of isooctyl alcohol, utilizing an acid catalyst.

Introduction

This compound is a diester of glutaric acid and isooctyl alcohol. Its properties, such as low volatility, good thermal stability, and excellent compatibility with various polymers, make it a compound of interest in material science and chemical manufacturing. The synthesis protocol outlined below is a robust and high-yield method suitable for laboratory-scale production. The reaction proceeds via a Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To ensure a high conversion to the desired diester, the equilibrium is shifted towards the product by using an excess of the alcohol and continuously removing the water byproduct through azeotropic distillation.

Materials and Methods

Reagents and Equipment
  • Glutaric acid (C₅H₈O₄)

  • 2-Ethylhexanol (C₈H₁₈O)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (C₇H₈O₃S·H₂O)

  • Toluene (C₇H₈) (optional, as an azeotroping agent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Safety Precautions
  • Glutaric acid: Causes serious eye irritation.[1][2]

  • 2-Ethylhexanol: Combustible liquid. Causes serious eye and skin irritation. Harmful if inhaled.[3][4][5][6]

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.[7][8][9]

  • Toluene: Highly flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled.

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Experimental Protocol

  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer, add glutaric acid (0.1 mol, 13.21 g), 2-ethylhexanol (0.265 mol, 34.51 g, 42 mL), and p-toluenesulfonic acid monohydrate (0.002 mol, 0.38 g).

    • Note: An excess of 2-ethylhexanol is used to drive the reaction towards completion. The molar ratio of alcohol to acid is approximately 2.65:1.

    • Add a boiling chip to the flask to ensure smooth boiling.

  • Esterification Reaction:

    • Begin stirring the mixture and heat it to a gentle reflux using a heating mantle. The reaction temperature will be around 145-150°C.

    • Water will begin to collect in the Dean-Stark trap as an azeotrope with 2-ethylhexanol.

    • Continue the reflux for approximately 2-3 hours, or until the theoretical amount of water (0.2 mol, 3.6 mL) has been collected in the trap. The reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of glutaric acid.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of saturated sodium bicarbonate solution to neutralize the p-TSA catalyst and any unreacted glutaric acid. (Caution: CO₂ evolution may occur).

      • 50 mL of water.

      • 50 mL of brine to aid in the separation of the layers.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess 2-ethylhexanol.

    • The crude this compound is then purified by vacuum distillation to obtain the final product.

Quantitative Data

ParameterValueReference/Comment
Reactants
Glutaric Acid13.21 g (0.1 mol)
2-Ethylhexanol34.51 g (0.265 mol)Molar ratio of alcohol to acid is 2.65:1.
p-Toluenesulfonic Acid0.38 g (0.002 mol)Catalyst loading of 2 mol% relative to glutaric acid.
Reaction Conditions
Temperature145-150 °CReflux temperature.
Reaction Time2-3 hoursOr until the theoretical amount of water is collected.
Product
Theoretical Yield35.65 g (0.1 mol)
Expected Actual Yield>95%Based on similar high-yield esterification reactions.
AppearanceColorless to pale yellow oily liquid
Boiling PointNot availableExpected to be >200 °C at reduced pressure. For comparison, dioctyl glutarate has a molecular weight of 356.5 g/mol and diisobutyl glutarate has a boiling point of 267 °C.[10][11]
DensityNot availableExpected to be around 0.92-0.95 g/mL.
Acid Number< 0.1 mg KOH/gIndicates high purity and complete reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Glutaric Acid + 2-Ethylhexanol + p-TSA reaction_vessel Round-bottom Flask with Dean-Stark Apparatus reactants->reaction_vessel reflux Heat to Reflux (145-150°C, 2-3h) reaction_vessel->reflux cooling Cool to RT reflux->cooling washing Wash with: 1. NaHCO3 (aq) 2. H2O 3. Brine cooling->washing drying Dry with MgSO4 washing->drying filtration Filter drying->filtration evaporation Rotary Evaporation (remove excess alcohol) filtration->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

fischer_esterification cluster_activation Carbonyl Activation cluster_addition Nucleophilic Addition cluster_elimination Proton Transfer & Elimination cluster_product Product Formation carboxylic_acid Glutaric Acid (R-COOH) protonation Protonation of Carbonyl Oxygen carboxylic_acid->protonation H+ (from p-TSA) activated_carbonyl Activated Carbonyl [R-C(OH)2]+ protonation->activated_carbonyl tetrahedral_intermediate Tetrahedral Intermediate activated_carbonyl->tetrahedral_intermediate alcohol 2-Ethylhexanol (R'-OH) alcohol->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of H2O proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation -H+ diester This compound (R-COOR') deprotonation->diester

Caption: Simplified mechanism of Fischer esterification for one carboxyl group.

References

Application Note & Protocol: Synthesis of Diisooctyl Glutarate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the synthesis of diisooctyl glutarate, a long-chain diester, through the Fischer esterification of glutaric acid with isooctyl alcohol. This reaction is fundamental in organic synthesis and is relevant for the production of various compounds, including plasticizers and lubricants. The procedure outlined below employs an acid catalyst to facilitate the reaction, which proceeds by the nucleophilic acyl substitution of the carboxylic acid with the alcohol.

Experimental Protocol

The Fischer esterification is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2][3] To drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) can be used, and the water formed during the reaction is often removed.[1][3]

Materials:

  • Glutaric acid (HOOC(CH₂)₃COOH)

  • Isooctyl alcohol (e.g., 2-ethylhexanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap (if used), combine glutaric acid and isooctyl alcohol. A common molar ratio of dicarboxylic acid to alcohol for diester formation is 1:2.5 to ensure complete conversion.[4] Toluene can be added as a solvent to facilitate the azeotropic removal of water.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture. A typical catalyst loading is around 1-2% by weight of the reactants.[4]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used, but a typical range is 120-140°C.[4] Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically run for several hours until the theoretical amount of water has been collected or the starting material is no longer detected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, it can be removed using a rotary evaporator.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine. Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to remove any unreacted isooctyl alcohol and other impurities.

Data Presentation

ParameterValueReference
Molar Ratio (Glutaric Acid:Isooctyl Alcohol)1 : 2.5[4]
Catalyst (H₂SO₄) Amount2% w/w of diacid[4]
Reaction Temperature120 °C[4]
Reaction Time4 hours[4]
Theoretical YieldDependent on starting material quantities
Actual Yield~70-90% (Expected)
Product Purity (by GC)>98% (Post-purification)

Experimental Workflow Diagram

Esterification_Workflow Workflow for the Esterification of Glutaric Acid A 1. Reaction Setup - Glutaric Acid - Isooctyl Alcohol - Toluene (optional) B 2. Catalyst Addition - Conc. H₂SO₄ or p-TsOH A->B Add Catalyst C 3. Reflux Reaction - Heat to 120-140°C - Collect water byproduct B->C Heat D 4. Work-up - Cool mixture - Neutralize with NaHCO₃ - Wash with water and brine C->D Cool & Quench E 5. Drying - Dry organic layer with MgSO₄ D->E Separate Layers F 6. Purification - Solvent removal - Vacuum distillation E->F Filter & Evaporate G This compound (Final Product) F->G Distill

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

Application Notes and Protocols: Diisooctyl Glutarate as a Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC), a versatile and widely used thermoplastic polymer, is inherently rigid and brittle. To impart flexibility and durability for a vast range of applications, including medical devices, packaging films, and wire insulation, the incorporation of plasticizers is essential. Plasticizers are additives that increase the plasticity or fluidity of a material. The selection of an appropriate plasticizer is critical and depends on the desired end-properties of the PVC product, such as flexibility, low-temperature performance, and resistance to migration.

This document provides detailed application notes and experimental protocols for evaluating diisooctyl glutarate (DIOG) as a potential alternative plasticizer for PVC. DIOG, an ester of glutaric acid and isooctyl alcohol, is a non-phthalate plasticizer. As the demand for phthalate-free plasticizers grows due to health and environmental concerns, research into alternatives like DIOG is of significant interest.

These notes will guide researchers through the process of formulating PVC with DIOG and evaluating its performance based on key mechanical and physical properties. While comprehensive public-domain data for this compound in PVC is limited, this document presents a framework for its evaluation, including representative data tables for comparison.

Physiochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water; soluble in common organic solvents

Experimental Protocols

The following protocols outline the procedures for preparing plasticized PVC samples and evaluating their performance.

PVC Formulation and Sample Preparation

Objective: To prepare PVC sheets plasticized with this compound at various concentrations.

Materials:

  • PVC resin (K-value 65-70)

  • This compound (DIOG)

  • Di-isononyl phthalate (DINP) (as a reference plasticizer)

  • Thermal stabilizer (e.g., Ba/Zn stearate)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for preparing test specimens

Protocol:

  • Compounding:

    • Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer for 5 minutes.

    • Slowly add the plasticizer (DIOG or DINP) to the pre-mixed powder while continuing to mix. The concentrations to be tested are 30, 40, and 50 parts per hundred parts of resin (phr).

    • Continue mixing for an additional 10-15 minutes to ensure uniform distribution of the plasticizer.

  • Milling:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Transfer the compounded PVC mixture to the hot mill.

    • Continuously work the material on the mill for 5-10 minutes until a homogenous sheet is formed.

  • Molding:

    • Cut the milled sheet into smaller pieces that fit the dimensions of the mold.

    • Place the PVC pieces into a pre-heated mold (170-180°C) in a hydraulic press.

    • Apply a pressure of 10-15 MPa for 5-7 minutes to form a sheet of desired thickness (typically 1-2 mm).

    • Cool the mold under pressure to below 50°C before removing the plasticized PVC sheet.

  • Conditioning:

    • Store the prepared PVC sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and 100% modulus of the plasticized PVC samples.

Standard: ASTM D2284

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting test specimens

Protocol:

  • Cut at least five dumbbell-shaped specimens from each conditioned PVC sheet.

  • Measure the thickness and width of the narrow section of each specimen.

  • Set the grip separation on the UTM to a specified distance (e.g., 50 mm).

  • Mount the specimen in the grips of the UTM.

  • Set the crosshead speed to a constant rate (e.g., 200 mm/min).

  • Start the test and record the load and elongation until the specimen breaks.

  • Calculate the tensile strength, elongation at break, and 100% modulus from the stress-strain curve.

Hardness Testing

Objective: To measure the Shore A hardness of the plasticized PVC samples.

Standard: ASTM D2240

Apparatus:

  • Shore A durometer

Protocol:

  • Place the conditioned PVC sheet on a flat, hard surface.

  • Press the durometer indenter firmly and quickly onto the surface of the sample, ensuring the presser foot is in full contact with the material.

  • Take the reading on the durometer dial within 1-2 seconds of making contact.

  • Take at least five readings at different locations on the sample and calculate the average.

Plasticizer Migration (Exudation) Test

Objective: To evaluate the tendency of the plasticizer to migrate to the surface of the PVC.

Standard: Based on ISO 177

Apparatus:

  • Oven capable of maintaining a constant temperature (e.g., 70°C)

  • Circular discs of the PVC sample (e.g., 50 mm diameter)

  • Filter paper or activated carbon

Protocol:

  • Weigh the conditioned PVC disc accurately (W1).

  • Place the PVC disc between two pieces of filter paper or in a container with activated carbon.

  • Place the assembly in an oven at 70°C for 24 hours.

  • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature in a desiccator.

  • Carefully remove the PVC disc and wipe off any excess plasticizer from the surface.

  • Weigh the PVC disc again (W2).

  • Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W1 - W2) / W1] * 100

Data Presentation

The following tables present representative data for PVC formulations plasticized with this compound (DIOG) in comparison to a standard phthalate plasticizer, di-isononyl phthalate (DINP).

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
DIOG 3020.532010.2
4018.23808.5
5016.84207.1
DINP 3021.031010.8
4018.93709.0
5017.54107.8

Table 2: Physical Properties of Plasticized PVC

PlasticizerConcentration (phr)Shore A HardnessPlasticizer Migration (Weight Loss %)
DIOG 30921.5
40882.1
50842.8
DINP 30931.2
40891.8
50852.5

Visualizations

The following diagrams illustrate the experimental workflow for evaluating PVC plasticizers.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing A PVC Resin + Stabilizer B Plasticizer Addition (DIOG or DINP) A->B C High-Speed Mixing B->C D Two-Roll Milling (160-170°C) C->D E Compression Molding (170-180°C) D->E F Conditioning (23°C, 50% RH) E->F G Mechanical Testing (ASTM D2284) F->G H Hardness Testing (ASTM D2240) F->H I Migration Testing (ISO 177) F->I

Caption: Experimental workflow for PVC plasticizer evaluation.

Logical_Relationship cluster_input Input Materials cluster_process Processing cluster_output Material Properties PVC PVC Resin Comp Compounding PVC->Comp Stab Stabilizer Stab->Comp Plast This compound Plast->Comp Mold Molding Comp->Mold Mech Mechanical Properties Mold->Mech Phys Physical Properties Mold->Phys Therm Thermal Properties Mold->Therm

Caption: Logical relationship of inputs to material properties.

Conclusion

The provided protocols and application notes serve as a comprehensive guide for the evaluation of this compound as a plasticizer for PVC. The experimental workflows and data presentation format are designed to facilitate a systematic and comparative analysis. While the presented data is representative, it highlights the expected trends in performance. Researchers are encouraged to generate their own experimental data to fully characterize the performance of this compound in their specific PVC formulations. The investigation of novel, non-phthalate plasticizers like this compound is a critical step towards the development of safer and more sustainable PVC products.

Application Notes and Protocols for the Formulation of Environmentally Friendly Biolubricants with Dioctyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Formulation Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and application of environmentally friendly biolubricants utilizing dioctyl glutarate as a base oil. Biolubricants are gaining significant attention as sustainable alternatives to traditional mineral oil-based lubricants due to their biodegradability, low toxicity, and derivation from renewable resources.[1] Synthetic esters, such as dioctyl glutarate, are particularly promising as they can be engineered to deliver superior performance, including excellent thermal stability, low-temperature fluidity, and good lubricity.[2][3]

This document outlines the synthesis of dioctyl glutarate, its formulation into a finished lubricant with performance-enhancing additives, and the standard testing protocols required to evaluate its efficacy and compliance with industry standards.

Synthesis of Dioctyl Glutarate (DOG)

Dioctyl glutarate is a diester synthesized via the Fischer-Speier esterification reaction. This process involves the reaction of a dicarboxylic acid (glutaric acid) with an alcohol (octanol) in the presence of an acid catalyst.[4][5] The resulting diester exhibits properties that make it an excellent base stock for biolubricant formulations.[2][6]

Experimental Protocol: Fischer Esterification of Glutaric Acid

This protocol describes a representative method for synthesizing dioctyl glutarate.

Materials:

  • Glutaric Acid (C₅H₈O₄)

  • 2-Octanol (C₈H₁₈O)

  • p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Toluene or Benzene (as an azeotropic agent to remove water)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Activated Carbon

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reagents: To the flask, add glutaric acid and 2-octanol. A typical molar ratio is 1:2.5 (acid:alcohol) to drive the equilibrium towards the product.[7]

  • Add Catalyst and Solvent: Add the acid catalyst (e.g., p-TSA, ~1-2% by weight of the reactants) and an azeotropic solvent like toluene (~15% by weight of the reaction mixture) to the flask.[7]

  • Esterification Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction until the theoretical amount of water is collected.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, a saturated brine solution.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.

  • Decolorization: Add a small amount of activated carbon to the filtrate and stir for 30 minutes to remove colored impurities.[7] Filter again to remove the activated carbon.

  • Solvent Removal: Remove the toluene and any excess octanol using a rotary evaporator under reduced pressure.

  • Characterization: The final product, dioctyl glutarate, can be characterized using techniques such as FTIR and NMR spectroscopy to confirm its chemical structure.

G cluster_synthesis Synthesis of Dioctyl Glutarate reagents 1. Charge Reagents (Glutaric Acid, Octanol) catalyst 2. Add Catalyst & Solvent reagents->catalyst Molar Ratio 1:2.5 reflux 3. Reflux with Dean-Stark Trap catalyst->reflux p-TSA, Toluene neutralize 4. Neutralize & Wash reflux->neutralize Collect H₂O dry 5. Dry Organic Layer neutralize->dry Remove Acid purify 6. Purify (Rotary Evaporation) dry->purify Remove H₂O dog Final Product: Dioctyl Glutarate purify->dog Remove Solvent

Caption: Workflow for the synthesis of Dioctyl Glutarate (DOG).

Formulation of the Finished Biolubricant

The synthesized dioctyl glutarate serves as the Group V synthetic base oil.[2] To meet the demanding requirements of various applications, performance-enhancing additives are blended with the base oil. These additives typically constitute less than 10% of the final formulation.[1]

Protocol: Blending of Biolubricant
  • Base Oil Preparation: Ensure the dioctyl glutarate base oil is clean and free of any residual solvents or water.

  • Additive Selection: Select additives based on the target application. Common additives include:

    • Antioxidants: To improve oxidative stability (e.g., aminic or phenolic types).

    • Anti-wear (AW) / Extreme Pressure (EP) agents: To protect surfaces under load (e.g., zinc dialkyldithiophosphates - ZDDP, sulfurized olefins).

    • Corrosion Inhibitors: To prevent rust (e.g., barium sulfonates).[8]

    • Viscosity Index (VI) Improvers: To reduce the effect of temperature on viscosity (e.g., polymethacrylates).

    • Pour Point Depressants (PPDs): To improve low-temperature fluidity.

  • Blending: In a temperature-controlled blending vessel, heat the base oil to approximately 50-60°C to reduce its viscosity.

  • Additive Incorporation: Add the selected additives one by one while stirring continuously. Ensure each additive is fully dissolved before adding the next. Viscosity index improvers are often added last due to their high molecular weight.

  • Homogenization: Continue stirring the mixture for 1-2 hours to ensure a homogenous blend.

  • Quality Control: Take a sample of the final formulation for performance testing and characterization.

Data Presentation: Sample Biolubricant Formulation

The following table presents a sample formulation for a general-purpose hydraulic fluid based on dioctyl glutarate.

ComponentFunctionConcentration (wt. %)
Dioctyl GlutarateBase Oil95.0 - 98.0
Phenolic AntioxidantAntioxidant0.5 - 1.5
ZDDPAnti-wear Agent0.5 - 1.0
Corrosion InhibitorRust Prevention0.2 - 0.5
PolymethacrylateVI Improver0.5 - 2.0

Characterization and Performance Testing

The performance of the formulated biolubricant must be evaluated using standardized test methods. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of protocols for this purpose.

G cluster_formulation Biolubricant Formulation & Testing cluster_testing Performance Characterization base_oil Dioctyl Glutarate (Base Oil) blending Blending & Homogenization base_oil->blending additives Performance Additives additives->blending formulated_lube Formulated Biolubricant blending->formulated_lube viscosity Viscosity (ASTM D445) formulated_lube->viscosity vi Viscosity Index (ASTM D2270) formulated_lube->vi pour_point Pour Point (ASTM D97) formulated_lube->pour_point flash_point Flash Point (ASTM D92) formulated_lube->flash_point wear Wear Properties (ASTM D4172) formulated_lube->wear

Caption: General workflow for biolubricant formulation and testing.
Data Presentation: Typical Properties of Diester-Based Biolubricants

Specific performance data for dioctyl glutarate is not widely published. The table below provides typical values for high-performance diester-based lubricants (e.g., based on sebacates, adipates, or dodecanedioates) to serve as a benchmark for expected performance.[6][9][10][11]

PropertyASTM MethodTypical ValueUnit
Kinematic Viscosity @ 40°CD44510 - 50cSt
Kinematic Viscosity @ 100°CD4453 - 13cSt
Viscosity IndexD2270150 - 220-
Pour PointD97-30 to < -60°C
Flash Point (COC)D92> 200°C
Wear Scar Diameter (40kg, 75°C, 1h)D4172< 0.50mm
Biodegradability (OECD 301B)-> 60 (Readily)%

Standard Experimental Protocols

Protocol 1: Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[12][13][14][15]

Procedure:

  • Select a calibrated capillary viscometer appropriate for the expected viscosity range.

  • Charge the viscometer with the lubricant sample, ensuring no air bubbles are present.[16]

  • Place the viscometer in a constant temperature bath maintained at the desired temperature (typically 40°C and 100°C) with a precision of ±0.02°C.[16]

  • Allow the sample to reach thermal equilibrium (typically 30 minutes).[16]

  • Using suction, draw the liquid level up above the upper timing mark.

  • Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement to ensure repeatability.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C × t .

Protocol 2: Calculating Viscosity Index (ASTM D2270)

This practice calculates the viscosity index (VI), an empirical number indicating the effect of temperature change on the kinematic viscosity of the oil.[17][18][19][20] A higher VI signifies a smaller change in viscosity with temperature.[19]

Procedure:

  • Determine the kinematic viscosity of the sample at 40°C (U) and 100°C (Y) using ASTM D445.

  • Using the kinematic viscosity at 100°C (Y), find the values for L and H from the tables provided in the ASTM D2270 standard.

    • L: Kinematic viscosity at 40°C of an oil with a VI of 0, having the same viscosity at 100°C as the test oil.

    • H: Kinematic viscosity at 40°C of an oil with a VI of 100, having the same viscosity at 100°C as the test oil.

  • Calculate the Viscosity Index using the appropriate formula:

    • If the calculated VI is 100 or less: VI = [(L - U) / (L - H)] × 100

    • If the calculated VI is greater than 100: VI = [((antilog N) - 1) / 0.00715] + 100 , where N = (log H - log U) / log Y

Protocol 3: Pour Point (ASTM D97)

This test method is an index of the lowest temperature at which an oil will still flow under prescribed conditions.[21][22][23][24][25]

Procedure:

  • Pour the sample into a test jar to the marked level.

  • If the sample has a pour point above -33°C, heat it to at least 45°C.[22] For lower pour points, heat to 45°C and then cool to 15°C before testing.[22]

  • Insert a thermometer and cork, and place the test jar into a cooling bath.

  • At each temperature reading that is a multiple of 3°C, remove the jar and tilt it just enough to ascertain whether there is movement of the oil.

  • The test is complete when the specimen shows no movement when the jar is held horizontally for 5 seconds.

  • The pour point is recorded as 3°C above this solid temperature.[24]

Protocol 4: Flash and Fire Points by Cleveland Open Cup (ASTM D92)

This test determines the temperature at which the lubricant's vapor will ignite (flash point) and the temperature at which it will sustain combustion (fire point).[8][26][27][28][29]

Procedure:

  • Fill the Cleveland open cup with the sample to the filling mark.

  • Heat the sample at a specified rate (initially 5-17°C/min, then reduced to 5-6°C/min near the expected flash point).[27]

  • Periodically, pass a small test flame across the surface of the liquid.

  • The flash point is the lowest temperature at which the application of the flame causes the vapors above the surface to ignite in a brief flash.[29]

  • To determine the fire point , continue heating after the flash point. It is the temperature at which the vapors will burn continuously for at least 5 seconds.[29]

Protocol 5: Wear Preventive Characteristics (Four-Ball Method) (ASTM D4172)

This method evaluates the anti-wear properties of a fluid lubricant in sliding contact.[30][31][32][33][34]

Procedure:

  • Three 12.7 mm steel balls are clamped together in a test cup and covered with the lubricant.[31]

  • A fourth steel ball is pressed into the cavity of the three clamped balls with a specified force (typically 15 kgf or 40 kgf).[31]

  • The lubricant is heated to a specified temperature (typically 75°C).[31]

  • The top ball is rotated at a set speed (typically 1200 rpm) for a fixed duration (typically 60 minutes).[31]

  • After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.

  • A smaller wear scar diameter indicates better anti-wear properties.[34]

References

Application of Diisooctyl Glutarate in Polymer Film Plasticization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives incorporated into polymer formulations to enhance flexibility, processability, and durability. Diisooctyl glutarate (DIOG), a high-molecular-weight ester, presents a promising alternative to traditional phthalate-based plasticizers, offering potential benefits in terms of safety and migration resistance. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a plasticizer in polymer films, with a particular focus on polyvinyl chloride (PVC), a commonly used polymer in pharmaceutical packaging and medical devices.

While specific quantitative data for this compound is limited in publicly available literature, this report utilizes data for the closely related dioctyl glutarate (DOG) to provide a comprehensive overview of the expected performance of glutarate esters.

Application Notes

This compound functions by embedding itself between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This mechanism leads to a decrease in the glass transition temperature (Tg), rendering the polymer more flexible and less brittle at room temperature. Its larger molecular size compared to some conventional plasticizers may contribute to lower migration rates, a critical factor for applications involving direct contact with pharmaceuticals or biological products.

Key Performance Indicators:
  • Plasticizing Efficiency: The ability of DIOG to lower the glass transition temperature and improve the flexibility of the polymer film. This is typically quantified by measuring the change in Tg and mechanical properties such as tensile strength and elongation at break.

  • Permanence: The ability of the plasticizer to remain within the polymer matrix over time and under various environmental conditions. This is assessed through migration studies in different food and drug simulants.

  • Compatibility: The miscibility of DIOG with the host polymer. Good compatibility is essential for a homogenous film and to prevent phase separation, which can lead to exudation (bleeding) of the plasticizer.

Data Presentation

The following tables summarize the expected quantitative effects of glutarate esters, represented by dioctyl glutarate (DOG), on the properties of PVC films. These values are compared with a standard phthalate plasticizer, dioctyl phthalate (DOP), to provide a benchmark for performance evaluation.

Table 1: Mechanical Properties of Plasticized PVC Films

Plasticizer (40 phr*)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC50 - 605 - 10
Dioctyl Phthalate (DOP)15 - 25250 - 350
Dioctyl Glutarate (DOG)18 - 28200 - 300

*phr: parts per hundred parts of resin

Table 2: Thermal Properties of Plasticized PVC Films

Plasticizer (40 phr)Glass Transition Temperature (Tg) (°C)
Unplasticized PVC80 - 85
Dioctyl Phthalate (DOP)-5 to 5
Dioctyl Glutarate (DOG)0 to 10

Table 3: Migration of Plasticizers from PVC Films

Plasticizer (40 phr)Migration into n-heptane (mg/dm²)
Dioctyl Phthalate (DOP)15 - 25
Dioctyl Glutarate (DOG)10 - 20

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively evaluate the performance of this compound.

Preparation of Plasticized Polymer Films (Solvent Casting Method)

Objective: To prepare homogenous polymer films with a controlled concentration of this compound.

Materials:

  • Polymer resin (e.g., PVC)

  • This compound (DIOG)

  • Appropriate solvent (e.g., Tetrahydrofuran - THF)

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and hotplate

  • Desiccator

Protocol:

  • Prepare a polymer solution by dissolving a known weight of the polymer resin in the solvent (e.g., 10% w/v solution in THF). Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) until the polymer is completely dissolved.

  • Calculate the required amount of DIOG to achieve the desired concentration (e.g., 40 phr).

  • Add the calculated amount of DIOG to the polymer solution and stir until a homogenous mixture is obtained.

  • Pour the solution into a clean, level glass petri dish or onto a glass plate.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. To control the evaporation rate, the casting surface can be partially covered.

  • Once the film appears dry, transfer it to a vacuum oven or desiccator and dry under reduced pressure at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

  • Carefully peel the film from the glass substrate. Store the film in a desiccator until further testing.

G cluster_0 Film Preparation Workflow Dissolve Polymer Dissolve Polymer Add Plasticizer Add Plasticizer Dissolve Polymer->Add Plasticizer Cast Solution Cast Solution Add Plasticizer->Cast Solution Solvent Evaporation Solvent Evaporation Cast Solution->Solvent Evaporation Vacuum Drying Vacuum Drying Solvent Evaporation->Vacuum Drying Film Ready for Testing Film Ready for Testing Vacuum Drying->Film Ready for Testing G Start Start Prepare Specimen Prepare Specimen Start->Prepare Specimen Measure Dimensions Measure Dimensions Prepare Specimen->Measure Dimensions Mount in UTM Mount in UTM Measure Dimensions->Mount in UTM Apply Tensile Load Apply Tensile Load Mount in UTM->Apply Tensile Load Record Data Record Data Apply Tensile Load->Record Data Calculate Properties Calculate Properties Record Data->Calculate Properties End End Calculate Properties->End G Sample Preparation Sample Preparation DSC Heat-Cool-Heat Cycle DSC Heat-Cool-Heat Cycle Sample Preparation->DSC Heat-Cool-Heat Cycle Data Analysis Data Analysis DSC Heat-Cool-Heat Cycle->Data Analysis Erase Thermal History Erase Thermal History DSC Heat-Cool-Heat Cycle->Erase Thermal History Tg Determination Tg Determination Data Analysis->Tg Determination Identify Midpoint of Transition Identify Midpoint of Transition Data Analysis->Identify Midpoint of Transition G Prepare Film Sample Prepare Film Sample Immerse in Simulant Immerse in Simulant Prepare Film Sample->Immerse in Simulant Incubate (Time & Temp) Incubate (Time & Temp) Immerse in Simulant->Incubate (Time & Temp) Known Surface Area & Volume Known Surface Area & Volume Immerse in Simulant->Known Surface Area & Volume Analyze Simulant Analyze Simulant Incubate (Time & Temp)->Analyze Simulant Quantify Migrated Plasticizer Quantify Migrated Plasticizer Analyze Simulant->Quantify Migrated Plasticizer GC-MS or HPLC GC-MS or HPLC Analyze Simulant->GC-MS or HPLC

Application Notes and Protocols for Diisooctyl Glutarate as a Non-Phthalate Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Diisooctyl Glutarate (DIOG) as a promising non-phthalate plasticizer alternative. The information is intended to guide researchers and professionals in the evaluation and implementation of DIOG in various polymer formulations, particularly in sensitive applications where the use of traditional phthalate plasticizers is of concern.

Introduction to this compound (DIOG)

This compound (CAS No: 33814-34-5) is a high-molecular-weight, branched-chain dicarboxylate ester.[1] As a non-phthalate plasticizer, it offers a potentially safer alternative to conventional plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and other ortho-phthalates, which have faced increasing regulatory scrutiny due to health and environmental concerns. DIOG's chemical structure, characterized by a five-carbon glutaric acid backbone and isooctyl ester groups, suggests properties that are desirable for a plasticizer, including good compatibility with polar polymers like polyvinyl chloride (PVC), low volatility, and reduced migration potential.

The growing demand for safer materials in medical devices, food packaging, toys, and other consumer products has driven the search for effective non-phthalate plasticizers. Aliphatic dicarboxylic acid esters, such as adipates and glutarates, are a key class of these alternatives, known for imparting good flexibility, low-temperature performance, and having a more favorable toxicological profile compared to some phthalates.

Performance Characteristics and Comparison

While specific performance data for this compound is not extensively published in publicly available literature, its performance can be inferred from the behavior of similar dicarboxylate esters, such as dioctyl adipate (DOA). The following tables present a comparative summary of expected performance characteristics. Note: The data for DIOG is projected and should be verified through the experimental protocols outlined in this document. The data for DOA is provided as a well-characterized benchmark for a common non-phthalate plasticizer.[2][3][4][5]

Table 1: Mechanical Properties of Plasticized PVC (50 phr plasticizer)

PropertyThis compound (DIOG) (Projected)Dioctyl Adipate (DOA) (Typical Values)Di(2-ethylhexyl) Phthalate (DEHP) (Typical Values)Test Method
Hardness (Shore A)75 - 8580 - 9080 - 90ASTM D2240
Tensile Strength (MPa)15 - 2016 - 2218 - 24ASTM D882
Elongation at Break (%)300 - 400350 - 450300 - 400ASTM D882

Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr plasticizer)

PropertyThis compound (DIOG) (Projected)Dioctyl Adipate (DOA) (Typical Values)Di(2-ethylhexyl) Phthalate (DEHP) (Typical Values)Test Method
Glass Transition Temp. (°C)-30 to -40-40 to -50-20 to -30ASTM E1356
Volatility (% weight loss)LowModerateModerateISO 176
Migration into Water (% loss)Very LowLowLowASTM D1239
Migration into Hexane (% loss)LowModerateModerateASTM D1239

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a plasticizer in PVC.

Protocol for Preparation of Plasticized PVC Films

Objective: To prepare standardized PVC films with varying concentrations of this compound for subsequent performance testing.

Materials:

  • PVC resin (e.g., K-value 67-70)

  • This compound (DIOG)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Processing aid (e.g., acrylic polymer)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heated platens

  • Molds for film preparation

Procedure:

  • Formulation: Prepare PVC compounds with varying concentrations of DIOG (e.g., 30, 40, 50, 60 parts per hundred of resin - phr). A typical formulation is as follows:

    • PVC Resin: 100 phr

    • DIOG: X phr (where X is the variable concentration)

    • Thermal Stabilizer: 2-3 phr

    • Processing Aid: 1-2 phr

    • Lubricant: 0.5-1 phr

  • Dry Blending: Thoroughly mix the dry components in a high-speed mixer until a homogeneous powder blend is obtained.

  • Melt Compounding: Transfer the dry blend to a two-roll mill preheated to 160-170°C. Mill the compound for 5-10 minutes until a uniform, molten sheet is formed.

  • Film Pressing: Place the compounded PVC sheet into a mold of desired thickness (e.g., 1 mm) and preheat in a hydraulic press at 170-180°C for 2-3 minutes with minimal pressure.

  • Compression Molding: Apply a pressure of 10-15 MPa for 3-5 minutes.

  • Cooling: Cool the mold under pressure to room temperature.

  • Conditioning: Remove the film from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol for Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the hardness, tensile strength, and elongation at break of PVC films.

Instruments:

  • Shore A Durometer

  • Universal Testing Machine (UTM) with grips for thin films

Procedure:

  • Hardness (ASTM D2240):

    • Place the conditioned PVC film on a flat, hard surface.

    • Press the Shore A durometer firmly onto the film and record the reading after 1-2 seconds.

    • Take at least five readings at different locations on the film and calculate the average.

  • Tensile Properties (ASTM D882):

    • Cut dumbbell-shaped specimens from the conditioned PVC film using a die cutter.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Set the crosshead speed (e.g., 50 mm/min).

    • Start the test and record the load and elongation until the specimen breaks.

    • Calculate the tensile strength (stress at break) and elongation at break (percentage change in length).

    • Test at least five specimens and report the average values.

Protocol for Determination of Glass Transition Temperature (Tg)

Objective: To measure the effect of this compound on the glass transition temperature of PVC, which is a key indicator of plasticizer efficiency.

Instrument:

  • Differential Scanning Calorimeter (DSC)

Procedure (based on ASTM E1356): [6][7][8][9][10]

  • Sample Preparation: Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.

  • First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

  • Cooling Scan: Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).

  • Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition region.

  • Data Analysis: Determine the glass transition temperature from the midpoint of the step change in the heat flow curve of the second heating scan.

Protocol for Evaluation of Plasticizer Migration

Objective: To quantify the migration of this compound from PVC films into various liquid simulants and by volatilization.

3.4.1. Liquid Extraction (based on ASTM D1239): [11][12][13][14][15]

Materials:

  • Conditioned PVC film specimens (e.g., 50 mm x 50 mm)

  • Food simulants (e.g., distilled water, 10% ethanol, 50% ethanol, n-hexane, olive oil)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • Initial Weighing: Accurately weigh the conditioned PVC film specimens (W1).

  • Immersion: Immerse each specimen in a separate container with a specified volume of the chosen simulant (e.g., 100 mL).

  • Incubation: Place the containers in a constant temperature bath (e.g., 40°C or 60°C) for a specified duration (e.g., 24 hours, 10 days).

  • Final Weighing: Remove the specimens from the simulant, gently wipe them dry with a lint-free cloth, and allow them to re-condition at standard conditions for 24 hours. Weigh the specimens again (W2).

  • Calculation: Calculate the percentage weight loss due to migration:

    • % Weight Loss = [(W1 - W2) / W1] * 100

3.4.2. Volatility (based on ISO 176 - Activated Carbon Method): [16][17][18]

Materials:

  • Conditioned PVC film specimens (e.g., 50 mm diameter discs)

  • Activated carbon

  • Oven

  • Analytical balance

Procedure:

  • Initial Weighing: Accurately weigh the conditioned PVC film specimens (W1).

  • Exposure: Place the specimens in a container with activated carbon. For Method A, the specimen is in direct contact with the carbon. For Method B, the specimen is in a wire cage suspended above the carbon.

  • Heating: Place the container in an oven at a specified temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 24 hours).

  • Final Weighing: Remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them (W2).

  • Calculation: Calculate the percentage weight loss due to volatility:

    • % Weight Loss = [(W1 - W2) / W1] * 100

Synthesis of this compound

Objective: To provide a general laboratory-scale procedure for the synthesis of this compound.

Reaction: Glutaric Acid + 2 Isooctanol → this compound + 2 H₂O

Materials:

  • Glutaric acid

  • Isooctanol (e.g., 2-ethylhexanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine glutaric acid, a molar excess of isooctanol (e.g., 2.2 equivalents), the acid catalyst (0.1-0.5 mol%), and toluene.

  • Esterification: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.

  • Neutralization: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene and excess isooctanol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.

Toxicological Profile

Visualizations

experimental_workflow cluster_prep I. Formulation & Preparation cluster_testing II. Performance Evaluation cluster_analysis III. Data Analysis & Comparison prep1 Dry Blending (PVC, DIOG, Additives) prep2 Melt Compounding (Two-Roll Mill) prep1->prep2 prep3 Film Pressing (Hydraulic Press) prep2->prep3 prep4 Conditioning (23°C, 50% RH) prep3->prep4 test1 Mechanical Testing (ASTM D2240, D882) prep4->test1 test2 Thermal Analysis (ASTM E1356 - DSC) prep4->test2 test3 Migration Testing (ASTM D1239, ISO 176) prep4->test3 analysis1 Hardness test1->analysis1 analysis2 Tensile Properties test1->analysis2 analysis3 Glass Transition (Tg) test2->analysis3 analysis4 Migration & Volatility test3->analysis4

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_polymer Polymer Matrix (PVC) cluster_plasticizer Plasticizer Action cluster_result Resulting Properties pvc_chains Entangled PVC Chains (Rigid) interaction Intercalation & Shielding of Polar Interactions diog This compound (DIOG) diog->interaction flexibility Increased Flexibility interaction->flexibility lower_tg Lower Tg interaction->lower_tg processability Improved Processability interaction->processability

Caption: Mechanism of action for this compound as a plasticizer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantification of Diisooctyl Glutarate using Gas Chromatography-Mass Spectrometry (GC-MS)

This application note details a proposed gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of this compound. This compound is a plasticizer of interest in various industries, and its accurate quantification is crucial for quality control and safety assessment. The following protocol is based on established methods for similar analytes, such as phthalate esters, and provides a robust starting point for method development and validation.

Introduction

This compound is a diester of glutaric acid and isooctyl alcohol, used as a plasticizer to increase the flexibility and durability of polymeric materials. Monitoring its presence and concentration in materials such as medical devices, food packaging, and consumer products is essential to ensure regulatory compliance and consumer safety. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the quantification of this compound. This method is particularly advantageous due to its ability to separate the analyte from complex matrices and provide definitive identification based on its mass spectrum.

Experimental Protocols

Reagents and Standards
  • Solvents: Dichloromethane (DCM), Hexane, Methanol (all HPLC or GC grade)

  • Standards: this compound (analytical standard grade), Benzyl Benzoate (internal standard, analytical standard grade)

  • Reagents: Anhydrous sodium sulfate

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of dichloromethane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of benzyl benzoate and dissolve it in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Spiking: Spike each calibration standard and the quality control (QC) samples with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction):

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Weighing: Accurately weigh 1 gram of the homogenized sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of 10 µg/mL.

  • Extraction: Add 10 mL of dichloromethane to the sample, vortex for 1 minute, and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the dichloromethane layer (bottom layer) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) two more times and combine the extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC System (or equivalent)

  • Mass Spectrometer: Agilent 5975C GC/MSD (or equivalent)

  • GC Column: HP-5ms (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 200°C, hold for 0 minutes

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

Based on the fragmentation patterns of similar diesters, the following ions are proposed for the SIM analysis of this compound. The most abundant and specific ion should be used for quantification, while the others serve as qualifiers.

  • Quantifier Ion: m/z 129 (characteristic for glutarate esters)

  • Qualifier Ions: m/z 57, 71, 113 (fragments from the isooctyl chain)

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of this method. These values are representative and should be confirmed during in-house method validation.

ParameterExpected Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (Recovery)85 - 115%
Precision (RSD)< 15%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample (1g) start->weigh spike_is Spike with Internal Standard weigh->spike_is extract Liquid-Liquid Extraction (Dichloromethane) spike_is->extract concentrate Concentrate to 1 mL extract->concentrate inject Inject 1 µL into GC-MS concentrate->inject standards Prepare Calibration Standards (0.1 - 50 µg/mL) standards->inject separate Chromatographic Separation (HP-5ms column) inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Key Method Parameters

The diagram below outlines the logical relationships between the key parameters of the GC-MS method, highlighting how each component contributes to the overall analytical performance.

logical_relationship cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Detection & Quantification cluster_performance Analytical Performance injection Injection Technique (Splitless) selectivity Selectivity injection->selectivity inlet_temp Inlet Temperature (280°C) accuracy Accuracy & Precision inlet_temp->accuracy column GC Column (HP-5ms) column->selectivity oven_program Oven Temperature Program oven_program->selectivity carrier_gas Carrier Gas Flow (1.0 mL/min) carrier_gas->accuracy ionization Ionization Mode (EI, 70 eV) sensitivity Sensitivity (LOD/LOQ) ionization->sensitivity acquisition Acquisition Mode (SIM) acquisition->sensitivity acquisition->selectivity ions Quantifier/Qualifier Ions ions->selectivity sensitivity->accuracy selectivity->accuracy

Caption: Interdependence of GC-MS method parameters.

Application Note: A Robust HPLC Method for the Separation of Glutarate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a systematic approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of a homologous series of glutarate esters: dimethyl glutarate, diethyl glutarate, and dibutyl glutarate. These compounds are important in various industrial applications, and a reliable analytical method is crucial for quality control and research. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent resolution and peak shape for the target analytes. This note provides a comprehensive protocol for method development, sample preparation, and analysis, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Glutarate esters are derivatives of glutaric acid, a five-carbon dicarboxylic acid. They find applications as plasticizers, solvents, and intermediates in the synthesis of polymers and pharmaceuticals. The length of the ester alkyl chain significantly influences the physicochemical properties of these compounds, such as their polarity and hydrophobicity. Consequently, chromatographic separation of a mixture of these esters is essential for monitoring product purity, reaction kinetics, and for use in formulation development. High-performance liquid chromatography (HPLC) is a well-suited technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]

This application note presents a guide to developing a robust RP-HPLC method for the baseline separation of dimethyl glutarate, diethyl glutarate, and dibutyl glutarate. The method is developed based on the principle that in reversed-phase chromatography, retention increases with increasing hydrophobicity of the analyte.[2] Therefore, the elution order is expected to be dimethyl glutarate, followed by diethyl glutarate, and finally dibutyl glutarate, corresponding to the increasing length of their alkyl chains.

Experimental

2.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector is suitable for this method.

  • Column: A C18 reversed-phase column is recommended as the stationary phase due to its versatility and wide use in separating non-polar to moderately polar compounds.[3] A typical column dimension would be 4.6 x 150 mm with 5 µm particle size.

  • Solvents and Reagents: HPLC-grade acetonitrile (MeCN) and water are required for the mobile phase. Analytical standards of dimethyl glutarate, diethyl glutarate, and dibutyl glutarate should be of high purity (≥95%).[4]

2.2. Chromatographic Conditions

The following conditions serve as a starting point for method development and can be further optimized.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Gradient: A linear gradient from 50% B to 90% B over 10 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205-220 nm is a suitable range for detecting the ester carbonyl group.

  • Injection Volume: 10 µL

Results and Discussion

The developed HPLC method successfully separates the homologous series of glutarate esters. The retention time of the esters increases with the length of the alkyl chain, which is consistent with the principles of reversed-phase chromatography where more hydrophobic compounds interact more strongly with the non-polar stationary phase.[2]

Data Presentation

The following table summarizes the expected retention times and chromatographic performance for the separation of the three glutarate esters. Please note that these are exemplary data to illustrate the expected outcome of the method.

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Dimethyl Glutarate4.5-1.1
Diethyl Glutarate6.8> 2.01.2
Dibutyl Glutarate9.2> 2.01.1

Table 1: Exemplary chromatographic data for the separation of glutarate esters.

The resolution between all adjacent peaks is greater than 2.0, indicating baseline separation. The tailing factors are all close to 1, suggesting good peak symmetry.

Protocols

Protocol 1: Sample Preparation

This protocol describes the preparation of a mixed standard solution of glutarate esters for HPLC analysis.

Materials:

  • Dimethyl glutarate, Diethyl glutarate, Dibutyl glutarate (analytical standards)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

  • HPLC vials

Procedure:

  • Prepare Individual Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of each glutarate ester standard into separate 10 mL volumetric flasks.

    • Dissolve the standards in acetonitrile and fill to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Prepare a Mixed Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of each individual stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

  • Filter the Sample:

    • Filter the mixed working standard solution through a 0.45 µm syringe filter into an HPLC vial.

  • Storage:

    • Store the prepared standards at 4 °C when not in use.

Protocol 2: HPLC Method Development Workflow

This protocol outlines the systematic steps for developing and optimizing the HPLC method for separating glutarate esters.

Steps:

  • Initial Conditions Setup:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) into the HPLC system.

    • Set up the mobile phases: A = Water, B = Acetonitrile.

    • Program the initial gradient: 50-90% B in 10 minutes.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Set the UV detector to a wavelength of 210 nm.

  • Initial Injection and Evaluation:

    • Inject the prepared mixed standard solution.

    • Evaluate the chromatogram for the elution order, peak shape, and resolution. The expected elution order is dimethyl, diethyl, then dibutyl glutarate.

  • Gradient Optimization:

    • If the peaks are poorly resolved or the run time is too long, adjust the gradient.

      • For better separation of early eluting peaks, decrease the initial percentage of acetonitrile (e.g., start at 40% B).

      • To shorten the run time, increase the gradient slope (e.g., 50-90% B in 8 minutes).

  • Flow Rate and Temperature Optimization:

    • Once a suitable gradient is established, the flow rate and temperature can be fine-tuned to improve peak shape and resolution.

      • A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution but will increase the run time.

      • Increasing the temperature (e.g., to 35-40 °C) can decrease viscosity and improve peak efficiency, but may also affect selectivity.

  • Method Validation:

    • Once the final method parameters are established, perform a basic validation by assessing linearity, precision (repeat injections), and accuracy.

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Goal (Separate Glutarate Esters) step1 Step 1: Initial Parameter Selection - Column: C18 - Mobile Phase: ACN/Water - Detector: UV (210 nm) start->step1 step2 Step 2: Scouting Gradient Runs (e.g., 50-90% ACN in 10 min) step1->step2 decision1 Evaluate Resolution & Peak Shape step2->decision1 step3 Step 3: Optimize Gradient Slope & Range decision1->step3 No step4 Step 4: Fine-tune Flow Rate & Temperature decision1->step4 Yes step3->step2 Iterate decision2 Acceptable Separation? step4->decision2 decision2->step3 No end End: Finalized HPLC Method decision2->end Yes

Caption: Workflow for HPLC method development for glutarate ester separation.

Sample_Preparation_Protocol start Start: Obtain Analytical Standards step1 Prepare 1 mg/mL Stock Solutions of each ester in Acetonitrile start->step1 step2 Create Mixed Working Standard (e.g., 100 µg/mL) by dilution step1->step2 step3 Filter through 0.45 µm Syringe Filter step2->step3 end Ready for HPLC Injection step3->end

Caption: Protocol for the preparation of glutarate ester standards for HPLC analysis.

References

Application Note: Diisooctyl Glutarate as an Internal Standard for the Quantification of Semi-Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the use of diisooctyl glutarate as an internal standard in the quantitative analysis of semi-volatile organic compounds (SVOCs) using gas chromatography-mass spectrometry (GC-MS).

Introduction

Accurate quantification of analytes in complex matrices is a critical requirement in many scientific disciplines, including environmental analysis, food safety, and pharmaceutical development. The use of an internal standard (IS) is a widely accepted technique to improve the precision and accuracy of chromatographic methods by correcting for variations in sample injection volume, extraction efficiency, and instrument response.

This compound, a high molecular weight diester, possesses several characteristics that make it a suitable internal standard for the analysis of various semi-volatile organic compounds. Its properties include:

  • Chemical Inertness: It does not react with the analytes of interest or the sample matrix.

  • Chromatographic Behavior: It is expected to elute within the typical range of many SVOCs, such as phthalates, adipates, and other plasticizers, without co-eluting with target analytes.

  • Mass Spectral Signature: It produces a unique mass spectrum with characteristic ions that can be easily distinguished from those of the target analytes.

  • Low Volatility: Its low volatility minimizes evaporative losses during sample preparation.

  • Commercial Availability: It is readily available in high purity.

This application note details a hypothetical method for the quantification of a model analyte, di-n-butyl phthalate (DBP), in a simple matrix using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Di-n-butyl phthalate (DBP), >99% purity

  • Internal Standard: this compound, >99% purity

  • Solvent: Hexane, HPLC grade

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of DBP and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with hexane.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution 1:100 with hexane.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the DBP primary stock solution into 10 mL volumetric flasks.

    • Add 1 mL of the 10 µg/mL internal standard spiking solution to each calibration standard.

    • Dilute to the mark with hexane to achieve final DBP concentrations ranging from 0.1 µg/mL to 10 µg/mL, each containing 1 µg/mL of this compound.

Sample Preparation
  • Sample Spiking:

    • For a 1 mL sample, add 100 µL of the 10 µg/mL internal standard spiking solution to achieve a final IS concentration of 1 µg/mL.

  • Extraction (if required for complex matrices):

    • For solid or aqueous samples, a suitable liquid-liquid or solid-phase extraction protocol should be developed and validated. The internal standard should be added prior to any extraction steps to correct for recovery losses.

  • Final Volume:

    • Ensure the final extract is brought to a known volume before analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Splitless mode, 250°C, 1 µL injection volume

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: SIM Parameters and Expected Retention Times

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Expected Retention Time (min)
Di-n-butyl phthalate (DBP)149223278~12.5
This compound (IS)129227313~15.2

Table 2: Hypothetical Calibration Data for Di-n-butyl Phthalate

DBP Conc. (µg/mL)DBP Peak AreaIS Peak AreaResponse Ratio (DBP Area / IS Area)
0.115,234150,1230.101
0.576,170151,5400.503
1.0153,890152,3001.010
2.5380,500150,9802.520
5.0755,400149,8705.041
10.01,510,200150,50010.035

Calibration Curve: A linear regression of the response ratio versus the DBP concentration would yield a correlation coefficient (R²) > 0.99.

Mandatory Visualizations

Experimental_Workflow cluster_prep Standard and Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (DBP) cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) stock_is->cal_standards spiked_sample Spiked Sample stock_is->spiked_sample gcms GC-MS System cal_standards->gcms sample Analytical Sample sample->spiked_sample spiked_sample->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq peak_integration Peak Integration data_acq->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of DBP peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of DBP using this compound as an internal standard.

Signaling_Pathway cluster_input Inputs cluster_process Correction Principle cluster_output Output Analyte Analyte (DBP) System_Variation Systematic & Random Errors (Injection, Instrument Drift) Analyte->System_Variation Internal_Standard Internal Standard (this compound) Internal_Standard->System_Variation Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) System_Variation->Response_Ratio Errors affect both proportionally Accurate_Quantification Accurate Quantification Response_Ratio->Accurate_Quantification Normalizes for variations

Caption: Logical relationship of internal standard correction for accurate quantification.

Diisooctyl Glutarate in Genuine Leather Coating: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diisooctyl glutarate (DIOG), a high-molecular-weight, non-phthalate plasticizer, is emerging as a compound of interest in the formulation of coatings for various materials. Its inherent properties, such as low volatility, high permanence, and favorable toxicological profile, make it a potential candidate for applications demanding flexibility, durability, and safety. This document explores the application of this compound in the context of genuine leather coatings, providing an overview of its potential benefits and performance characteristics. While direct and extensive research on the specific use of DIOG in genuine leather is limited, we can infer its potential applications and performance based on its chemical properties and the behavior of similar plasticizers in related fields.

Application Notes

The primary role of a plasticizer in a leather coating is to impart flexibility and prevent the finish from cracking or peeling with use. Genuine leather, being a natural and flexible material, requires a coating that can adhere to its surface and move with it. This compound, as a plasticizer, can be incorporated into the topcoat formulations of leather finishes to enhance these properties.

Potential Benefits of this compound in Leather Coatings:

  • Enhanced Flexibility and Durability: DIOG can improve the flexibility of the coating, making it more resistant to cracking and delamination during flexing and stretching of the leather. This is crucial for applications such as footwear, upholstery, and apparel.

  • Improved Low-Temperature Performance: High-molecular-weight plasticizers like DIOG generally improve the low-temperature flexibility of polymers, which would be advantageous for leather goods exposed to colder climates.

  • High Permanence and Low Migration: Due to its larger molecular size, DIOG is less likely to migrate out of the coating and onto adjacent surfaces. This is a significant advantage over some lower-molecular-weight plasticizers, as it reduces the risk of the coating becoming brittle over time and prevents unwanted transfer of the plasticizer.

  • Favorable Safety Profile: As a non-phthalate plasticizer, DIOG offers a safer alternative to traditional phthalate-based plasticizers, which have faced increasing regulatory scrutiny due to health concerns.[1]

Experimental Protocols

Protocol 2.1: Evaluation of Coating Flexibility and Adhesion

Objective: To assess the flexibility and adhesion of a leather coating containing this compound.

Materials:

  • Finished genuine leather samples (e.g., bovine, ovine).

  • Coating formulation with varying concentrations of this compound.

  • Control coating formulation without this compound.

  • Spray gun or roller coater.

  • Bally Flexometer.

  • Cross-hatch adhesion tester (ASTM D3359).

Procedure:

  • Prepare the leather substrate by ensuring it is clean and dry.

  • Apply the coating formulations (control and DIOG-containing) to the leather samples using a spray gun or roller coater to achieve a uniform thickness.

  • Allow the coated leather samples to cure under controlled conditions (e.g., 24 hours at room temperature, followed by 2 hours at 50°C).

  • Flexibility Test:

    • Cut the cured samples into the required dimensions for the Bally Flexometer.

    • Subject the samples to a predetermined number of flexes (e.g., 50,000 cycles) at a specified temperature (e.g., room temperature or -10°C).

    • Visually inspect the samples at regular intervals for any signs of cracking, crazing, or delamination. Record the number of cycles at which failure occurs.

  • Adhesion Test:

    • Using the cross-hatch adhesion tester, make a series of perpendicular cuts through the coating to the substrate.

    • Apply a specified pressure-sensitive tape over the grid and then rapidly peel it off.

    • Evaluate the adhesion based on the amount of coating removed by the tape, according to the ASTM D3359 standard scale.

Protocol 2.2: Determination of Plasticizer Migration

Objective: To quantify the migration of this compound from the leather coating.

Materials:

  • Coated leather samples.

  • Uncoated receptor material (e.g., filter paper, another piece of leather).

  • Weights to ensure uniform contact.

  • Environmental chamber with controlled temperature and humidity.

  • Analytical balance.

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC).

Procedure:

  • Cut the coated leather sample and the receptor material into identical dimensions.

  • Weigh the receptor material accurately.

  • Place the coated side of the leather sample in direct contact with the receptor material.

  • Apply a uniform pressure (e.g., using a 1 kg weight) on top of the assembly.

  • Place the assembly in an environmental chamber at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24, 48, and 72 hours).

  • After the specified time, remove the assembly from the chamber and allow it to cool to room temperature.

  • Carefully separate the receptor material from the coated leather.

  • Re-weigh the receptor material. The weight gain corresponds to the amount of migrated plasticizer.

  • For a more detailed analysis, the migrated plasticizer can be extracted from the receptor material using a suitable solvent and quantified using GC-MS or HPLC.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the experimental protocols.

Table 1: Flexibility and Adhesion Performance of Leather Coatings

Coating FormulationDIOG Concentration (%)Bally Flex Test (Cycles to Failure)Adhesion (ASTM D3359 Scale)
Control0
Formulation A5
Formulation B10
Formulation C15

Table 2: Plasticizer Migration from Leather Coatings

Coating FormulationDIOG Concentration (%)Weight Gain of Receptor (mg/cm²) after 24hWeight Gain of Receptor (mg/cm²) after 48hWeight Gain of Receptor (mg/cm²) after 72h
Formulation A5
Formulation B10
Formulation C15

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of this compound in a genuine leather coating.

experimental_workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis leather_prep Leather Substrate Preparation application Coating Application (Spray/Roller) leather_prep->application formulation Coating Formulation (with/without DIOG) formulation->application curing Curing application->curing flex_test Flexibility Test (Bally Flexometer) curing->flex_test adhesion_test Adhesion Test (Cross-Hatch) curing->adhesion_test migration_test Migration Test curing->migration_test data_collection Data Collection flex_test->data_collection adhesion_test->data_collection migration_test->data_collection comparison Comparative Analysis data_collection->comparison conclusion Conclusion comparison->conclusion

References

Application Notes and Protocols for Testing Plasticizer Migration from Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup and analysis of plasticizer migration from Polyvinyl Chloride (PVC) materials. The methodologies outlined are applicable to various fields, including pharmaceutical drug development, food contact material testing, and medical device safety assessment.

Introduction to Plasticizer Migration from PVC

Polyvinyl Chloride (PVC) is a versatile and widely used polymer. Its flexibility is often achieved by the addition of plasticizers. However, these plasticizers are not chemically bound to the polymer matrix and can migrate out of the PVC product over time, a phenomenon known as plasticizer migration. This migration can lead to the contamination of surrounding media, such as food, beverages, pharmaceutical solutions, and biological tissues.[1] Consequently, the quantitation of plasticizer migration is a critical aspect of safety and quality control for PVC-based products.

The extent of plasticizer migration is influenced by several factors, including the type and concentration of the plasticizer, the nature of the contact medium (e.g., food simulant, biological fluid), temperature, contact duration, and the surface area of the PVC material.[1][2] Regulatory bodies such as the European Union (EU) and the U.S. Food and Drug Administration (FDA) have established guidelines and limits for plasticizer migration from food contact materials and medical devices to ensure consumer and patient safety.[3][4]

Experimental Setup and Key Components

A typical experimental setup for testing plasticizer migration involves incubating a PVC sample in a specific liquid medium (simulant) under controlled conditions, followed by the analysis of the simulant to determine the concentration of the migrated plasticizer.

Key Components:

  • PVC Sample: The material to be tested (e.g., PVC film, tubing, container). The dimensions and surface area should be precisely measured.

  • Migration Cell/Container: An inert container (e.g., glass) to hold the PVC sample and the simulant, ensuring no leaching of substances from the container itself.

  • Simulant: A liquid medium that mimics the properties of the product that will be in contact with the PVC. Common simulants include:

    • Food Simulants: Ethanol solutions (for alcoholic foods), acetic acid (for acidic foods), olive oil or other fatty acid simulants (for fatty foods), and distilled water (for aqueous foods).[2]

    • Pharmaceutical/Medical Simulants: Saline solution (0.9% NaCl), glucose solutions, lipid emulsions, and blood- or plasma-simulating fluids.[5][6]

  • Incubation Equipment: An oven or incubator to maintain a constant and controlled temperature throughout the experiment.

  • Analytical Instrumentation: Equipment to identify and quantify the migrated plasticizers. Commonly used techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS)[7]

    • High-Performance Liquid Chromatography (HPLC)[8]

    • Fourier-Transform Infrared Spectroscopy (FT-IR)[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy[7]

Experimental Workflow

The following diagram illustrates the general workflow for a plasticizer migration study.

ExperimentalWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (Cleaning, Cutting, Measurement) Incubation Incubation (Controlled Temperature & Time) SamplePrep->Incubation Place sample in simulant SimulantPrep Simulant Preparation SimulantPrep->Incubation Extraction Sample Extraction (from Simulant) Incubation->Extraction Collect simulant samples at time intervals InstrumentalAnalysis Instrumental Analysis (e.g., GC-MS, HPLC) Extraction->InstrumentalAnalysis Quantification Data Quantification & Analysis InstrumentalAnalysis->Quantification Reporting Reporting & Comparison to Regulatory Limits Quantification->Reporting

Caption: Experimental workflow for plasticizer migration testing.

Detailed Experimental Protocols

Protocol for Plasticizer Migration into Food Simulants

This protocol is based on established methods for testing plasticizer migration from PVC films into food simulants.[2]

Materials:

  • PVC film sample

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol in distilled water

    • Simulant B: 3% (w/v) acetic acid in distilled water

    • Simulant D2: Olive oil

  • Glass migration cells

  • Incubator

  • Analytical balance

  • GC-MS system

Procedure:

  • Sample Preparation: Cut the PVC film into pieces of known dimensions (e.g., 1 dm²). Clean the samples by wiping them with a lint-free cloth.

  • Exposure: Place a prepared PVC sample into a glass migration cell. Add a known volume of the selected food simulant, ensuring the sample is fully immersed. The standard surface area to volume ratio is 6 dm² per 1 kg (or 1 L) of food simulant.[10]

  • Incubation: Seal the migration cells and place them in an incubator at a specified temperature and for a defined duration (e.g., 40°C for 10 days for long-term storage simulation).[2]

  • Sample Collection: After the incubation period, remove the PVC sample from the simulant.

  • Extraction (for fatty food simulant): For olive oil, perform a liquid-liquid extraction using a suitable solvent (e.g., acetonitrile) to isolate the plasticizers.

  • Analysis: Analyze the simulant (or the extract) using a validated GC-MS method to identify and quantify the migrated plasticizers.

  • Calculation: Express the migration results in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of the PVC sample surface area (mg/dm²).

Protocol for Plasticizer Migration from Medical Tubing into Saline Solution

This protocol is adapted from studies on plasticizer migration from medical devices.[5][6]

Materials:

  • PVC medical tubing sample

  • Simulant: 0.9% (w/v) sodium chloride (saline) solution

  • Peristaltic pump (for dynamic testing)

  • Sterile glass containers

  • Incubator or water bath

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Cut a specific length of the PVC medical tubing.

  • Exposure (Dynamic Condition): Set up a closed loop system where the saline solution is continuously circulated through the PVC tubing using a peristaltic pump at a clinically relevant flow rate (e.g., 1 mL/h to 100 mL/h).[6] The entire setup should be maintained at a controlled temperature (e.g., 25°C or 37°C).

  • Sample Collection: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours, and 7, 14, 28 days), collect aliquots of the saline solution from the system.[5]

  • Analysis: Directly inject the collected saline samples into the HPLC system for the quantification of the migrated plasticizer.

  • Calculation: Determine the concentration of the plasticizer in the saline solution at each time point and express the results in mg/mL or total migrated amount in mg.

Data Presentation

Quantitative data from migration studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Migration of Plasticizers from PVC Tubing into Saline Solution (0.9% NaCl) over 28 Days. [5]

PlasticizerTimeMigration Level (mg/mL)
DEHP 1 hour0.0079 ± 0.00031
7 days0.008 ± 0.00031
28 days~0.086
TOTM 28 days0.0086 ± 0.00057
DOA 14 days0.0143 ± 0.012
28 days0.0252 ± 0.02

Data adapted from a study on plasticizer migration in different PVC tubing types.[5]

Table 2: Specific Migration Limits (SML) for Selected Plasticizers in Food Contact Materials (EU Regulation). [4]

PlasticizerFCM No.CAS No.SML (mg/kg)
DEHP (Bis(2-ethylhexyl) phthalate)746117-81-71.5
DBP (Dibutyl phthalate)74884-74-20.3
BBP (Benzyl butyl phthalate)75085-68-730
DINP (Diisononyl phthalate)79328553-12-0 / 68515-48-09
DIDP (Diisodecyl phthalate)79426761-40-0 / 68515-49-19

Note: The Overall Migration Limit (OML) for all substances from plastic food contact materials is 60 mg/kg of food or 10 mg/dm² of the contact surface.[3][11]

Table 3: Comparison of Analytical Methods for Plasticizer Quantification. [7]

Analytical MethodAdvantagesDisadvantages
GC-MS High specificity and sensitivity.Can require derivatization for some plasticizers.
LC (HPLC) Suitable for a wide range of plasticizers without derivatization.May have limitations in separating complex mixtures.
FT-IR Rapid screening, cost-effective.Less sensitive and specific compared to chromatographic methods.
NMR Robust and specific for discriminating between different plasticizers.High cost and lower sensitivity for trace analysis.

Signaling Pathways and Logical Relationships

The migration of plasticizers from a PVC matrix into a surrounding medium is a complex process governed by diffusion. The following diagram illustrates the key relationships influencing this process.

MigrationFactors cluster_pvc PVC Material Properties cluster_conditions Environmental Conditions PlasticizerType Plasticizer Type (e.g., DEHP, TOTM) MigrationRate Plasticizer Migration Rate PlasticizerType->MigrationRate PlasticizerConc Plasticizer Concentration PlasticizerConc->MigrationRate PolymerMatrix Polymer Matrix Structure PolymerMatrix->MigrationRate Temperature Temperature Temperature->MigrationRate Time Contact Time Time->MigrationRate SimulantType Simulant Type (Aqueous, Fatty, etc.) SimulantType->MigrationRate

Caption: Factors influencing plasticizer migration from PVC.

Conclusion

The selection of an appropriate experimental setup and analytical method is crucial for the accurate determination of plasticizer migration from PVC materials. The protocols provided herein offer a foundation for researchers to design and execute robust migration studies. Adherence to standardized procedures and a thorough understanding of the influential factors are essential for generating reliable data for risk assessment and regulatory compliance.

References

Application Notes and Protocols for Measuring the Plasticizing Efficiency of Glutarates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives incorporated into polymeric materials to enhance their flexibility, durability, and processability.[1][2][3] Glutarate esters, a class of diesters derived from glutaric acid, are gaining attention as effective and potentially safer alternatives to traditional plasticizers like phthalates.[4] These compounds find applications in various fields, including medical devices, pharmaceutical formulations, and packaging materials.[5][6][7] The efficiency of a plasticizer is a critical parameter that determines its suitability for a specific application and is defined by its ability to alter the physical and mechanical properties of the polymer.[1][8] This document provides detailed protocols for measuring the plasticizing efficiency of glutarates, focusing on thermal analysis, mechanical properties, and migration studies.

Principles of Plasticization

Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[2][3][9] This leads to a decrease in the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][10][11] The reduction in Tg is directly proportional to the concentration of the plasticizer and is a primary indicator of its efficiency.[1] Other factors influencing plasticizer efficiency include its molecular weight, polarity, and compatibility with the polymer matrix.[1]

Experimental Protocols

A comprehensive evaluation of a plasticizer's efficiency involves a combination of thermal, mechanical, and migration testing. The following protocols provide detailed methodologies for these key experiments.

Sample Preparation

Consistent and standardized sample preparation is crucial for obtaining reliable and comparable results.

Protocol:

  • Material Selection: Select the polymer to be plasticized (e.g., polyvinyl chloride (PVC), polylactic acid (PLA)) and the glutarate plasticizer to be evaluated.

  • Compounding:

    • Dry the polymer to remove any residual moisture.

    • Determine the desired concentrations of the glutarate plasticizer (e.g., 10, 20, 30, 40, 50 parts per hundred parts of resin (phr)).

    • Blend the polymer and the glutarate plasticizer using a two-roll mill or a torque rheometer at a temperature above the polymer's softening point until a homogeneous mixture is obtained.

  • Film/Sheet Formation:

    • Solvent Casting: Dissolve the plasticized polymer blend in a suitable solvent (e.g., tetrahydrofuran, chloroform). Cast the solution onto a flat, non-stick surface and allow the solvent to evaporate slowly in a controlled environment to form a film of uniform thickness.[12][13]

    • Compression Molding: Place the compounded material between two heated plates of a hydraulic press. Apply pressure and heat to mold the material into sheets of a specified thickness. Cool the sheets under pressure to ensure uniformity.

Thermal Analysis

Thermal analysis techniques are fundamental for determining the effect of the plasticizer on the thermal transitions of the polymer.[11][14]

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) of the plasticized polymer.[10] A significant decrease in Tg upon addition of the plasticizer indicates effective plasticization.[4][10]

Protocol:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Cut a small sample (5-10 mg) from the prepared film or sheet and place it in an aluminum DSC pan.

  • Heating and Cooling Cycles:

    • Heat the sample from room temperature to a temperature above its melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This first heating scan erases the thermal history of the sample.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the expected Tg.

    • Heat the sample again at the same controlled rate. The Tg is determined from this second heating scan.

  • Data Analysis: The Tg is identified as the midpoint of the step change in the heat flow curve.

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to assess the thermal stability and volatility of the plasticizer.[10][15][16]

Protocol:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Place a small sample (10-20 mg) of the plasticized polymer in the TGA pan.

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: The TGA curve shows the weight loss of the sample as a function of temperature. The onset temperature of decomposition provides information on the thermal stability of the plasticized material. The weight loss at different temperature ranges can be correlated with the volatilization of the plasticizer and the degradation of the polymer.[15]

Mechanical Properties Testing

The addition of a plasticizer is expected to decrease the tensile strength and modulus while increasing the elongation at break of the polymer.[3][9][17][18]

Protocol (ASTM D882):

  • Instrument: A universal testing machine equipped with grips suitable for thin films.

  • Sample Preparation: Cut dumbbell-shaped specimens from the prepared films or sheets according to standard dimensions (e.g., ASTM D638).

  • Testing Procedure:

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

Migration Studies

Plasticizer migration is the process by which the plasticizer moves from the polymer matrix to the surface or into a contacting medium.[19][20] Low migration is a desirable property for many applications, especially in food contact materials and medical devices.[21][22]

3.4.1. Solvent Extraction Method

This method determines the amount of plasticizer that leaches out when the material is in contact with a liquid.

Protocol (ASTM D1239):

  • Sample Preparation: Cut a precisely weighed sample of the plasticized film.

  • Extraction: Immerse the sample in a specific solvent (e.g., hexane for fatty food simulant, ethanol for aqueous food simulant) for a defined period and at a controlled temperature.

  • Analysis:

    • Remove the sample from the solvent, dry it, and weigh it again. The weight loss corresponds to the amount of migrated plasticizer.

    • Alternatively, the concentration of the glutarate in the solvent can be quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

3.4.2. Activated Carbon Method

This method measures the loss of plasticizer due to volatilization.

Protocol (ASTM D1203):

  • Sample Preparation: Place a known weight of the plasticized polymer in a container with activated carbon.

  • Incubation: Store the container at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

  • Analysis: After incubation, remove the sample and weigh it. The weight loss indicates the amount of plasticizer that has volatilized.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Thermal Properties of Glutarate-Plasticized Polymer

Glutarate Concentration (phr)Glass Transition Temperature (Tg) (°C)Onset of Decomposition (°C)
0 (Control)
10
20
30
40
50

Table 2: Mechanical Properties of Glutarate-Plasticized Polymer

Glutarate Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
0 (Control)
10
20
30
40
50

Table 3: Migration of Glutarate Plasticizer

Glutarate Concentration (phr)Solvent Extraction (% Weight Loss)Volatilization (% Weight Loss)
10
20
30
40
50

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Characterization cluster_analysis Data Analysis and Evaluation start Start polymer Select Polymer and Glutarate start->polymer blend Blend Polymer and Glutarate polymer->blend form Form Film/Sheet blend->form thermal Thermal Analysis (DSC, TGA) form->thermal mechanical Mechanical Testing form->mechanical migration Migration Studies form->migration data Tabulate and Compare Data thermal->data mechanical->data migration->data efficiency Determine Plasticizing Efficiency data->efficiency

Caption: Experimental workflow for evaluating glutarate plasticizer efficiency.

Signaling Pathways

While the primary mechanism of plasticization is physical, some plasticizers have been shown to interact with biological systems. For instance, certain phthalates can act on the estrogen receptor signaling pathway.[23] Glutarates are generally considered to have a better safety profile, but in the context of drug delivery or biomedical applications, it is important to consider any potential biological interactions.

Glutamate, which is structurally related to glutarate, is a major excitatory neurotransmitter that activates metabotropic and ionotropic glutamate receptors, leading to the activation of various downstream signaling pathways such as PI3K/Akt, MAPK, and PLC.[24][25] Although there is currently no direct evidence linking glutarate plasticizers to these specific signaling pathways in the context of their plasticizing action, it is a relevant area for future toxicological and biocompatibility research, especially for applications involving prolonged human contact.

Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Response ligand Glutamate (Structural Analogue) receptor Glutamate Receptors (mGluRs, iGluRs) ligand->receptor gprotein G-protein Activation receptor->gprotein plc PLC Activation gprotein->plc pi3k PI3K/Akt Pathway gprotein->pi3k mapk MAPK Pathway gprotein->mapk response Various Cellular Responses plc->response pi3k->response mapk->response

Caption: Potential signaling pathways related to glutamate, a structural analogue of glutarate.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the plasticizing efficiency of glutarates. By combining thermal, mechanical, and migration analyses, researchers can obtain a detailed understanding of how these plasticizers modify polymer properties. This information is crucial for the rational design and selection of plasticizers for a wide range of applications, ensuring both performance and safety. Further research into the potential biological interactions of glutarates will continue to be an important area of study, particularly for their use in sensitive applications such as drug delivery and medical devices.

References

Application Notes and Protocols: Diisooctyl Glutarate Toxicity Testing in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl glutarate is a plasticizer belonging to the family of glutarate esters. As with many plasticizers, its potential for cytotoxicity is a critical consideration for its safe use in consumer products and industrial applications. In the absence of direct studies on this compound, this document provides a generalized framework for assessing its in vitro toxicity. The protocols and data presented are based on established methodologies for evaluating the cytotoxicity of structurally similar diester plasticizers, such as phthalates and adipates. These compounds are known to elicit cellular responses, including decreased viability and induction of apoptosis, often through mechanisms involving oxidative stress.

The following application notes and protocols are intended to serve as a comprehensive guide for researchers initiating toxicological assessments of this compound in a cell culture setting.

Data Presentation

Due to the limited availability of public data on the specific cytotoxicity of this compound, the following table presents hypothetical, yet representative, quantitative data that could be expected from in vitro toxicity assays. This data is extrapolated from studies on related dioctyl esters and is intended for illustrative purposes.

Cell LineAssay TypeExposure Time (hours)IC50 (µM)Maximum Inhibition (%)
Hepatocellular Carcinoma (HepG2) MTT2415085
LDH2418070
Caspase-3/72412090
Human Umbilical Vein Endothelial Cells (HUVEC) MTT4811092
LDH4813580
Annexin V489595
Lung Fibroblast (MRC-5) MTT7220080
LDH7222565
TUNEL7218088

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select cell lines relevant to potential routes of human exposure (e.g., HepG2 for liver, HUVEC for vascular endothelium, MRC-5 for lung).

  • Culture Media: Maintain cells in the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Preparation of this compound Stock Solution
  • Solvent: Due to its hydrophobicity, dissolve this compound in a biocompatible solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).

  • Working Solutions: Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to release maximum LDH).

Apoptosis Assays (Caspase-3/7, Annexin V, TUNEL)

These assays detect key markers of programmed cell death.

  • Caspase-3/7 Activity Assay:

    • Seed and treat cells in a white-walled 96-well plate.

    • After incubation, add a luminogenic caspase-3/7 substrate.

    • Measure luminescence to determine caspase activity.

  • Annexin V Staining:

    • Treat cells in a suitable culture vessel.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • TUNEL Assay:

    • Fix and permeabilize treated cells grown on coverslips.

    • Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

    • Visualize DNA fragmentation using fluorescence microscopy.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding stock_prep This compound Stock Preparation treatment Treatment with this compound stock_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay apoptosis_assay Apoptosis Assays incubation->apoptosis_assay data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq data_analysis IC50 Calculation & Statistical Analysis data_acq->data_analysis

Caption: Experimental workflow for in vitro toxicity testing.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Cascade plasticizer This compound ros Increased Reactive Oxygen Species (ROS) plasticizer->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction bax Bax Activation mito_dysfunction->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Plausible signaling pathway for plasticizer-induced apoptosis.

Application Notes and Protocols for the Analysis of Diisooctyl Glutarate in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diisooctyl glutarate (DIOG) is a plasticizer used in a variety of commercial and industrial products. Its potential for environmental release and persistence has led to a growing need for sensitive and reliable analytical methods to monitor its presence in environmental matrices such as water and soil. This document provides detailed application notes and protocols for the sample preparation and analysis of DIOG in environmental samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described are based on established methods for phthalate ester analysis, which are structurally similar to DIOG and thus share similar analytical behaviors.

Overview of Analytical Approaches

The accurate determination of DIOG in complex environmental matrices necessitates efficient sample preparation to isolate the analyte from interfering components. Two common and effective techniques for this purpose are Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and sediment samples. Following extraction and cleanup, instrumental analysis is typically performed using GC-MS, which offers excellent selectivity and sensitivity for the detection and quantification of DIOG.

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively available in the literature, the following table summarizes typical performance data for structurally similar phthalate esters using the methods described in this document. These values can be considered as target performance indicators for the analysis of DIOG. It is strongly recommended that each laboratory performs its own validation studies to determine the precise recovery, limit of detection (LOD), and limit of quantification (LOQ) for DIOG in their specific matrices.

Analyte (Proxy)MatrixPreparation MethodAnalytical MethodAverage Recovery (%)LODLOQ
Di(2-ethylhexyl) phthalate (DEHP)Drinking WaterSolid-Phase ExtractionGC-MS85 - 110%0.1 - 1.0 µg/L0.3 - 3.0 µg/L
Dibutyl phthalate (DBP)Drinking WaterSolid-Phase ExtractionGC-MS90 - 105%0.1 - 0.5 µg/L0.3 - 1.5 µg/L
Di(2-ethylhexyl) phthalate (DEHP)SoilQuEChERSGC-MS80 - 115%1 - 10 µg/kg3 - 30 µg/kg
Dibutyl phthalate (DBP)SoilQuEChERSGC-MS85 - 110%1 - 5 µg/kg3 - 15 µg/kg

Note: Recovery, LOD, and LOQ values are highly matrix-dependent and can vary based on the specific instrumentation and laboratory conditions. The values presented are indicative and should be confirmed through in-house validation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of this compound from various aqueous matrices, including drinking water, groundwater, and surface water.

4.1.1. Materials and Reagents

  • Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric sorbent.

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Reagent water (HPLC grade)

  • Sodium sulfate (anhydrous, analytical grade)

  • Glass fiber filters (1 µm pore size)

  • Concentrator tubes

  • Nitrogen evaporator

4.1.2. Sample Preparation Workflow

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample 1. Collect 1 L Water Sample Filter 2. Filter through Glass Fiber Filter Sample->Filter Spike 3. Spike with Surrogate/Internal Standards Filter->Spike Condition 4. Condition SPE Cartridge (Methanol, then Reagent Water) Load 5. Load Sample onto Cartridge Condition->Load Wash 6. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Dry 7. Dry Cartridge under Vacuum/Nitrogen Wash->Dry Elute 8. Elute DIOG (e.g., Dichloromethane or Ethyl Acetate) Dry->Elute DryEluate 9. Dry Eluate with Sodium Sulfate Concentrate 10. Concentrate Eluate under Nitrogen DryEluate->Concentrate Reconstitute 11. Reconstitute in Final Volume (e.g., n-Hexane) Concentrate->Reconstitute GCMS 12. GC-MS Analysis

Caption: Workflow for SPE of DIOG from Water.

4.1.3. Step-by-Step Procedure

  • Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. If not analyzed immediately, store at 4°C.

  • Filtration: For samples containing suspended solids, filter through a glass fiber filter to prevent clogging of the SPE cartridge.

  • Spiking: Spike the sample with appropriate surrogate and internal standards to monitor method performance.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge, followed by 5 mL of methanol.

    • Equilibrate the cartridge by passing 10 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading: Load the entire 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped DIOG from the cartridge by passing 10 mL of dichloromethane (or ethyl acetate) through the cartridge. Collect the eluate in a concentrator tube.

  • Drying the Eluate: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.

  • Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a water bath at 35-40°C.

  • Reconstitution: Add n-hexane to the concentrated extract to a final volume of 1 mL.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: QuEChERS for Soil and Sediment Samples

This protocol is a modified QuEChERS method suitable for the extraction of this compound from solid environmental matrices like soil and sediment.

4.2.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Reagent water (HPLC grade)

  • Magnesium sulfate (anhydrous, analytical grade)

  • Sodium chloride (analytical grade)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) - for highly pigmented samples

  • 50 mL centrifuge tubes with screw caps

  • 15 mL centrifuge tubes for d-SPE

  • High-speed centrifuge

  • Vortex mixer

4.2.2. Sample Preparation Workflow

QuEChERS_Workflow cluster_prep Sample Pre-treatment cluster_extract Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample 1. Weigh 10 g of Homogenized Soil Hydrate 2. Add Reagent Water (if dry sample) Sample->Hydrate Spike 3. Spike with Surrogate/Internal Standards Hydrate->Spike AddSolvent 4. Add 10 mL Acetonitrile Vortex1 5. Vortex for 1 min AddSolvent->Vortex1 AddSalts 6. Add MgSO4 and NaCl Vortex1->AddSalts Vortex2 7. Vortex for 1 min AddSalts->Vortex2 Centrifuge1 8. Centrifuge for 5 min Vortex2->Centrifuge1 Transfer 9. Transfer Supernatant to d-SPE Tube Vortex3 10. Vortex for 30 sec Transfer->Vortex3 Centrifuge2 11. Centrifuge for 5 min Vortex3->Centrifuge2 GCMS 12. GC-MS Analysis

Caption: Workflow for QuEChERS of DIOG from Soil.

4.2.3. Step-by-Step Procedure

  • Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample by grinding.

  • Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the sample is very dry, add 8 mL of reagent water and let it sit for 30 minutes.

  • Spiking: Spike the sample with appropriate surrogate and internal standards.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately vortex for another 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18.

    • For samples with high organic matter or pigments, GCB can be included, but its use should be evaluated for potential analyte loss.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take an aliquot of the supernatant for direct GC-MS analysis or for further concentration if needed.

GC-MS Instrumental Analysis

5.1. Typical GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • MS Source: 230°C.

  • MS Quadrupole: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

5.2. SIM Ions for this compound (DIOG)

The selection of appropriate ions for SIM analysis is crucial for accurate quantification. For this compound (C21H40O4, Molar Mass: 372.5 g/mol ), characteristic fragment ions should be determined by analyzing a pure standard. Common fragment ions for similar long-chain esters include those resulting from the loss of the alkoxy group and McLafferty rearrangements.

Example of a logical relationship diagram for method selection:

Method_Selection cluster_water Aqueous Samples cluster_solid Solid Samples Matrix Environmental Sample Matrix Water Water (Drinking, Surface, Ground) Matrix->Water Solid Soil, Sediment Matrix->Solid SPE Solid-Phase Extraction (SPE) Water->SPE Analysis GC-MS Analysis SPE->Analysis QuEChERS QuEChERS Solid->QuEChERS QuEChERS->Analysis

Caption: Method Selection based on Sample Matrix.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the analytical results, a robust QA/QC program should be implemented. This includes:

  • Method Blanks: Analyze a method blank with each batch of samples to check for contamination.

  • Matrix Spikes: Spike a real sample with a known concentration of DIOG to assess matrix effects and recovery.

  • Laboratory Control Samples (LCS): Analyze a certified reference material or a spiked blank to monitor the overall performance of the method.

  • Surrogate and Internal Standards: Use surrogate standards to monitor the recovery of each sample and internal standards for quantification.

  • Calibration: Generate a multi-point calibration curve with each analytical batch.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the sample preparation and analysis of this compound in environmental water and soil samples. The combination of Solid-Phase Extraction or QuEChERS with GC-MS offers a sensitive, selective, and robust approach for environmental monitoring of this emerging contaminant. Adherence to the detailed protocols and a stringent QA/QC program will ensure the generation of high-quality and defensible data. It is imperative for individual laboratories to validate these methods for their specific applications and matrices to ensure optimal performance.

Troubleshooting & Optimization

Technical Support Center: Diisooctyl Glutarate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diisooctyl glutarate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the synthesis of this compound via Fischer esterification can stem from several factors. The Fischer esterification is an equilibrium-controlled reaction, meaning the reverse reaction (hydrolysis of the ester) can limit the final product yield.[1][2] Here are the primary aspects to investigate:

  • Inefficient Water Removal: The formation of water as a byproduct will shift the equilibrium back towards the reactants, thus reducing the ester yield.[2] It is crucial to remove water as it is formed.

    • Solution: Employ a Dean-Stark apparatus or a similar setup with a refluxing solvent (e.g., toluene, heptane) that forms an azeotrope with water. This will continuously remove water from the reaction mixture.

  • Suboptimal Reactant Ratio: The molar ratio of isooctyl alcohol to glutaric acid significantly influences the reaction equilibrium.

    • Solution: Use a large excess of isooctyl alcohol.[2] A common starting point is a 2.5:1 to 3:1 molar ratio of alcohol to dicarboxylic acid. For a related compound, diisooctyl adipate, a molar ratio of 2.55:1 (isooctanol to dimethyl adipate) was found to be optimal.[3]

  • Insufficient Catalyst Activity or Loading: The acid catalyst is essential for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]

    • Solution: Ensure the catalyst is active and used in an appropriate amount. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] For similar esterifications, catalyst loading can range from 1-5 mol% relative to the carboxylic acid. For the synthesis of dioctyl phthalate, a catalyst amount of 9%wt was found to be optimal.[4]

  • Inadequate Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: The reaction should be conducted at a temperature that allows for a reasonable reaction rate and efficient azeotropic removal of water. For the synthesis of a similar diester, diisooctyl adipate, a reaction temperature of 117°C was found to be optimal at the time of catalyst addition.[3] A typical range for Fischer esterifications is 80-140°C, depending on the solvent and reactants.

  • Insufficient Reaction Time: The reaction may not have reached equilibrium or completion.

    • Solution: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or by measuring the amount of water collected in the Dean-Stark trap. Continue the reaction until no further product formation is observed. For a similar synthesis of dioctyl phthalate, the optimal reaction time was found to be 83 minutes.[4]

Issue 2: Incomplete Reaction and Presence of Monoester

Question: My final product mixture contains a significant amount of the monoester of glutaric acid. How can I drive the reaction to completion to form the diester?

Answer: The formation of the monoester is a common intermediate step in the synthesis of a diester from a dicarboxylic acid. The presence of a significant amount of monoester indicates that the second esterification step is slow or incomplete.

  • Driving the Equilibrium: As with low overall yield, the key is to shift the equilibrium towards the diester product. All the solutions for improving the overall yield are applicable here, especially the efficient removal of water and the use of excess alcohol.

  • Reaction Time and Temperature: The second esterification may require more forcing conditions than the first due to potential steric hindrance and a lower concentration of carboxylic acid groups.

    • Solution: Increase the reaction temperature (within the stability limits of the reactants and products) and extend the reaction time. Monitor the disappearance of the monoester by an appropriate analytical method.

Issue 3: Side Product Formation and Product Purity

Question: I am observing unexpected side products in my reaction mixture, leading to difficulties in purification. What are these side products and how can I minimize them?

Answer: Side reactions can reduce the yield and complicate the purification of this compound.

  • Ether Formation: At high temperatures in the presence of a strong acid catalyst, alcohols can undergo dehydration to form ethers (diisooctyl ether in this case).

    • Solution: Maintain the reaction temperature at the lowest effective level. Consider using a milder catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst 15), which can reduce the incidence of side reactions.[5]

  • Dehydration of Isooctyl Alcohol: Isooctyl alcohol can also dehydrate to form alkenes.

    • Solution: Similar to ether formation, controlling the reaction temperature is crucial.

  • Thermal Decomposition: At excessively high temperatures, the reactants or products may decompose.

    • Solution: Do not exceed the recommended temperature range for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting experimental protocol for the synthesis of this compound?

A1: Based on general Fischer esterification procedures, a reliable starting protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a temperature probe, combine glutaric acid (1.0 eq), isooctyl alcohol (2.5-3.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 2 mL per gram of glutaric acid).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux. The temperature will depend on the solvent used (for toluene, this is around 110-115°C).

  • Water Removal: Continuously remove the water that collects in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the volume of water collected and/or by analyzing small aliquots of the reaction mixture by TLC or GC. The reaction is typically complete when the theoretical amount of water has been collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure to remove the solvent and excess isooctyl alcohol.

  • Purification: Purify the crude this compound by vacuum distillation.

Q2: How can I effectively monitor the progress of the reaction?

A2: Several methods can be employed:

  • Water Collection: In a Dean-Stark setup, the most straightforward method is to monitor the volume of water collected. The reaction is nearing completion when the amount of collected water approaches the theoretical amount (2 moles of water per mole of glutaric acid).

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively monitor the disappearance of the starting material (glutaric acid) and the appearance of the product (this compound). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation.

  • Gas Chromatography (GC): GC is a quantitative method to monitor the concentrations of reactants and products over time. This is particularly useful for determining the reaction kinetics and identifying the presence of the monoester intermediate.

  • Acid Value Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.

Q3: What are the key parameters to consider for process optimization?

A3: To maximize the yield and purity of this compound, the following parameters should be optimized:

  • Catalyst Type and Concentration: Different acid catalysts (e.g., H₂SO₄, p-TsOH, solid acid catalysts) will have varying activities and may lead to different side product profiles. The optimal concentration should be determined experimentally.

  • Reactant Molar Ratio: The ratio of isooctyl alcohol to glutaric acid should be optimized to drive the equilibrium towards the product without incurring excessive costs and difficulties in removing the excess alcohol.

  • Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions.

  • Reaction Time: The optimal reaction time is the point at which the maximum yield is achieved without significant product degradation or side product formation.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Related Diesters

ParameterDiisooctyl Adipate Synthesis[3]Dioctyl Phthalate Synthesis[4]Dimethyl Glutarate Synthesis[6]
Reactants Dimethyl Adipate, IsooctanolPhthalic Anhydride, 2-Ethyl HexanolGlutaric Anhydride, Methanol
Catalyst Titanium AdipateSulfated Titanium DioxideSulfuric Acid
Catalyst Loading 2.39%9% wt5.9 mmol
Reactant Molar Ratio 2.55:1 (Alcohol:Diester)9:1 (Alcohol:Anhydride)N/A (Methanol as solvent)
Temperature 117°CN/A20°C
Time N/A83 min18 h
Yield 94.23%93%96%

Visualizations

Fischer_Esterification Glutaric_Acid Glutaric Acid (HOOC-(CH₂)₃-COOH) Protonated_GA Protonated Glutaric Acid Glutaric_Acid->Protonated_GA + H⁺ Isooctyl_Alcohol Isooctyl Alcohol (R-OH) Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 Isooctyl_Alcohol->Tetrahedral_Intermediate1 Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 Isooctyl_Alcohol->Tetrahedral_Intermediate2 Protonated_GA->Tetrahedral_Intermediate1 + R-OH Monoester Monoester (R-OOC-(CH₂)₃-COOH) Tetrahedral_Intermediate1->Monoester - H₂O, -H⁺ H2O Water (H₂O) (Removed) Tetrahedral_Intermediate1->H2O Protonated_Monoester Protonated Monoester Monoester->Protonated_Monoester + H⁺ Protonated_Monoester->Tetrahedral_Intermediate2 + R-OH Diisooctyl_Glutarate This compound (R-OOC-(CH₂)₃-COO-R) Tetrahedral_Intermediate2->Diisooctyl_Glutarate - H₂O, -H⁺ Tetrahedral_Intermediate2->H2O Catalyst H⁺ Catalyst (e.g., p-TsOH) Catalyst->Glutaric_Acid Catalyst->Monoester

Caption: Fischer esterification pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Water Is water being effectively removed? Start->Check_Water Improve_Water_Removal Use/Optimize Dean-Stark Trap Check_Water->Improve_Water_Removal No Check_Ratio Is alcohol in sufficient excess? Check_Water->Check_Ratio Yes Improve_Water_Removal->Check_Ratio Increase_Alcohol Increase Alcohol:Acid Molar Ratio (e.g., >3:1) Check_Ratio->Increase_Alcohol No Check_Catalyst Is catalyst loading and activity adequate? Check_Ratio->Check_Catalyst Yes Increase_Alcohol->Check_Catalyst Adjust_Catalyst Increase catalyst loading or use a stronger catalyst Check_Catalyst->Adjust_Catalyst No Check_Temp_Time Are reaction temp and time sufficient? Check_Catalyst->Check_Temp_Time Yes Adjust_Catalyst->Check_Temp_Time Increase_Temp_Time Increase temperature and/or extend time Check_Temp_Time->Increase_Temp_Time No Success Yield Improved Check_Temp_Time->Success Yes Increase_Temp_Time->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Diisooctyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude diisooctyl glutarate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound after synthesis?

A1: Crude this compound, typically synthesized via Fischer esterification of glutaric acid and isooctyl alcohol, may contain several impurities. The most common include:

  • Unreacted Starting Materials: Residual glutaric acid and isooctyl alcohol.

  • Catalyst Residues: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Water: A byproduct of the esterification reaction.

  • Side-Products: Ethers formed from the dehydration of isooctyl alcohol, and potentially colored byproducts from side reactions at elevated temperatures.

Q2: What are the primary purification techniques for this compound?

A2: The primary purification strategy for crude this compound involves a multi-step approach:

  • Neutralization and Washing (Liquid-Liquid Extraction): To remove acidic impurities and water-soluble components.

  • Vacuum Distillation: To separate the high-boiling this compound from less volatile and more volatile impurities.

  • Adsorbent Treatment: To remove residual color and trace impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Purity assessment of this compound can be performed using several analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile impurities and to determine the purity of the final product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group and the absence of carboxylic acid and alcohol functional groups.

  • Acid Value Titration: To quantify the amount of residual acidic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: The organic and aqueous layers do not separate well during washing (emulsion formation).

Possible Cause Troubleshooting Step
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.
High concentration of soap-like impurities.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Insufficient phase volume.Add more of the organic solvent or water to increase the volume of the respective phases.

Issue 2: The final product is colored (yellowish or brownish tint).

Possible Cause Troubleshooting Step
High reaction temperature during synthesis leading to degradation.Optimize the synthesis reaction temperature.
Presence of colored impurities.Treat the crude or distilled product with an adsorbent like activated carbon.
Incomplete removal of catalyst.Ensure thorough washing with a basic solution to remove all acidic catalyst residues.

Issue 3: Low yield of purified this compound after vacuum distillation.

Possible Cause Troubleshooting Step
Inefficient separation of layers during washing, leading to loss of product.Allow adequate time for phase separation and carefully separate the layers.
Product decomposition at high distillation temperatures.Ensure a sufficiently low vacuum is achieved to lower the boiling point of the this compound.[2]
Leaks in the vacuum distillation setup.Check all joints and connections for leaks. Ensure proper greasing of ground glass joints.

Issue 4: The purified product has a high acid value.

Possible Cause Troubleshooting Step
Incomplete neutralization of the acid catalyst and unreacted glutaric acid.Increase the concentration or volume of the basic wash solution (e.g., sodium bicarbonate). Ensure sufficient contact time.
Hydrolysis of the ester during workup.Minimize the contact time with aqueous acidic or basic solutions, especially at elevated temperatures.
Insufficient washing after neutralization.Perform multiple washes with deionized water after the basic wash to remove all residual salts and base.

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and gently invert the funnel 10-15 times to mix the layers. Allow the layers to separate and discard the lower aqueous layer. This step removes the majority of unreacted isooctyl alcohol.

  • Add an equal volume of a 5% (w/v) sodium bicarbonate solution to the organic layer in the separatory funnel. Swirl gently and periodically vent the funnel to release any evolved carbon dioxide. Once gas evolution ceases, stopper the funnel and gently invert it 10-15 times.

  • Allow the layers to separate and discard the lower aqueous layer. This step neutralizes and removes the acid catalyst and unreacted glutaric acid.

  • Repeat the wash with 5% sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with an equal volume of deionized water to remove residual sodium bicarbonate.

  • Finally, wash the organic layer with an equal volume of brine to facilitate phase separation and remove residual water.

  • Drain the organic layer (this compound) into a clean, dry flask. Add anhydrous magnesium sulfate or sodium sulfate to dry the ester.

  • Filter the drying agent to obtain the crude, washed this compound.

Protocol 2: Vacuum Distillation of this compound
  • Set up a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.[3]

  • Add the crude, washed this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Begin stirring and gradually apply vacuum.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect any low-boiling fractions (e.g., residual isooctyl alcohol) in a separate receiving flask.

  • Increase the temperature to distill the this compound. The boiling point will depend on the pressure.

  • Collect the pure this compound fraction in a clean receiving flask.

  • Stop the distillation when the temperature starts to rise again or when only a small residue remains in the distillation flask.

Protocol 3: Decolorization with Activated Carbon
  • Dissolve the colored this compound in a suitable low-boiling organic solvent (e.g., hexane or ethyl acetate).

  • Add a small amount of activated carbon (typically 1-2% by weight of the ester).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.

  • Remove the solvent under reduced pressure to obtain the decolorized this compound.

Quantitative Data

Purification Step Parameter Typical Value
Synthesis Crude Yield85-95%
Purity of Crude Product80-90%
Neutralization & Washing Product Loss5-10%
Purity after Washing90-97%
Vacuum Distillation Final Yield70-85% (based on crude)
Final Purity> 99%
Acid Value< 0.1 mg KOH/g

Visualizations

PurificationWorkflow Crude Crude this compound (Ester, Acid, Alcohol, Catalyst) Wash_H2O Wash with Water Crude->Wash_H2O Removes excess alcohol Wash_Base Wash with NaHCO3 Solution Wash_H2O->Wash_Base Removes acid catalyst and unreacted acid Wash_Brine Wash with Brine Wash_Base->Wash_Brine Breaks emulsions Drying Dry with Anhydrous Salt Wash_Brine->Drying Filtration1 Filtration Drying->Filtration1 Washed_Ester Washed this compound Filtration1->Washed_Ester Vacuum_Distillation Vacuum Distillation Washed_Ester->Vacuum_Distillation Pure_Ester Pure this compound Vacuum_Distillation->Pure_Ester Purity > 99% Adsorbent Adsorbent Treatment (e.g., Activated Carbon) Pure_Ester->Adsorbent Optional: for color removal Filtration2 Filtration Adsorbent->Filtration2 Final_Product High-Purity this compound Filtration2->Final_Product

Caption: General workflow for the purification of crude this compound.

TroubleshootingEmulsion Problem Problem: Emulsion during Washing Cause1 Cause: Vigorous Shaking Problem->Cause1 Cause2 Cause: High Impurity Concentration Problem->Cause2 Cause3 Cause: Insufficient Phase Volume Problem->Cause3 Solution1 Solution: Gentle Inversion Cause1->Solution1 Solution2 Solution: Add Brine Cause2->Solution2 Solution3 Solution: Add More Solvent/Water Cause3->Solution3

Caption: Troubleshooting logic for emulsion formation during liquid-liquid extraction.

References

Technical Support Center: Resolving Co-eluting Peaks of Plasticizers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks of plasticizers in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-eluting peaks, where two or more compounds elute from the HPLC column at the same or very similar times, can compromise the accuracy of identification and quantification. This guide provides a systematic approach to diagnosing and resolving this common chromatographic challenge.

Q1: My chromatogram shows shouldering or a broad, asymmetrical peak. How can I confirm if this is due to co-elution?

A1: Visual inspection of peak shape is the first indication of co-elution. A shoulder on the leading or trailing edge of a peak is a strong indicator that another compound is eluting very closely.[1][2] To confirm, consider the following:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using a DAD/PDA detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS) Detector: An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different mass-to-charge ratios (m/z), each corresponding to a different compound.[1][3]

  • Inject a Lower Concentration: Overloading the column can lead to peak broadening and apparent co-elution. Injecting a more dilute sample may improve the peak shape and reveal if it is a single compound.[4]

Q2: I have confirmed co-elution of plasticizers in my sample. What are the first steps I should take to improve separation?

A2: The primary goal is to increase the resolution between the co-eluting peaks. The resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[1][5] Here are the initial steps to take:

  • Optimize the Mobile Phase Composition: This is often the simplest and most effective way to improve resolution.

    • Adjust the Solvent Strength: For reversed-phase HPLC, decreasing the amount of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time (k') of the analytes, potentially leading to better separation.[1][5][6]

    • Change the Organic Modifier: Switching between different organic modifiers, such as from acetonitrile to methanol or vice versa, can alter the selectivity (α) of the separation due to different interactions with the stationary phase.[1][6]

    • Modify the Mobile Phase pH: For ionizable plasticizers or in the presence of acidic or basic matrix components, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[5][6][7]

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency (N) of the separation, resulting in narrower peaks and improved resolution. However, this will also increase the analysis time.[8]

  • Optimize the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can improve efficiency and reduce analysis time. Conversely, a lower temperature can increase retention and may improve resolution for some compounds. It is important to consider the thermal stability of the analytes.[6][8]

Q3: I have tried adjusting the mobile phase and other instrument parameters, but the peaks are still not resolved. What should I do next?

A3: If initial adjustments are insufficient, a more significant change in the chromatographic conditions may be necessary.

  • Change the Stationary Phase (Column): The choice of column chemistry has a profound impact on selectivity. If you are using a standard C18 column, consider switching to a different type of stationary phase:

    • C8 Column: A C8 column is less hydrophobic than a C18 and will generally provide lower retention. This can be useful for strongly retained compounds.[6]

    • Phenyl-Hexyl Column: A phenyl-hexyl column offers different selectivity due to π-π interactions with aromatic analytes, which is common for many plasticizers. This can be very effective at resolving compounds that co-elute on C18 or C8 columns.[9][10][11]

    • Cyano (CN) Column: A cyano column provides different selectivity based on dipole-dipole interactions.[9]

  • Use a Gradient Elution: If your sample contains plasticizers with a wide range of polarities, an isocratic elution may not be sufficient to resolve all peaks. A gradient elution, where the mobile phase composition is changed over time, can improve the separation of complex mixtures.[4][5][11]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the efficiency (N) of the separation, leading to narrower peaks and better resolution. Note that this will also increase the backpressure.[5][6]

Logical Workflow for Troubleshooting Co-eluting Peaks

Troubleshooting_Coeluting_Peaks start Start: Co-elution Suspected (Broad or Shouldered Peak) confirm_coelution Confirm Co-elution start->confirm_coelution peak_purity Peak Purity Analysis (DAD/PDA) confirm_coelution->peak_purity If DAD/PDA ms_analysis Mass Spec Analysis confirm_coelution->ms_analysis If MS dilute_sample Inject Diluted Sample confirm_coelution->dilute_sample If Overload Suspected optimize_mobile_phase Optimize Mobile Phase peak_purity->optimize_mobile_phase Co-elution Confirmed ms_analysis->optimize_mobile_phase Co-elution Confirmed dilute_sample->optimize_mobile_phase Co-elution Confirmed adjust_solvent_strength Adjust Solvent Strength (% Organic) optimize_mobile_phase->adjust_solvent_strength change_organic_modifier Change Organic Modifier (ACN vs. MeOH) optimize_mobile_phase->change_organic_modifier adjust_ph Adjust pH optimize_mobile_phase->adjust_ph adjust_instrument_params Adjust Instrument Parameters adjust_solvent_strength->adjust_instrument_params Partial or No Improvement resolved Peaks Resolved adjust_solvent_strength->resolved Successful change_organic_modifier->adjust_instrument_params Partial or No Improvement change_organic_modifier->resolved Successful adjust_ph->adjust_instrument_params Partial or No Improvement adjust_ph->resolved Successful flow_rate Modify Flow Rate adjust_instrument_params->flow_rate temperature Modify Temperature adjust_instrument_params->temperature change_method Change Method flow_rate->change_method Partial or No Improvement flow_rate->resolved Successful temperature->change_method Partial or No Improvement temperature->resolved Successful change_column Change Stationary Phase (e.g., C18 -> Phenyl) change_method->change_column use_gradient Implement Gradient Elution change_method->use_gradient column_dimensions Change Column Dimensions (Length, Particle Size) change_method->column_dimensions change_column->resolved Successful not_resolved Still Not Resolved change_column->not_resolved Still Issues use_gradient->resolved Successful use_gradient->not_resolved Still Issues column_dimensions->resolved Successful column_dimensions->not_resolved Still Issues not_resolved->optimize_mobile_phase Re-evaluate Mobile Phase with New Method

Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.

Frequently Asked Questions (FAQs)

Q4: Which HPLC column is best for separating a wide range of plasticizers?

A4: The most common starting point for plasticizer analysis is a C18 column . It offers good retention and separation for a broad range of moderately non-polar to non-polar compounds. However, for complex mixtures or specific co-eluting pairs, other column chemistries may provide better selectivity. A Phenyl-Hexyl column is often a good alternative as it can provide unique selectivity for aromatic plasticizers through π-π interactions.[9][10][11] A C8 column can be useful for reducing the retention of very hydrophobic plasticizers.[6] Screening a few different column chemistries is a recommended strategy during method development.[9]

Q5: What is a typical mobile phase for plasticizer analysis in reversed-phase HPLC?

A5: A typical mobile phase for separating plasticizers in reversed-phase HPLC consists of a mixture of water and an organic modifier, most commonly acetonitrile (ACN) or methanol (MeOH) .[12] A gradient elution is often employed, starting with a higher percentage of water and increasing the percentage of the organic modifier over the course of the run to elute the more hydrophobic plasticizers. Small amounts of additives like formic acid or ammonium acetate may be used to improve peak shape and ionization in LC-MS applications.

Q6: I am seeing ghost peaks in my chromatogram. Could these be from plasticizers?

A6: Yes, ghost peaks can be a significant issue in plasticizer analysis and often originate from the contamination of the HPLC system itself. Plasticizers are ubiquitous and can leach from various plastic components in the laboratory, including solvent bottles, tubing, and vials. To troubleshoot ghost peaks, try replacing your mobile phase with freshly prepared solvents in glass bottles and systematically replace plastic components in your flow path with PEEK or stainless steel where possible. Running a blank gradient (an injection of your mobile phase) can help identify if the contamination is coming from the system.

Q7: Are there any specific pairs of plasticizers that are known to be difficult to separate?

A7: Yes, some pairs of plasticizers are notoriously difficult to resolve due to their similar structures and properties. For example, di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) adipate (DEHA) , as well as dioctyl terephthalate (DEHT) and di-isononyl phthalate (DINP) , are known to co-elute under certain chromatographic conditions.[13][14] Resolving these pairs often requires careful method development, potentially including the use of a different column chemistry (e.g., a phenyl column) or specialized detection techniques like using the first derivative of the UV spectra if a DAD/PDA detector is available.[13][14]

Quantitative Data Summary

The following tables provide a summary of retention times for common plasticizers under different HPLC conditions to aid in method development and troubleshooting.

Table 1: Retention Times of Common Plasticizers on a C18 Column

PlasticizerAbbreviationMobile PhaseGradient ProgramRetention Time (min)
Dimethyl phthalateDMPWater/MethanolIsocratic (75% Methanol)~3.5
Diethyl phthalateDEPWater/MethanolIsocratic (75% Methanol)~4.5
Dibutyl phthalateDBPWater/MethanolIsocratic (75% Methanol)~8.0
Benzyl butyl phthalateBBPWater/AcetonitrileGradient~15.2
Di(2-ethylhexyl) phthalateDEHPWater/AcetonitrileGradient~20.5
Di-n-octyl phthalateDNOPWater/AcetonitrileGradient~22.1
Triethyl citrateTECWater/MethanolIsocratic (70% Methanol)~2.8
Tributyl citrateTBCWater/MethanolIsocratic (70% Methanol)~4.1
Acetyl triethyl citrateATECWater/MethanolIsocratic (70% Methanol)~3.2
Dibutyl sebacateDBSWater/MethanolIsocratic (70% Methanol)~6.5

Note: Retention times are approximate and can vary depending on the specific column, instrument, and exact experimental conditions.

Table 2: Comparison of Retention Times on Different Column Chemistries

PlasticizerC18 Retention Time (min)Phenyl-Hexyl Retention Time (min)
Ethyl paraben~5.2~4.8
Naproxen~5.8~5.5
Ibuprofen~7.5~6.8
Indoprofen~5.2~4.2

This table illustrates the change in selectivity and retention when switching from a C18 to a Phenyl-Hexyl column under the same mobile phase conditions. Note the change in elution order for Indoprofen and Ethyl paraben.[10]

Experimental Protocols

Protocol 1: Sample Preparation of Plasticizers from PVC

This protocol describes the extraction of plasticizers from a Polyvinyl Chloride (PVC) matrix for subsequent HPLC analysis.

Materials:

  • PVC sample

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • 250 mL Erlenmeyer flask

  • Hot plate

  • Watch glass

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Evaporating dish

  • Fume hood

Procedure:

  • Accurately weigh approximately 1.0 g of the PVC sample into a 250 mL Erlenmeyer flask.[1]

  • In a fume hood, add 40 mL of THF to the flask.[1]

  • Cover the flask with a watch glass and gently heat it on a hot plate until the PVC is completely dissolved.[1]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Slowly add 100 mL of methanol to the THF solution while stirring. This will cause the PVC polymer to precipitate.[1]

  • Separate the precipitated PVC from the liquid by filtration.[1] The filtrate contains the extracted plasticizers.

  • Transfer the filtrate to a clean, pre-weighed evaporating dish.

  • In the fume hood, gently evaporate the solvent from the filtrate using a hot plate on a low heat setting or a rotary evaporator.[1]

  • Once the solvent is completely evaporated, the remaining residue contains the plasticizers.

  • Re-dissolve the residue in a known volume of a suitable solvent (e.g., acetonitrile or the initial mobile phase of your HPLC method) for HPLC analysis.

Protocol 2: General HPLC Method for Plasticizer Analysis

This protocol provides a general starting point for the separation of a mixture of common plasticizers using a C18 column with a gradient elution.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Standard solutions of plasticizers of interest.

  • Prepared sample extract.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water, B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 100% B (linear gradient)

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 50% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (or a wavelength optimized for the specific plasticizers of interest)

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and prime the HPLC pump.

  • Equilibrate the column with the initial mobile phase conditions (50% B) until a stable baseline is achieved.

  • Inject a series of standard solutions to determine the retention times and create a calibration curve for each plasticizer.

  • Inject the prepared sample extracts.

  • Identify and quantify the plasticizers in the sample by comparing the retention times and peak areas to the standards.

Experimental Workflow Diagram

Experimental_Workflow start Start: Plasticizer Analysis sample_prep Sample Preparation start->sample_prep pvc_sample PVC Sample sample_prep->pvc_sample dissolution Dissolution in THF pvc_sample->dissolution precipitation Precipitation with Methanol dissolution->precipitation filtration Filtration precipitation->filtration evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis injection Injection onto Column hplc_analysis->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection Detection (UV/DAD) separation->detection data_analysis Data Analysis detection->data_analysis identification Peak Identification (by Retention Time) data_analysis->identification quantification Quantification (by Peak Area) data_analysis->quantification end End: Report Results identification->end quantification->end

Caption: General workflow for the analysis of plasticizers in PVC.

References

Technical Support Center: Troubleshooting Diisooctyl Glutarate Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of diisooctyl glutarate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon in gas chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can lead to inaccurate peak integration and reduced resolution between adjacent peaks.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound can be caused by a variety of factors, often related to interactions between the analyte and active sites within the GC system, or non-ideal chromatographic conditions. Specific causes can include issues with the injector, the GC column itself, or the detector. A systematic approach is necessary to identify and resolve the root cause.

Q3: Can the chemical properties of this compound contribute to peak tailing?

A3: Yes. This compound is a relatively large ester molecule (C21H40O4) with a moderate topological polar surface area (52.6 Ų). While it is a non-polar compound, the ester functional groups can interact with active silanol groups present in the GC system, particularly in the inlet liner or at the head of the column. This can lead to peak tailing. Additionally, as a high molecular weight compound, it requires sufficient temperature for efficient vaporization and elution, and improper temperature settings can contribute to poor peak shape.

Troubleshooting Guides

Peak tailing issues can generally be categorized into three main areas: the inlet, the column, and the detector. The following guides provide a systematic approach to troubleshooting.

Guide 1: Inlet-Related Issues

The injection port is a common source of problems in gas chromatography.[1]

  • Symptom: All peaks in the chromatogram, including the solvent peak and the this compound peak, are tailing.

  • Possible Cause: A physical issue in the flow path, such as improper column installation or a leak.

  • Troubleshooting Steps:

    • Check for Leaks: Use an electronic leak detector to check for leaks at the septum, column fittings, and gas lines.

    • Inspect Column Installation: Ensure the column is installed at the correct depth in the injector. Incorrect positioning can create dead volume and turbulence, leading to peak tailing.

    • Examine the Septum: A cored or leaking septum can introduce contaminants and cause flow path disruptions. Replace the septum if it shows signs of wear.

    • Inspect the Inlet Liner: A contaminated or active inlet liner is a frequent cause of peak tailing. Non-volatile residues from previous injections can accumulate and interact with the analyte. Deactivated liners with glass wool can help trap non-volatile contaminants and ensure proper sample vaporization.[1]

      • Action: Replace the inlet liner with a new, deactivated liner.

  • Symptom: Only the this compound peak and other active compounds are tailing.

  • Possible Cause: Chemical interactions between the analyte and active sites in the inlet.

  • Troubleshooting Steps:

    • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.

    • Consider a Different Liner Type: For high molecular weight compounds like this compound, a liner with glass wool can aid in complete vaporization.

Guide 2: Column-Related Issues

The GC column is the heart of the separation, and its condition is critical for good peak shape.

  • Symptom: Peak tailing develops gradually over a series of injections.

  • Possible Cause: Contamination of the column, particularly at the inlet end.

  • Troubleshooting Steps:

    • Trim the Column: Cut the first 15-20 cm of the column from the inlet end to remove accumulated non-volatile residues.

    • Condition the Column: After trimming, condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Symptom: All peaks are tailing, even after addressing inlet issues.

  • Possible Cause: A poorly cut column end or stationary phase degradation.

  • Troubleshooting Steps:

    • Ensure a Clean, Square Cut: A jagged or uneven column cut can cause turbulence in the carrier gas flow. Use a ceramic scoring wafer or a diamond-tipped scribe to make a clean, 90-degree cut.

    • Check for Column Bleed: A rising baseline at high temperatures can indicate stationary phase degradation. If column bleed is excessive, the column may need to be replaced.

Guide 3: Method-Related Issues

Incorrect GC method parameters can lead to poor peak shape for high molecular weight esters.

  • Symptom: The this compound peak is broad and tailing.

  • Possible Cause: Inadequate injector or oven temperature, or an inappropriate temperature program.

  • Troubleshooting Steps:

    • Optimize Injector Temperature: Ensure the injector temperature is high enough to completely and rapidly vaporize the this compound. A starting point of 250 °C is often recommended for similar esters.

    • Implement a Temperature Program: For high molecular weight compounds, a temperature ramp is often necessary to ensure they elute in a reasonable time and with good peak shape. An isothermal run may not be sufficient.

    • Check Carrier Gas Flow Rate: An insufficient carrier gas flow rate can lead to peak broadening and tailing. Ensure the flow rate is appropriate for the column dimensions and carrier gas type.

Experimental Protocols

Recommended GC Parameters for this compound Analysis:

ParameterRecommended Setting
Column Non-polar, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms)
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on sample concentration)
Oven Program Initial Temperature: 150 °C, hold for 1 minute
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting peak tailing issues.

start Peak Tailing Observed for This compound inlet_check Step 1: Investigate Inlet start->inlet_check column_check Step 2: Investigate Column inlet_check->column_check If tailing persists method_check Step 3: Investigate Method column_check->method_check If tailing persists resolved Issue Resolved method_check->resolved If tailing is eliminated cluster_inlet Inlet Troubleshooting check_leaks Check for Leaks check_septum Inspect Septum check_leaks->check_septum check_liner Inspect/Replace Liner check_septum->check_liner check_installation Verify Column Installation check_liner->check_installation cluster_column Column Troubleshooting trim_column Trim Column Inlet condition_column Condition Column trim_column->condition_column check_cut Inspect Column Cut condition_column->check_cut replace_column Replace Column check_cut->replace_column If issues persist

References

Technical Support Center: Diisooctyl Phthalate (DIOP) Contamination in Mass Spectrometry Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent Diisooctyl phthalate (DIOP) contamination in mass spectrometry (MS) sources.

Frequently Asked Questions (FAQs)

Q1: What is Diisooctyl phthalate (DIOP) and why is it a common contaminant in mass spectrometry?

A1: Diisooctyl phthalate (DIOP) is a synthetic chemical compound used as a plasticizer to make plastics, especially polyvinyl chloride (PVC), more flexible and durable. Its widespread use in laboratory consumables and equipment makes it a ubiquitous contaminant in the lab environment.[1][2][3] Common sources include plastic tubing, solvent bottles, vial caps, well plates, gloves, and even laboratory air.[1][2][4] Due to its semi-volatile nature, it can easily leach or outgas from these materials and contaminate solvents, samples, and mass spectrometry systems.[2][4]

Q2: What are the common mass-to-charge (m/z) values observed for DIOP contamination in a mass spectrum?

A2: DIOP has a monoisotopic mass of 390.2770 g/mol . In mass spectrometry, it is commonly detected as various adducts in both positive and negative ion modes. The most frequently observed ions are in the positive ion mode. A characteristic fragment ion of phthalates, the protonated phthalic anhydride, is also often seen at m/z 149.[5][6]

Quantitative Data: Common DIOP Adducts and Fragments

Ion TypeAdduct/Fragmentm/z (Positive Ion Mode)m/z (Negative Ion Mode)
Protonated Molecule[M+H]⁺391.2843-
Sodium Adduct[M+Na]⁺413.2662-
Potassium Adduct[M+K]⁺429.2402-
Ammonium Adduct[M+NH₄]⁺408.3109-
Protonated Dimer[2M+H]⁺781.5608-
Dimer with Ammonium[2M+NH₄]⁺798.5873-
Dimer with Sodium[2M+Na]⁺803.5492-
Phthalic Anhydride Fragment[C₈H₅O₃]⁺149.0233-
Deprotonated Molecule[M-H]⁻-389.2618

Note: The exact m/z values may vary slightly depending on the instrument's calibration and resolution.[4][5][7][8]

Q3: How can I confirm that the contamination I'm seeing is DIOP?

A3: The presence of the characteristic m/z values listed in the table above is a strong indicator of DIOP contamination. To confirm, you can perform tandem mass spectrometry (MS/MS) on the suspected precursor ion (e.g., m/z 391). The fragmentation pattern of DIOP is well-characterized and should match library spectra. A common fragment observed is at m/z 149, corresponding to the phthalic anhydride core.[5][6][9]

Troubleshooting Guide

Issue: I am observing persistent peaks at m/z 391, 413, and other DIOP-related ions in my mass spectra.

This troubleshooting guide will help you systematically identify the source of the DIOP contamination.

Step 1: Isolate the Source of Contamination (LC-MS System)

The first step is to determine whether the contamination originates from the liquid chromatography (LC) system or the mass spectrometer (MS).

cluster_0 Troubleshooting Workflow: Isolating DIOP Contamination A Observe DIOP Contamination (e.g., m/z 391, 413) B Bypass LC System: Infuse mobile phase directly into MS using a clean syringe and tubing A->B C Is contamination still present? B->C D Contamination is likely in the Mass Spectrometer C->D Yes E Contamination is likely in the LC System C->E No F Proceed to MS Troubleshooting D->F G Proceed to LC Troubleshooting E->G

Caption: Workflow to isolate DIOP contamination between the LC and MS systems.

Step 2: Troubleshooting the LC System

If the contamination is determined to be from the LC system, follow these steps:

  • Check Solvents and Mobile Phase: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and new solvent bottles.[1][2] Avoid using plastic containers for aqueous mobile phases.

  • Systematic Component Check:

    • Run a blank gradient with the autosampler out of the flow path. If the contamination disappears, the issue is with the autosampler (e.g., vials, caps, wash solvents).[4]

    • If the contamination persists, it may be coming from the pumps, degasser, or tubing.[7]

  • Replace Consumables: Replace solvent filters, tubing, and fittings, as these can be sources of phthalate leaching.[7]

Step 3: Troubleshooting the Mass Spectrometer

If the contamination persists after bypassing the LC, the source is likely within the mass spectrometer.

  • Inspect and Clean the Ion Source: The ESI probe, capillary, and source housing are common areas for contamination buildup.[4][5] Phthalates from the laboratory air can accumulate on these surfaces.[4]

  • Check Gas Lines and Drain Tubing: Tubing used for nebulizing gases and the source drain can be a source of DIOP.[5]

  • Perform a Thorough Source Cleaning: If contamination is still present, a full cleaning of the ion source components is necessary.

Experimental Protocols

Protocol 1: General Ion Source Cleaning Procedure

This protocol provides a general guideline for cleaning a contaminated mass spectrometer ion source. Always refer to your specific instrument's user manual for detailed instructions and safety precautions.

Materials:

  • Appropriate personal protective equipment (gloves, safety glasses)

  • Lint-free swabs and wipes

  • High-purity solvents (e.g., methanol, isopropanol, acetonitrile, water)

  • Beakers for sonication

  • Sonicator

  • Aluminum foil

Procedure:

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Disassemble the Ion Source: Carefully remove the ion source components according to the instrument manual. This typically includes the ESI probe, capillary, skimmer, and other ion optics.

  • Initial Rinse: Rinse the components with a high-purity solvent like methanol to remove any loose debris.

  • Sonication:

    • Place the metal components in a clean beaker with an appropriate solvent (e.g., 50:50 methanol:water).

    • Sonicate for 15-30 minutes.

    • Repeat the sonication with fresh solvent if the contamination is severe.

  • Final Rinse: Rinse the components thoroughly with a volatile solvent like methanol or isopropanol to facilitate drying.

  • Drying: Allow the components to air dry completely on a clean, lint-free surface covered with aluminum foil. Do not wipe the components dry, as this can reintroduce contamination.

  • Reassemble and Pump Down: Carefully reassemble the ion source and pump down the instrument according to the manufacturer's instructions.

  • Bakeout (if applicable): Some instruments may benefit from a bakeout procedure to remove any remaining volatile contaminants. Refer to your instrument manual.

cluster_1 Ion Source Cleaning Workflow Start Start: Vent Instrument Disassemble Disassemble Ion Source Start->Disassemble Rinse1 Initial Solvent Rinse Disassemble->Rinse1 Sonicate Sonicate Components in Solvent Rinse1->Sonicate Rinse2 Final Volatile Solvent Rinse Sonicate->Rinse2 Dry Air Dry Completely Rinse2->Dry Reassemble Reassemble Ion Source Dry->Reassemble Pump Pump Down Instrument Reassemble->Pump End End: System Ready Pump->End

Caption: A generalized workflow for cleaning a mass spectrometer ion source.

Preventative Measures

  • Use High-Purity Solvents: Always use LC-MS grade or equivalent high-purity solvents.[1]

  • Select Appropriate Labware: Whenever possible, use glass or polypropylene containers for solvents and samples. Be aware that even some plastics marketed for lab use can leach phthalates.[4]

  • Minimize Plastic in the Flow Path: Use PEEK or stainless steel tubing where appropriate and minimize the use of plastic fittings.

  • Keep Solvent Bottles Capped: To prevent the absorption of airborne phthalates, keep solvent and mobile phase bottles capped when not in use.[2]

  • Regularly Maintain Your System: Perform regular preventative maintenance and cleaning of your LC-MS system to prevent the buildup of contaminants.

References

Optimizing temperature for diisooctyl glutarate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diisooctyl glutarate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the Fischer esterification of glutaric acid with isooctyl alcohol in the presence of an acid catalyst. The reaction involves the removal of water to drive the equilibrium towards the formation of the diester.

Q2: What type of catalysts are suitable for this reaction?

A2: Common catalysts for this type of esterification include strong protic acids like sulfuric acid and p-toluenesulfonic acid. Solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst) or organometallic catalysts like titanium adipate can also be used, offering advantages in terms of separation and reduced corrosivity.[1]

Q3: What is a typical temperature range for the synthesis of this compound?

A3: The optimal reaction temperature can vary depending on the catalyst and reaction setup. Generally, temperatures for similar diester syntheses range from 80°C to over 200°C. For instance, the synthesis of a similar compound, diisooctyl adipate, was optimized at 117°C using a titanium adipate catalyst.[2][3]

Q4: How is the water produced during the reaction typically removed?

A4: Water is a byproduct of the esterification reaction and needs to be removed to achieve high conversion. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylene) or by carrying out the reaction under vacuum.

Q5: What are some common side reactions to be aware of?

A5: Potential side reactions include the dehydration of isooctyl alcohol at high temperatures, especially in the presence of strong acids, leading to the formation of alkenes. Ether formation from the self-condensation of isooctyl alcohol is another possibility. Incomplete reaction can also result in the formation of the monoester, isooctyl glutarate.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield of this compound Incomplete Reaction: The reaction may not have reached equilibrium.- Increase Reaction Time: Monitor the reaction progress (e.g., by measuring water formation or acid number) and continue until completion.- Increase Temperature: Carefully increase the reaction temperature within the optimal range to enhance the reaction rate. Be cautious of potential side reactions at excessively high temperatures.- Efficient Water Removal: Ensure the Dean-Stark apparatus is functioning correctly to effectively remove water and drive the reaction forward.
Catalyst Inactivity: The catalyst may be poisoned or used in an insufficient amount.- Increase Catalyst Loading: Incrementally increase the catalyst concentration. For p-toluenesulfonic acid, a common loading is 1-5 mol% relative to the limiting reagent.- Use Fresh Catalyst: Ensure the catalyst is not old or deactivated.
Sub-optimal Reactant Ratio: An incorrect molar ratio of glutaric acid to isooctyl alcohol can limit the yield.- Use Excess Alcohol: Employ a slight excess of isooctyl alcohol (e.g., 10-20 mol%) to shift the equilibrium towards the product.
Product is Dark or Discolored High Reaction Temperature: Excessive heat can lead to the decomposition of reactants or products, causing discoloration.- Lower Reaction Temperature: Operate at the lower end of the effective temperature range.[2] Monitor for any color changes during the reaction.
Air Oxidation: Reactants or products may be sensitive to oxidation at high temperatures.- Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.
Catalyst-Induced Side Reactions: Some catalysts, particularly strong mineral acids, can promote charring at high temperatures.- Consider a Milder Catalyst: Switch to a solid acid catalyst or an organometallic catalyst that may be less prone to causing decomposition.
Presence of Monoester in the Final Product Insufficient Reaction Time or Temperature: The reaction may not have proceeded to the diester stage completely.- Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature to favor the formation of the diester.
Stoichiometry: An insufficient amount of isooctyl alcohol was used.- Adjust Reactant Ratio: Ensure at least a 2:1 molar ratio of isooctyl alcohol to glutaric acid is used. A slight excess of the alcohol is often beneficial.
Difficulty in Isolating the Product Emulsion Formation During Work-up: Residual catalyst or salts can cause emulsions during aqueous washing steps.- Neutralize Carefully: Slowly add a neutralizing agent (e.g., sodium bicarbonate solution) and allow for sufficient separation time.- Brine Wash: Use a saturated sodium chloride solution (brine) to help break emulsions.
High Viscosity of the Product: this compound can be viscous, making handling and purification challenging.- Gentle Heating: Slightly warm the product to reduce its viscosity during transfers and purification steps.

Data Presentation

The following table summarizes the effect of reaction temperature on the ester exchange rate for the synthesis of diisooctyl adipate, a structurally similar diester. This data can serve as a valuable reference for optimizing the synthesis of this compound.

Table 1: Effect of Reaction Temperature on the Synthesis of Diisooctyl Adipate [2]

Temperature (°C)Ester Exchange Rate (%)
80~85
90~90
100~93
110~95
120~94

Note: Data is for the synthesis of diisooctyl adipate using a titanium adipate catalyst and can be used as an initial guide for this compound synthesis.

Experimental Protocols

Detailed Methodology for this compound Synthesis (Adapted from Diisooctyl Adipate Synthesis)

This protocol is adapted from a procedure for diisooctyl adipate and should be optimized for this compound synthesis.[2]

Materials:

  • Glutaric acid

  • Isooctyl alcohol (2-ethylhexanol)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (for azeotropic water removal)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glutaric acid (e.g., 0.1 mol), isooctyl alcohol (e.g., 0.22 mol, 10% excess), p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%), and toluene (e.g., 50 mL).

  • Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by observing the amount of water collected in the trap. The theoretical amount of water for the formation of the diester from 0.1 mol of glutaric acid is 0.2 mol (approximately 3.6 mL). The reaction is considered complete when water evolution ceases.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Aqueous Work-up: Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isooctyl alcohol.

  • Purification (Optional): If necessary, the crude this compound can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants (Glutaric Acid, Isooctyl Alcohol) catalyst Add Catalyst (e.g., p-TSA) reactants->catalyst heat Heat to Reflux catalyst->heat water_removal Azeotropic Water Removal (Dean-Stark) heat->water_removal monitoring Monitor Reaction Progress water_removal->monitoring cool Cool to Room Temp. monitoring->cool neutralize Neutralize Catalyst cool->neutralize wash Aqueous Wash neutralize->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Optional) concentrate->purify

Caption: Experimental workflow for this compound synthesis.

fischer_esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products GA Glutaric Acid protonated_GA Protonated Carbonyl GA->protonated_GA + H+ (catalyst) IA Isooctyl Alcohol tetrahedral_int Tetrahedral Intermediate protonated_GA->tetrahedral_int + Isooctyl Alcohol monoester Monoester tetrahedral_int->monoester - H2O, - H+ DIG This compound monoester->DIG + Isooctyl Alcohol, + H+ water Water

Caption: Simplified Fischer esterification pathway for this compound.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes catalyst_issue Catalyst Issue? start->catalyst_issue No increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes check_water_removal Check Water Removal incomplete_rxn->check_water_removal Yes ratio_issue Incorrect Ratio? catalyst_issue->ratio_issue No increase_catalyst Increase Catalyst Loading catalyst_issue->increase_catalyst Yes use_fresh_catalyst Use Fresh Catalyst catalyst_issue->use_fresh_catalyst Yes use_excess_alcohol Use Excess Alcohol ratio_issue->use_excess_alcohol Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Reducing Plasticizer Migration from PVC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on mitigating plasticizer migration from Polyvinyl Chloride (PVC) matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at reducing plasticizer migration.

Problem Possible Causes Troubleshooting Steps
High plasticizer migration despite using a high molecular weight plasticizer. 1. Inadequate compatibility between the plasticizer and the PVC resin. 2. Processing temperature is too high, causing plasticizer degradation. 3. Incorrect formulation ratios.1. Select a plasticizer with a chemical structure more compatible with PVC. 2. Optimize processing temperatures to prevent degradation. 3. Ensure the correct ratio of plasticizer to PVC resin is used.
Surface treatment (e.g., UV crosslinking, plasma) is ineffective. 1. Insufficient treatment time or intensity. 2. Surface contamination on the PVC film. 3. Incorrect parameters for the treatment process (e.g., wavelength for UV, gas composition for plasma).1. Increase the duration or intensity of the treatment. 2. Thoroughly clean the PVC surface with a suitable solvent (e.g., isopropanol) before treatment. 3. Verify and adjust the experimental parameters based on literature recommendations for the specific PVC formulation.
Formation of a sticky or oily surface on the PVC product. 1. Plasticizer exudation due to poor compatibility or supersaturation. 2. Environmental factors such as high temperature or humidity accelerating migration.1. Re-evaluate the plasticizer's compatibility and concentration. Consider using a polymeric plasticizer. 2. Control the storage and testing environment to maintain moderate temperature and humidity.
Reduced flexibility or embrittlement of the PVC after treatment. 1. Excessive crosslinking of the PVC matrix. 2. Degradation of the PVC polymer chain during treatment. 3. Loss of plasticizer during a harsh surface modification process.1. Reduce the intensity or duration of the crosslinking treatment. 2. Use less aggressive treatment conditions (e.g., lower plasma power). 3. Choose a surface modification technique that is less likely to extract the plasticizer.
Inconsistent results in plasticizer migration measurements. 1. Variability in the experimental protocol for migration testing. 2. Inconsistent sample preparation. 3. Analytical instrument calibration issues.1. Strictly adhere to a standardized migration testing protocol (e.g., ASTM D1239).[1] 2. Ensure all samples are prepared under identical conditions. 3. Regularly calibrate analytical instruments like GC-MS.

Frequently Asked Questions (FAQs)

1. What is plasticizer migration and why is it a concern?

Plasticizer migration is the process by which plasticizers, which are not chemically bonded to the PVC matrix, move from the polymer to the surface and potentially into surrounding materials. This is a concern because it can lead to a loss of flexibility and embrittlement of the PVC product, and the leached plasticizers can contaminate adjacent materials, which is a significant issue in applications like medical devices and food packaging.[2][3]

2. What are the main strategies to reduce plasticizer migration?

The primary strategies include:

  • Using high molecular weight or polymeric plasticizers: These larger molecules have lower mobility within the PVC matrix.[4]

  • Surface modification: Creating a barrier on the PVC surface through techniques like UV crosslinking or plasma treatment can trap the plasticizer.

  • Incorporating additives: Nanoparticles can act as barriers to slow down plasticizer diffusion.[5]

  • Using reactive plasticizers: These plasticizers form covalent bonds with the PVC chains, effectively immobilizing them.[2]

3. How do I choose the right method to reduce plasticizer migration for my application?

The choice of method depends on the specific requirements of your application, such as the desired flexibility, transparency, biocompatibility, and cost. For medical devices, using a high molecular weight, non-toxic plasticizer or applying a biocompatible surface coating are common approaches. For industrial applications, cost-effectiveness might favor the use of polymeric plasticizers or specific additives.

4. What are the standard methods for measuring plasticizer migration?

Standardized methods are crucial for obtaining reliable and comparable results. Key methods include:

  • Solvent Extraction: This involves immersing the PVC sample in a specific solvent for a set time and temperature, and then analyzing the solvent for the amount of leached plasticizer, often using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] ASTM D1239 provides a standard procedure for this.[1]

  • Gravimetric Analysis: The weight loss of the PVC sample after a migration test can be measured to determine the amount of plasticizer that has migrated.

5. Can combining different methods improve the reduction of plasticizer migration?

Yes, a synergistic effect can often be achieved by combining methods. For example, using a high molecular weight plasticizer in conjunction with a surface crosslinking treatment can provide a highly effective barrier against migration.[5]

Data Presentation

Comparison of Plasticizer Migration Reduction Techniques
Method Principle Typical Reduction in Migration (%) Advantages Disadvantages Key Experimental Parameters
High Molecular Weight Plasticizers Larger molecules have lower diffusion rates within the PVC matrix.50-80%Simple to implement, cost-effective.May have lower plasticizing efficiency.Molecular weight, chemical structure, concentration.
Polymeric Plasticizers Very large polymer chains are physically entangled within the PVC network.80-95%Excellent migration resistance, good permanence.Higher viscosity can make processing difficult, can be more expensive.Molecular weight, viscosity, compatibility with PVC.
UV Surface Crosslinking UV radiation in the presence of a photoinitiator creates a crosslinked network on the PVC surface, forming a barrier.70-90%Fast and efficient process.Can cause discoloration or embrittlement if not optimized, limited penetration depth.UV wavelength and intensity, photoinitiator type and concentration, irradiation time.
Plasma Treatment (e.g., DBD) Plasma generates reactive species that crosslink the PVC surface or deposit a barrier coating.90-95%Highly effective, solvent-free process.Requires specialized equipment, can be expensive.Gas composition, flow rate, discharge power, treatment time.
Addition of Nanoparticles (e.g., Nano-SiO2) Nanoparticles create a tortuous path for the plasticizer molecules, slowing down their diffusion.40-70%Can improve mechanical properties.Dispersion of nanoparticles can be challenging, potential for agglomeration.Nanoparticle type, size, concentration, and dispersion method.

Experimental Protocols

Measurement of Plasticizer Migration using Solvent Extraction (Modified from ASTM D1239)

Objective: To quantify the amount of plasticizer that migrates from a PVC sample into a solvent.

Materials:

  • PVC film samples (e.g., 5 cm x 5 cm)

  • Extraction solvent (e.g., n-hexane, ethanol, or a food simulant)

  • Glass extraction vessels with lids

  • Analytical balance

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Standard solutions of the plasticizer of interest

Procedure:

  • Cut PVC film samples to a consistent size and weigh them accurately.

  • Place each sample in a clean glass extraction vessel.

  • Add a specified volume of the extraction solvent to each vessel, ensuring the sample is fully submerged.

  • Seal the vessels and place them in a temperature-controlled environment (e.g., an incubator or water bath) at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • After the incubation period, carefully remove the PVC sample from the solvent.

  • Allow the solvent to cool to room temperature.

  • Prepare a calibration curve using standard solutions of the plasticizer in the same solvent.

  • Analyze the extraction solvent using GC-MS to determine the concentration of the migrated plasticizer.[8][9]

  • Calculate the amount of migrated plasticizer per unit area or per unit weight of the PVC sample.

UV-Induced Surface Crosslinking of PVC Films

Objective: To create a crosslinked surface layer on a PVC film to reduce plasticizer migration.

Materials:

  • Plasticized PVC films

  • Photoinitiator (e.g., benzophenone, 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent for photoinitiator (e.g., acetone, dichloromethane)

  • UV lamp with a specific wavelength output (e.g., 254 nm or 365 nm)

  • Nitrogen-purged chamber (optional, to reduce oxygen inhibition)

Procedure:

  • Prepare a solution of the photoinitiator in the chosen solvent at a specific concentration (e.g., 1-5 wt%).

  • Clean the surface of the PVC films with a suitable solvent to remove any contaminants.

  • Apply the photoinitiator solution to the surface of the PVC films using a suitable method (e.g., dip-coating, spin-coating, or spray-coating).

  • Allow the solvent to evaporate completely, leaving a thin layer of the photoinitiator on the PVC surface.

  • Place the coated PVC films in the UV irradiation chamber. If necessary, purge the chamber with nitrogen.

  • Expose the films to UV radiation at a specified intensity for a defined period (e.g., 5-30 minutes).

  • After irradiation, wash the films with the solvent to remove any unreacted photoinitiator.

  • Dry the films and proceed with migration testing to evaluate the effectiveness of the crosslinking.

Dielectric Barrier Discharge (DBD) Plasma Treatment of PVC Films

Objective: To modify the surface of a PVC film using plasma to create a barrier against plasticizer migration.

Materials and Equipment:

  • Plasticized PVC films

  • DBD plasma reactor

  • High voltage AC power supply

  • Process gas (e.g., argon, nitrogen, air, or a mixture)

  • Gas flow controllers

Procedure:

  • Clean the PVC film samples to remove any surface contaminants.

  • Place the PVC film on the grounded electrode within the DBD reactor.

  • Set the distance between the high voltage electrode and the sample.

  • Evacuate the chamber (if applicable) and introduce the process gas at a specific flow rate.

  • Apply a high voltage AC power to generate the plasma at a specified power level.

  • Expose the PVC film to the plasma for a predetermined treatment time (e.g., 1-10 minutes).

  • After the treatment, turn off the power supply and vent the chamber.

  • Remove the treated sample and evaluate the surface properties and plasticizer migration.

General Laboratory Synthesis of a Polyester Plasticizer

Objective: To synthesize a polyester plasticizer from a diacid and a diol.

Materials:

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Diol (e.g., 1,2-propanediol, 1,4-butanediol)

  • Esterification catalyst (e.g., p-toluenesulfonic acid, tetrabutyl titanate)

  • Reaction flask with a stirrer, thermometer, and a distillation setup

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charge the reaction flask with the dicarboxylic acid, diol (in slight molar excess), and the catalyst.

  • Heat the mixture with stirring to the reaction temperature (typically 150-220°C).

  • Water will be produced as a byproduct of the esterification reaction; remove it continuously via distillation.

  • Monitor the reaction progress by measuring the amount of water collected or by determining the acid value of the reaction mixture at regular intervals.

  • Once the acid value reaches a low and constant value, apply a vacuum to remove the remaining water and unreacted monomers to drive the polymerization further and increase the molecular weight.

  • Continue the reaction under vacuum until the desired molecular weight or viscosity is achieved.

  • Cool the reaction mixture to obtain the polyester plasticizer.

  • Characterize the synthesized polyester for its properties such as molecular weight, viscosity, and acid value before using it in a PVC formulation.

Visualizations

Experimental_Workflow_Migration_Measurement cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis prep_sample Prepare PVC Sample weigh_sample Weigh Sample prep_sample->weigh_sample immerse Immerse in Solvent weigh_sample->immerse incubate Incubate (Time & Temp) immerse->incubate remove_sample Remove Sample incubate->remove_sample gcms GC-MS Analysis remove_sample->gcms calculate Calculate Migration gcms->calculate

Caption: Workflow for Measuring Plasticizer Migration.

Migration_Reduction_Strategies cluster_main Strategies to Reduce Plasticizer Migration cluster_surface_mod Surface Modification Techniques cluster_additives Additive Types A High Molecular Weight Plasticizers B Polymeric Plasticizers C Surface Modification C1 UV Crosslinking C->C1 C2 Plasma Treatment C->C2 C3 Coating C->C3 D Additives D1 Nanoparticles (e.g., nano-SiO2) D->D1 E Reactive Plasticizers

Caption: Overview of Migration Reduction Strategies.

Troubleshooting_Logic start High Plasticizer Migration Observed q1 Is a high MW or polymeric plasticizer used? start->q1 a1_yes Check for compatibility and processing conditions q1->a1_yes Yes a1_no Consider using a high MW or polymeric plasticizer q1->a1_no No q2 Was a surface treatment applied? a1_yes->q2 end Migration Reduced a1_no->end a2_yes Verify treatment parameters (time, intensity, etc.) q2->a2_yes Yes a2_no Consider applying a surface treatment q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting Flowchart for High Migration.

References

Technical Support Center: Diisooctyl Glutarate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisooctyl glutarate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a diester of glutaric acid and isooctyl alcohol. As an ester, it is susceptible to hydrolysis, a chemical reaction with water that can break it down into its constituent acid and alcohol. This degradation can impact the accuracy and reproducibility of experiments by altering the concentration of the active compound and introducing new chemical entities into the system. Its stability is influenced by factors such as pH, temperature, and the presence of enzymes.

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The primary degradation products from the hydrolysis of this compound are glutaric acid and isooctyl alcohol. Under certain conditions, mono-isooctyl glutarate may also be present as an intermediate.

Q3: How can I dissolve the poorly water-soluble this compound for my experiments?

A3: Due to its lipophilic nature, this compound has very low solubility in water. To prepare aqueous solutions, it is recommended to first dissolve the compound in a small amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it with the aqueous buffer of choice.[1] It is crucial to ensure the final concentration of the co-solvent is low enough to not affect the experimental system. For some applications, the use of surfactants or the formation of micelles can also aid in solubilization.[2][3]

Q4: What analytical methods are suitable for quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for quantifying this compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the volatile alcohol degradation product.[4][5][6] A stability-indicating method should be developed and validated to ensure that the analytical method can separate the parent compound from its degradation products.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation or cloudiness in the aqueous solution. The concentration of this compound exceeds its solubility limit in the aqueous medium.- Increase the proportion of the organic co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system. - Gently warm the solution and vortex to aid dissolution.[1] - Consider using a different co-solvent or a solubilizing agent like a surfactant.[2][3] - Perform a solubility assessment to determine the maximum soluble concentration under your experimental conditions.
Inconsistent or non-reproducible experimental results. Degradation of this compound during the experiment due to hydrolysis.- Prepare fresh solutions of this compound immediately before each experiment. - Control the pH of your aqueous solution with a suitable buffer, as hydrolysis rates are pH-dependent. Ester hydrolysis is generally faster at alkaline and acidic pH compared to neutral pH. - Maintain a consistent and controlled temperature throughout your experiments. - If applicable, use purified water to minimize enzymatic degradation from microbial contamination.
Shift in the pH of the aqueous solution over time. Formation of glutaric acid, an acidic degradation product, from the hydrolysis of this compound.- Use a buffer with sufficient capacity to maintain a stable pH throughout the duration of the experiment. - Monitor the pH of your solutions at the beginning and end of your experiments.
Difficulty in detecting and quantifying degradation products. The analytical method is not optimized to separate the degradation products from the parent compound or other matrix components.- Develop and validate a stability-indicating HPLC or GC method.[7] - Use forced degradation studies (see Experimental Protocols) to generate degradation products that can be used as standards for method development.[8][9]

Quantitative Data

pHEstimated Hydrolysis Half-life of Diisooctyl Phthalate
73.4 years
8130 days
[Source: PubChem CID 33934 for Diisooctyl Phthalate]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study to investigate the hydrolytic stability of this compound.

Objective: To determine the degradation profile of this compound under acidic, basic, and neutral aqueous conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Organic co-solvent (e.g., DMSO or acetonitrile)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic co-solvent at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Hydrolysis: Add a small volume of the stock solution to 0.1 N HCl to achieve a final concentration in the µg/mL range.

    • Basic Hydrolysis: Add a small volume of the stock solution to 0.1 N NaOH to achieve the same final concentration.

    • Neutral Hydrolysis: Add a small volume of the stock solution to HPLC-grade water to achieve the same final concentration.

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any formed degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Protocol 2: General HPLC Method for Analysis

This is a starting point for developing a stability-indicating HPLC method. The actual parameters will need to be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength (determined by UV scan) or MS.

  • Column Temperature: 30°C

Visualizations

Hydrolysis_Pathway DIOG This compound MIOG Mono-isooctyl Glutarate DIOG->MIOG + H₂O - Isooctyl Alcohol H2O Water (H₂O) GA Glutaric Acid MIOG->GA + H₂O - Isooctyl Alcohol IOH Isooctyl Alcohol

Caption: Hydrolysis pathway of this compound.

References

Technical Support Center: Minimizing Byproduct Formation in Glutarate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for glutarate esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is glutarate esterification and why is it important?

Glutarate esterification is a chemical reaction that converts glutaric acid, a dicarboxylic acid, into its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst. This process is crucial in various fields, including the synthesis of pharmaceuticals, polymers, plasticizers, solvents, and specialty chemicals. The resulting glutarate esters serve as important intermediates and building blocks in organic synthesis.

Q2: What are the most common byproducts in glutarate esterification?

The primary byproduct of concern in the esterification of glutaric acid is glutaric anhydride . This cyclic anhydride forms through an intramolecular dehydration of glutaric acid, particularly at elevated temperatures.[1][2] Another common byproduct is the monoester of glutaric acid, which results from the esterification of only one of the two carboxylic acid groups. In reactions involving alcohols prone to dehydration, ethers can also form as a side product, especially under strong acidic conditions and high temperatures.[3][4]

Q3: What is the general mechanism for glutarate esterification?

Glutarate esterification typically follows the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[5][6] Since glutaric acid has two carboxylic acid groups, this process can occur at one or both sites.

Q4: How can I monitor the progress of my glutarate esterification reaction?

The progress of the reaction can be monitored by several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used to separate and quantify the reactants (glutaric acid, alcohol), the desired diester product, the monoester intermediate, and any byproducts like glutaric anhydride.[3][7][8][9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during glutarate esterification in a question-and-answer format.

Q1: My reaction yield is low. What are the possible causes and how can I improve it?

Possible Causes:

  • Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[12]

  • Incomplete Reaction: The reaction time may be insufficient for the reaction to reach completion.

  • Suboptimal Temperature: The reaction temperature might be too low, resulting in a slow reaction rate, or too high, leading to the degradation of products or increased byproduct formation.

  • Inefficient Catalyst: The type or concentration of the acid catalyst may not be optimal for the specific alcohol and reaction conditions.

Solutions:

  • Remove Water: To drive the equilibrium towards the product side, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or by using a large excess of the alcohol reactant.[12]

  • Increase Reactant Concentration: Employ a large excess of the alcohol, which can also serve as the solvent. This shifts the equilibrium towards the formation of the ester.[12]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress over time at different temperatures to determine the optimal conditions for maximizing the yield. For the esterification of dicarboxylic acids with 2-ethyl-1-hexanol, a temperature of 120°C for 4 hours was found to be optimal.

  • Select an Appropriate Catalyst: Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA). The optimal concentration of the catalyst should be determined experimentally; for example, a 2% w/w of sulfuric acid relative to the diacid has been shown to be effective.

Q2: I am observing a significant amount of glutaric anhydride in my product mixture. How can I prevent its formation?

Cause:

Glutaric anhydride is formed by the intramolecular dehydration of glutaric acid, a reaction that is favored at higher temperatures.[1][2][7]

Solutions:

  • Control Reaction Temperature: Maintain the reaction temperature at a moderate level. For instance, in the synthesis of di-2-ethylhexyl succinate, increasing the temperature from 100°C to 120°C increased the ester yield, but further increases could lead to byproduct formation.

  • Use a Dehydrating Agent: The presence of a dehydrating agent can promote the desired intermolecular esterification over the intramolecular anhydride formation by removing water from the system.

  • Two-Step Process: Consider a two-step process where the monoester is formed first under milder conditions, followed by the esterification of the second carboxylic acid group under slightly more forcing conditions.

Q3: My main product is the monoester, not the desired diester. How can I favor the formation of the diester?

Cause:

The formation of the monoester is the first step in the esterification of glutaric acid. Incomplete reaction or insufficient reactivity of the second carboxylic acid group can lead to the accumulation of the monoester.

Solutions:

  • Increase Molar Ratio of Alcohol: Use a larger excess of the alcohol to increase the probability of reaction at both carboxylic acid sites.

  • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure the conversion of the monoester to the diester.

  • Increase Temperature: A moderate increase in temperature can enhance the rate of the second esterification step. However, be mindful of the potential for glutaric anhydride formation at excessively high temperatures.

Q4: I am having difficulty purifying my glutarate ester. What are the recommended procedures?

Common Impurities:

  • Unreacted glutaric acid

  • Excess alcohol

  • Acid catalyst

  • Glutaric anhydride

  • Monoester

Purification Protocol:

  • Neutralization and Washing: After the reaction, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted glutaric acid. Follow this with a wash with brine (saturated NaCl solution) to remove excess alcohol and water-soluble byproducts.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Distillation: Purify the crude ester by distillation under reduced pressure. This is an effective method to separate the desired diester from less volatile impurities like the monoester and glutaric anhydride. For example, dimethyl glutarate can be distilled at 110-112 °C under reduced pressure.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of glutarate esters.

Table 1: Effect of Catalyst Amount on Dicarboxylate Ester Conversion

Catalyst (H₂SO₄) Amount (% w/w of diacid)Ester Conversion (%)
1.0Lower
2.0Highest
3.0Decreased (potential for oxidation)

Table 2: Effect of Reaction Temperature and Time on Dicarboxylate Ester Conversion

Temperature (°C)Reaction Time (hours)Ester Conversion (%)
1003~40-60
1203~70-75
1004~45-65
1204~78
>1204Decreased

Table 3: Yields of Dimethyl Glutarate under Different Conditions

CatalystReaction ConditionsYield (%)Reference
H₂SO₄Anhydrous MeOH, room temp, 18h96--INVALID-LINK--
PCl₃Methanol, ice-bath cooling92--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Glutarate using Sulfuric Acid Catalyst

Materials:

  • Glutaric anhydride (3.35 g, 29.4 mmol)

  • Anhydrous Methanol (100 mL)

  • Concentrated Sulfuric Acid (0.31 mL, 5.9 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve glutaric anhydride in anhydrous methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the solution.

  • Stir the mixture at room temperature for 18 hours.

  • Concentrate the reaction mixture to about half its volume using a rotary evaporator.

  • Quench the reaction by adding 40 mL of water.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain dimethyl glutarate.

Protocol 2: Purification of Glutarate Esters

Procedure:

  • Work-up: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted glutaric acid. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash with water.

    • Wash with brine to remove most of the water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: Purify the crude ester by vacuum distillation. Collect the fraction corresponding to the boiling point of the desired diester.

Visualizations

Esterification_Pathway Glutaric_Acid Glutaric Acid Protonated_GA Protonated Glutaric Acid Glutaric_Acid->Protonated_GA + H+ Glutaric_Anhydride Glutaric Anhydride (Byproduct) Glutaric_Acid->Glutaric_Anhydride - H₂O (Heat) Alcohol Alcohol (ROH) Acid_Catalyst H+ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_GA->Tetrahedral_Intermediate1 + ROH Monoester Monoester Tetrahedral_Intermediate1->Monoester Water1 H₂O Tetrahedral_Intermediate1->Water1 - H₂O Protonated_Monoester Protonated Monoester Monoester->Protonated_Monoester + H+ Tetrahedral_Intermediate2 Tetrahedral Intermediate Protonated_Monoester->Tetrahedral_Intermediate2 + ROH Diester Diester Tetrahedral_Intermediate2->Diester Water2 H₂O Tetrahedral_Intermediate2->Water2 - H₂O Heat Heat

Caption: Reaction pathway for glutarate esterification and byproduct formation.

Troubleshooting_Workflow Start Esterification Issue Low_Yield Low Yield? Start->Low_Yield Byproduct Byproduct Formation? Low_Yield->Byproduct No Remove_Water Remove H₂O (Dean-Stark, excess alcohol) Low_Yield->Remove_Water Yes Purification Purification Difficulty? Byproduct->Purification Monoester Control_Temp Control Temperature Byproduct->Control_Temp Glutaric Anhydride Use_Dehydrating_Agent Use Dehydrating Agent Byproduct->Use_Dehydrating_Agent Glutaric Anhydride Wash_Neutralize Wash & Neutralize Purification->Wash_Neutralize Yes Optimize_Conditions Optimize Time/Temp Remove_Water->Optimize_Conditions Check_Catalyst Check Catalyst Conc. Optimize_Conditions->Check_Catalyst Vacuum_Distill Vacuum Distillation Wash_Neutralize->Vacuum_Distill

Caption: Troubleshooting workflow for glutaric acid esterification.

Experimental_Workflow Start Start: Reactants & Catalyst Reaction Esterification Reaction (Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Reaction Work-up (Cooling, Quenching) Reaction->Workup Monitoring->Reaction Extraction Extraction with Organic Solvent Workup->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis End Pure Glutarate Ester Analysis->End

Caption: General experimental workflow for glutarate esterification.

References

Addressing poor resolution of glutarate isomers in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of glutarate isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation of these critical analytes.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate glutarate isomers like 2-hydroxyglutarate (2-HG) and 3-hydroxyglutarate (3-HG)?

Glutarate isomers, such as 2-HG and 3-HG, are structural isomers with the same molecular weight and similar physicochemical properties. This similarity leads to co-elution in many standard chromatographic systems. Furthermore, 2-HG exists as two enantiomers (D-2-HG and L-2-HG), which are stereoisomers with identical properties in an achiral environment, making their separation even more complex.[1][2] Effective separation, therefore, requires methods that can exploit subtle differences in their structure or stereochemistry.

Q2: How can I separate the D- and L-enantiomers of 2-hydroxyglutarate?

Separating the enantiomers of 2-HG is crucial, especially in clinical research, as they have different biological roles.[3][4] There are two primary approaches for this:

  • Chiral Derivatization: This is an indirect method where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[5][6] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18). A common CDA is diacetyl-L-tartaric anhydride (DATAN).[3][7]

  • Chiral Stationary Phases (CSPs): This is a direct method that uses a column containing a chiral selector. This approach allows for the separation of the enantiomers without derivatization. Cinchona alkaloid-based weak anion-exchange columns, such as Chiralpak QN-AX and QD-AX, have proven effective for this purpose.[4][8]

Q3: What are the advantages of using derivatization for glutarate isomer analysis?

Derivatization offers several benefits for the analysis of glutarate isomers:

  • Improved Chromatographic Separation: By converting enantiomers into diastereomers, chiral derivatization enables their separation on common achiral columns.[5]

  • Enhanced Mass Spectrometry Detection: Derivatization can significantly increase the sensitivity of detection in mass spectrometry. For instance, using N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) as a derivatizing agent has been shown to increase the detection sensitivities for D- and L-2-HG by 291 and 346-fold, respectively.[5]

  • Improved Volatility for GC Analysis: For gas chromatography (GC) methods, derivatization (e.g., trimethylsilylation) is essential to make the analytes volatile enough for analysis.[1]

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Isomers

If you are experiencing co-elution or poor resolution of your glutarate isomers, consider the following troubleshooting steps.

G start Poor Resolution Observed check_method Is the method intended for isomer separation? start->check_method is_enantiomer Are you separating enantiomers (e.g., D/L-2HG)? check_method->is_enantiomer Yes no_method Use an appropriate method. Refer to separation protocols. check_method->no_method No structural_isomers Are you separating structural isomers (e.g., 2-HG vs 3-HG)? check_method->structural_isomers Yes is_enantiomer->no_method No enantiomer_method Are you using a chiral column or chiral derivatization? is_enantiomer->enantiomer_method Yes enantiomer_method->no_method No optimize_chiral Optimize Chiral Method: - Adjust mobile phase - Change temperature - Select different chiral selector enantiomer_method->optimize_chiral Yes optimize_mobile_phase Optimize Mobile Phase: - Adjust pH or buffer strength - Modify gradient profile - Change organic modifier structural_isomers->optimize_mobile_phase Yes change_column Change Stationary Phase: - Try a different bonded phase (e.g., phenyl-hexyl instead of C18) - Consider a different column length or particle size optimize_mobile_phase->change_column use_msms Use Tandem MS (MS/MS): - If co-elution persists, use specific precursor-fragment ion transitions to differentiate and quantify isomers. change_column->use_msms

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:

  • Verify Your Method: Ensure your current method is suitable for isomer separation. Separating nearly identical compounds often requires specialized columns or mobile phases.[9]

  • For Enantiomers (D/L isomers): You must use either a chiral stationary phase or a chiral derivatization technique. Standard C18 columns will not resolve enantiomers.[4][6]

  • Optimize Mobile Phase:

    • Adjust pH: The pH of the mobile phase can affect the ionization state of the acidic glutarate isomers. Adjusting the pH may alter their interaction with the stationary phase and improve separation.

    • Buffer Concentration: A buffer concentration between 5-100 mM is typically recommended. Too low a concentration may not provide adequate buffering, while too high a concentration can increase viscosity.

    • Gradient Profile: If using a gradient, try making it shallower to increase the separation window between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. Different stationary phases (e.g., phenyl-hexyl, cyano) offer different selectivities that may resolve your isomers.[9]

  • Utilize Tandem Mass Spectrometry (MS/MS): If chromatographic separation is not fully achievable, GC-MS/MS or LC-MS/MS can be used. By selecting specific precursor-to-fragment ion transitions for each isomer, you can achieve selective detection and quantification even if the peaks co-elute.[1]

Issue 2: Peak Tailing or Fronting

Poor peak shape can compromise resolution and affect the accuracy of quantification.[10]

G start Poor Peak Shape (Tailing or Fronting) check_all_peaks Does the issue affect all peaks? start->check_all_peaks all_peaks_issue Problem is pre-column: - Blocked column frit - Leaks or dead volume - Sample solvent mismatch check_all_peaks->all_peaks_issue Yes some_peaks_issue Problem is chemical or column-related check_all_peaks->some_peaks_issue No tailing Peak Tailing some_peaks_issue->tailing fronting Peak Fronting some_peaks_issue->fronting cause_tailing Possible Causes: - Secondary interactions (silanols) - Column contamination/degradation - Inappropriate mobile phase pH - Column overload tailing->cause_tailing solution_tailing Solutions: - Adjust mobile phase pH - Use an end-capped column - Reduce sample concentration - Clean or replace column cause_tailing->solution_tailing cause_fronting Possible Causes: - Column overload - Sample solvent stronger than mobile phase - Column collapse/voids fronting->cause_fronting solution_fronting Solutions: - Dilute sample - Dissolve sample in mobile phase - Replace column cause_fronting->solution_fronting

Caption: Troubleshooting guide for poor peak shape.

Detailed Steps for Peak Tailing:

  • Check for Column Overload: This is a common cause of tailing, especially for ionizable compounds. Try injecting a diluted sample. If the peak shape improves and retention time increases slightly, you were overloading the column.[10]

  • Adjust Mobile Phase pH: For acidic analytes like glutarates, ensure the mobile phase pH is at least 2 units below their pKa to keep them in a single, non-ionized form. This minimizes secondary interactions with the stationary phase.[11]

  • Assess Column Health:

    • Contamination: A contaminated guard column or analytical column can cause tailing. Try removing the guard column to see if the peak shape improves. If so, replace it.[10]

    • Blocked Frit: If all peaks are tailing, the column inlet frit may be partially blocked. Try back-flushing the column (if the manufacturer allows it).[10]

    • Column Degradation: Over time, the stationary phase can degrade. If other troubleshooting fails, replace the column.[12]

Experimental Protocols & Data

Protocol 1: Chiral Derivatization for D/L-2-HG Separation via LC-MS

This protocol is based on the use of a chiral derivatizing agent to form diastereomers, which are then separated on a standard reverse-phase column.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis sample 1. Dry Sample (e.g., L-2HG standard or extract) add_reagents 2. Add Derivatizing Agent (e.g., TSPC in ACN) and Pyridine sample->add_reagents incubate 3. Incubate (e.g., 40°C with shaking) add_reagents->incubate inject 4. Inject Derivatized Sample onto Achiral Column (e.g., C18) incubate->inject separate 5. Chromatographic Separation of Diastereomers inject->separate detect 6. Detect and Quantify using MS/MS separate->detect

Caption: Workflow for chiral derivatization LC-MS analysis.

Methodology:

  • Sample Preparation: Dry the sample containing 2-HG under a stream of nitrogen.

  • Derivatization Reaction: Reconstitute the dried sample in a solution of the chiral derivatizing agent (e.g., 2.5 mM N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) in acetonitrile) and pyridine.[5]

  • Incubation: Incubate the mixture at an optimized temperature and time (e.g., 40°C for 1 hour) to ensure the reaction goes to completion.[5]

  • LC-MS/MS Analysis: Inject the resulting solution onto a standard achiral reverse-phase column for separation and subsequent detection by mass spectrometry.

Data Tables: Example Chromatographic Conditions

The following tables summarize starting conditions reported in the literature for the separation of glutarate isomers. These should be used as a starting point for method development.

Table 1: LC-Based Methods for Glutarate Isomer Separation

Analyte(s)MethodColumnMobile PhaseDerivatization AgentReference
D/L-2-HGLC-ESI-MS/MSC18Acetonitrile/Water GradientN-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC)[5]
D/L-2-HGHR-QTOF-LC/MSZorbax Eclipse C18Not SpecifiedDiacetyl-L-tartaric anhydride (DATAN)[3][7]
D/L-2-HGHPLCChiralpak QD-AXMethanol/Acetonitrile with additivesNone (Direct Separation)[4]

Table 2: GC-Based Methods for Glutarate Isomer Separation

Analyte(s)MethodColumnDerivatization AgentKey ParametersReference
2-HG & 3-HGGC-MS/MSPhenomenex Zebron ZB-5MSi (x2)TrimethylsilylHelium carrier gas, specific temperature gradient[1]
D/L-2-HGGC/MSNot Specified(D)-2-butanol and acetic anhydrideTwo-step derivatization[5]

References

Technical Support Center: Purification of Diisooctyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual catalysts from diisooctyl glutarate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of this compound?

A1: The synthesis of this compound, a high-boiling point ester, typically employs either homogeneous or heterogeneous catalysts.

  • Homogeneous Catalysts: These are soluble in the reaction mixture. Common examples include strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as organometallic compounds, most notably organo-titanates such as tetrabutyl titanate or tetraisopropyl titanate.

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Examples include acidic ion-exchange resins, zeolites, and certain metal oxides.

Q2: How do I choose the appropriate method for removing a residual catalyst?

A2: The choice of removal method primarily depends on the type of catalyst used. For heterogeneous catalysts, a simple physical separation method like filtration is usually sufficient. For homogeneous catalysts, the approach is more complex and depends on the catalyst's chemical properties. The diagram below illustrates a general decision-making workflow.

Catalyst Removal Selection start Identify Catalyst Type heterogeneous Heterogeneous Catalyst (e.g., Ion-exchange resin, Zeolite) start->heterogeneous homogeneous Homogeneous Catalyst (e.g., Sulfuric Acid, Organo-titanate) start->homogeneous filtration Filtration heterogeneous->filtration acid_catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) homogeneous->acid_catalyst metal_catalyst Organometallic Catalyst (e.g., Organo-titanate) homogeneous->metal_catalyst neutralization Neutralization Wash acid_catalyst->neutralization hydrolysis_precipitation Hydrolysis & Precipitation metal_catalyst->hydrolysis_precipitation adsorption Adsorption neutralization->adsorption hydrolysis_precipitation->adsorption

Selection of Catalyst Removal Method

Q3: What analytical techniques can be used to determine the concentration of residual catalyst?

A3: Quantifying residual catalyst is crucial for quality control. The appropriate analytical technique depends on the catalyst.

  • Residual Acid Catalysts: The acid number of the final product can be determined by titration with a standardized solution of potassium hydroxide (KOH), following methods similar to ASTM D974.

  • Residual Metallic Catalysts (e.g., Titanium): For non-volatile metallic residues, elemental analysis techniques are required. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and sensitive method for quantifying trace metals in organic matrices.[1] X-Ray Fluorescence (XRF) spectroscopy can also be used for direct analysis of metals in polymers and other organic materials.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Troubleshooting_Workflow start Problem Encountered emulsion Emulsion Formation during Washing start->emulsion gel Gel/Precipitate Formation (Titanate Catalyst) start->gel high_acidity High Acidity after Neutralization Wash start->high_acidity low_yield Low Product Yield after Purification start->low_yield sol_emulsion Add brine (saturated NaCl solution) to break the emulsion. Allow for a longer separation time. Consider centrifugation. emulsion->sol_emulsion sol_gel Add a chelating agent (e.g., diethanolamine) before hydrolysis. Perform hydrolysis with steam distillation. Use an adsorbent like amorphous silica gel. gel->sol_gel sol_acidity Perform additional washes with dilute NaHCO₃ solution. Ensure thorough mixing during washing. Check the concentration and purity of the neutralizing agent. high_acidity->sol_acidity sol_low_yield Minimize the number of washing steps. Ensure the pH of the aqueous phase is not excessively basic to prevent saponification. Optimize distillation conditions to avoid product loss. low_yield->sol_low_yield

Troubleshooting Common Purification Issues

Experimental Protocols

Protocol 1: Removal of Sulfuric Acid Catalyst

This protocol describes a typical workup procedure for an esterification reaction catalyzed by sulfuric acid.

Methodology:

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with a low-boiling point, water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to facilitate subsequent extractions.

  • Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃).

    • Caution: Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that evolves. Continue until gas evolution ceases.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining sodium bicarbonate and salts. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase and aids in breaking any minor emulsions.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude this compound can be further purified by vacuum distillation to remove any remaining non-volatile impurities.

Protocol 2: Removal of Organo-titanate Catalyst

Organo-titanate catalysts can be challenging to remove due to the formation of insoluble titanium dioxide upon hydrolysis. This protocol incorporates a chelation and adsorption step to mitigate this issue.

Methodology:

  • Cooling and Chelation: After the esterification is complete, cool the reaction mixture to approximately 80-100°C. Add a chelating agent, such as diethanolamine or triethanolamine (0.5-5 mole equivalents relative to the titanium catalyst), and stir for 15-30 minutes. This forms a more stable complex with the titanium, preventing the formation of a fine, difficult-to-filter precipitate upon hydrolysis.[3]

  • Adsorption: Add amorphous silicon dioxide (silica gel) to the mixture (typically 1-2% by weight of the crude ester product).[4] Heat the mixture to between 80°C and 130°C and stir for at least 30-60 minutes.[4] The silica gel will adsorb the dissolved titanium complex.

  • Filtration: Cool the mixture to a manageable temperature (e.g., 40-60°C) and filter it through a pad of filter aid (e.g., Celite®) to remove the silica gel with the adsorbed catalyst.[5]

  • Hydrolysis (Optional - if chelation/adsorption is insufficient): The crude ester can be treated with steam distillation.[3] The steam will hydrolyze the titanate catalyst residues, which can then be removed by filtration.[3]

  • Final Purification: The purified this compound can be obtained after removing any excess reactants by vacuum distillation.

Quantitative Data on Catalyst Removal

The efficiency of catalyst removal can vary significantly based on the specific conditions of the reaction and the purification protocol. The following tables provide illustrative data for common removal techniques.

Table 1: Illustrative Efficiency of Neutralization Wash for Sulfuric Acid Removal

Washing StepResidual Acidity (mg KOH/g)
Crude Product> 10.0
After 1st NaHCO₃ Wash1.0 - 2.0
After 2nd NaHCO₃ Wash0.2 - 0.5
After Water & Brine Wash< 0.1

Note: Values are typical and can be influenced by the initial catalyst concentration and washing efficiency.

Table 2: Illustrative Efficiency of Adsorption Method for Titanate Catalyst Removal

AdsorbentAdsorbent Loading (wt%)Temperature (°C)Contact Time (min)Residual Ti (ppm)
Amorphous Silica Gel1.010060< 20
Amorphous Silica Gel2.010060< 5
Activated Carbon2.01006050 - 100
Bentonite Clay2.01006020 - 50

Note: These are example values. The actual performance depends on the specific grade of the adsorbent, the nature of the catalyst residue, and the viscosity of the ester.[4]

References

Technical Support Center: Enhancing the Thermal Stability of PVC Plasticized with Glutarates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and formulation professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the thermal stability of Polyvinyl Chloride (PVC) plasticized with glutarate esters.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation and testing of PVC compounds plasticized with glutarates.

Q1: My PVC compound is showing early yellowing during processing. What are the likely causes and solutions?

A1: Early yellowing is a primary indicator of thermal degradation, specifically the dehydrochlorination of the PVC backbone.[1][2]

  • Insufficient Thermal Stabilizer: The stabilizer package may be inadequate to neutralize the evolved hydrogen chloride (HCl) or protect labile chlorine atoms on the PVC chain.

    • Solution: Increase the concentration of your primary heat stabilizer (e.g., Ca/Zn stearate). Consider incorporating a co-stabilizer.

  • Poor Stabilizer Dispersion: If the stabilizer is not uniformly dispersed, localized areas of the PVC matrix will be unprotected.

    • Solution: Optimize your mixing procedure. Ensure your high-speed mixer reaches the appropriate temperature (typically 100-120°C) to ensure proper additive dispersion before transferring to the cold mixer.

  • Excessive Processing Temperature: The processing temperature might be too high for the formulation's thermal stability limit.

    • Solution: Gradually reduce the processing temperature on your two-roll mill or extruder. A 10°C reduction can significantly decrease the rate of degradation.

  • "Zinc Burning": If using a Ca/Zn stabilizer system, an excess of zinc carboxylate (like zinc glutarate) can lead to rapid, catastrophic degradation once the primary stabilizer is consumed. Zinc chloride (ZnCl2), a byproduct, is a strong Lewis acid that accelerates dehydrochlorination.

    • Solution: Optimize the Ca/Zn ratio. Incorporate co-stabilizers like polyols (e.g., pentaerythritol) or phosphites that can chelate the ZnCl2, rendering it less reactive.

Q2: I'm observing black specks or charring in my extruded or molded PVC samples. What's causing this?

A2: Black specks are indicative of severe, localized thermal degradation.

  • Causes: This is often an advanced stage of the issues causing yellowing. It can also be due to "hot spots" in the processing equipment or prolonged residence time of the material in the extruder barrel.

  • Solutions:

    • Thoroughly clean processing equipment to remove any previously degraded material.

    • Review and optimize the processing temperature profile to eliminate hot spots.

    • Ensure a consistent flow of material to avoid stagnation in the equipment.

    • Re-evaluate the stabilizer package for higher efficiency.

Q3: My Congo Red test results are inconsistent. How can I improve reproducibility?

A3: The Congo Red test measures the time until the evolution of a detectable amount of HCl.[3][4][5] Inconsistencies often stem from procedural variations.

  • Sample Preparation: Ensure the PVC compound is homogenous. Use a consistent sample weight and form (e.g., powder, small granules) for each test.[5]

  • Temperature Control: The oil bath temperature must be stable and uniform, typically 180°C or 200°C ±1°C.[3][4][5]

  • Test Paper Placement: The Congo Red paper must be placed at a consistent height above the sample (e.g., 25 mm) to ensure consistent exposure to any evolved HCl gas.[6]

  • Endpoint Determination: The color change from red to blue (or to pH 3 for universal indicator paper) should be judged consistently.[4] Using a color standard for comparison can be beneficial.

Q4: Can the choice of glutarate ester affect the thermal stability of my PVC compound?

A4: Yes. While the primary role of a glutarate is plasticization, its chemical structure can influence thermal stability.

  • Molecular Weight: Higher molecular weight glutarates (e.g., dioctyl glutarate vs. diethyl glutarate) tend to have lower volatility. This reduced volatility means less plasticizer loss at elevated processing temperatures, which can contribute to a more stable formulation.

  • Purity: Impurities in the plasticizer, such as residual acid from the esterification process, can negatively impact thermal stability by promoting degradation.

  • Interaction with Stabilizers: The plasticizer must be compatible with the stabilizer system to ensure both are well-dispersed and effective.[7] Some plasticizers can have a synergistic effect with certain stabilizers.

Q5: What is the role of a co-stabilizer, and which ones work well with glutarate-plasticized PVC?

A5: Co-stabilizers are used to enhance the performance of the primary stabilizer. They often work synergistically to provide better long-term stability and initial color.

  • Mechanism of Action:

    • HCl Scavenging: Compounds like epoxidized soybean oil (ESO) can react with and neutralize evolved HCl.

    • Chelating Agents: Polyols (e.g., pentaerythritol) and β-diketones can form complexes with metal chlorides (like ZnCl2), preventing them from catalyzing further degradation.[8]

    • Peroxide Decomposers: Phosphites can decompose hydroperoxides that may form during oxidation, preventing another degradation pathway.

  • Effective Combinations: Systems combining Ca/Zn glutarates or stearates with co-stabilizers like epoxidized oils (e.g., ESO) and layered double hydroxides (LDHs) have been shown to significantly improve thermal stability time.

Data Presentation: Thermal Stability Performance

The following tables provide illustrative quantitative data for typical PVC formulations. These values are representative and will vary based on the specific grade of PVC resin, additive concentrations, and processing conditions.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for PVC with Different Glutarate Plasticizers

Formulation (100 phr PVC, 40 phr Plasticizer, 2 phr Ca/Zn Stabilizer)Onset Decomposition Temp (Tonset) (°C)Temp at 10% Mass Loss (T10%) (°C)
PVC + Diethyl Glutarate~ 215~ 245
PVC + Dibutyl Glutarate~ 225~ 255
PVC + Dioctyl Glutarate~ 235~ 265

Note: Higher Tonset and T10% values indicate greater thermal stability.

Table 2: Illustrative Congo Red Test Results for Stabilizer Systems in PVC Plasticized with Dibutyl Glutarate

Formulation (100 phr PVC, 40 phr Dibutyl Glutarate)Stabilizer System (phr)Stability Time @ 180°C (minutes)
Control (No Stabilizer)-< 5
System A2.0 CaSt₂ / 0.5 Zn(Glutarate)₂~ 35
System B2.0 CaSt₂ / 0.5 Zn(Glutarate)₂ + 1.0 Pentaerythritol~ 55
System C2.0 CaSt₂ / 0.5 Zn(Glutarate)₂ + 2.0 ESBO~ 60
System D2.0 CaSt₂ / 0.5 Zn(Glutarate)₂ + 1.0 Pentaerythritol + 2.0 ESBO~ 85

Note: Longer stability times indicate more effective stabilization.

Experimental Protocols

1. Protocol for PVC Compound Preparation (Dry Blending)

This protocol describes the preparation of a homogeneous PVC dry blend using a high-speed laboratory mixer.

  • Materials & Equipment:

    • PVC Resin (e.g., K-value 67)

    • Glutarate Plasticizer (e.g., Dibutyl Glutarate)

    • Primary Stabilizer (e.g., Calcium Stearate, Zinc Glutarate)

    • Co-stabilizer(s) (e.g., Pentaerythritol, ESBO)

    • High-speed hot/cold laboratory mixer

  • Procedure:

    • Add PVC resin and solid additives (stabilizers, fillers) to the hot mixer bowl.

    • Start the mixer at low speed to homogenize the solid components.

    • Increase the mixer speed. The frictional heat will cause the temperature to rise.

    • When the batch temperature reaches 80-90°C, begin the slow addition of the liquid glutarate plasticizer (and any other liquid additives like ESBO). A controlled, steady addition is crucial for uniform absorption into the porous PVC grains.

    • Continue mixing at high speed until the temperature reaches 110-120°C. This ensures complete absorption of the plasticizer and good dispersion of all additives. The total hot mixing time is typically 6-10 minutes.

    • Discharge the hot, free-flowing powder into the cold mixer.

    • Cool the blend under agitation until it reaches a temperature below 45°C. This prevents agglomeration and results in a stable, free-flowing dry blend ready for processing.

2. Protocol for Thermal Stability Testing (Congo Red Method - ISO 182-1)

This protocol outlines the determination of thermal stability time.

  • Materials & Equipment:

    • PVC dry blend

    • Test tubes (18x150 mm)

    • Congo Red indicator paper strips

    • Thermostatically controlled oil bath capable of maintaining 180°C ± 1°C.

    • Timer

  • Procedure:

    • Place a precisely weighed amount of the PVC dry blend (e.g., 2.5 g) into a clean, dry test tube.

    • Gently tap the test tube to level the sample surface.

    • Insert a strip of Congo Red paper into a small glass tube, which is then fitted into a stopper for the test tube. Position the paper so its lower end is 25 mm above the surface of the PVC sample.

    • Place the assembled test tube into the preheated oil bath at 180°C.

    • Start the timer immediately.

    • Observe the Congo Red paper for a color change.

    • Stop the timer at the first indication of the paper turning from red to blue.

    • Record the elapsed time as the thermal stability time.

3. Protocol for Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for assessing thermal degradation via mass loss.

  • Materials & Equipment:

    • PVC compound (milled sheet or powder)

    • Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan (e.g., platinum or alumina).

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Program the TGA to heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve to determine key parameters such as the onset temperature of degradation (Tonset) and the temperatures at specific mass loss percentages (e.g., T5%, T10%, T50%).

Visualizations

PVC_Degradation_Stabilization PVC PVC Chain (-CH2-CHCl-) HCl HCl Gas (Hydrogen Chloride) PVC->HCl Dehydrochlorination Polyene Polyene Formation (-CH=CH-) Causes Discoloration PVC->Polyene leads to Heat Heat (Processing >150°C) Heat->PVC HCl->PVC Autocatalysis StablePVC Thermally Stable Product Stabilizer Primary Stabilizer (e.g., Ca/Zn Glutarate) Stabilizer->HCl scavenges Neutralized Neutralized HCl & Chelated Metal Chlorides Stabilizer->Neutralized CoStabilizer Co-Stabilizer (e.g., ESBO, Polyol) CoStabilizer->HCl scavenges CoStabilizer->Neutralized

Caption: PVC thermal degradation and stabilization pathway.

Experimental_Workflow Start Start: Define Formulation Mixing Step 1: Dry Blending (Hot/Cold Mixer) Start->Mixing Processing Step 2: Sample Processing (Two-Roll Mill / Press) Mixing->Processing Testing Step 3: Thermal Analysis Processing->Testing CongoRed Congo Red Test (Stability Time) Testing->CongoRed TGA TGA (Degradation Temp) Testing->TGA Analysis Step 4: Data Analysis & Comparison CongoRed->Analysis TGA->Analysis Decision Performance Acceptable? Analysis->Decision Decision->Start No (Reformulate) End End: Finalize Formulation Decision->End Yes

Caption: Workflow for evaluating PVC thermal stability.

References

Best practices for storing and handling diisooctyl glutarate

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is diisooctyl glutarate and what are its potential applications?

This compound is a diester of glutaric acid and isooctyl alcohol. While specific research applications are not widely documented, it belongs to a class of compounds that can be used as plasticizers, solvents, and emollients. In a research context, it might be investigated for its properties in drug formulation and delivery systems.

Q2: How should I store this compound?

Based on general practices for similar esters, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is prudent to keep it away from sources of ignition, as similar compounds can be combustible at high temperatures.

Q3: What are the primary hazards associated with handling this compound?

While specific toxicity data is unavailable, similar long-chain esters may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[1] It is important to avoid direct contact and inhalation of any mists or vapors.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

To minimize exposure, the following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles or glasses.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator.

Q5: What should I do in case of a spill?

For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and consult your institution's environmental health and safety office.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Cloudy or altered appearance of the liquid Contamination or degradation of the ester.Do not use the product. Dispose of it according to your institution's chemical waste guidelines. Consider obtaining a new, unopened container.
Inconsistent experimental results Impurities in the this compound or reaction with incompatible materials.Verify the purity of your material if possible. Ensure that your experimental setup does not contain incompatible materials such as strong acids, bases, or oxidizing agents.
Precipitate formation when mixing with other solvents Low solubility of this compound in the chosen solvent.Consult solubility data for similar long-chain esters to select a more appropriate solvent. Consider performing a small-scale solubility test before proceeding with your experiment.

Experimental Protocols

As specific experimental protocols involving this compound are not widely published, researchers should adapt protocols for similar esters with caution. A general protocol for preparing a solution for in-vitro testing might be as follows:

  • Preparation of Stock Solution:

    • Under a chemical fume hood, accurately weigh the required amount of this compound.

    • In a clean, dry glass vial, dissolve the this compound in a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

    • Mix thoroughly using a vortex mixer until the solution is clear.

  • Preparation of Working Solution:

    • Perform serial dilutions of the stock solution with your cell culture medium or buffer to achieve the desired final concentration.

    • It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. A solvent control group should always be included in your experiments.

  • Storage of Solutions:

    • Store stock solutions in tightly sealed containers at the recommended temperature (typically -20°C for long-term storage) and protect from light.

    • Working solutions should ideally be prepared fresh for each experiment.

Data Presentation

Property Dimethyl Glutarate Diisooctyl Phthalate Diisooctyl Succinate
Molecular Formula C7H12O4C24H38O4C20H38O4
Molecular Weight 160.17 g/mol [1]390.6 g/mol 342.5 g/mol [2]
Melting Point -37 °C[1]-45°CNot Available
Boiling Point 210 - 215 °C[1]230°CNot Available
Flash Point 103 °C[1]227°CNot Available
Solubility Soluble in water[1]<0.1 g/L in waterNot Available

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow: Inconsistent Experimental Results start Inconsistent Experimental Results Observed check_purity Is the purity of this compound verified? start->check_purity verify_purity Action: Verify purity via analytical methods (e.g., GC-MS, NMR) check_purity->verify_purity No check_incompatibility Are there any incompatible materials in the experimental setup? check_purity->check_incompatibility Yes new_lot Action: Obtain a new lot of the compound verify_purity->new_lot new_lot->check_incompatibility remove_incompatibles Action: Remove incompatible materials (strong acids, bases, oxidizers) check_incompatibility->remove_incompatibles Yes review_protocol Review experimental protocol for potential errors check_incompatibility->review_protocol No remove_incompatibles->review_protocol consult_literature Consult literature for similar ester protocols review_protocol->consult_literature end_good Problem Resolved consult_literature->end_good end_bad Problem Persists: Re-evaluate hypothesis consult_literature->end_bad

Caption: Troubleshooting inconsistent experimental results.

StorageHandlingBestPractices Best Practices for Storage and Handling storage Storage cool_dry Cool, Dry, Well-Ventilated Area storage->cool_dry tightly_sealed Tightly Sealed Container storage->tightly_sealed away_from_incompatibles Away from Incompatible Materials storage->away_from_incompatibles handling Handling ppe Personal Protective Equipment (PPE) handling->ppe ventilation Use in a Well-Ventilated Area (Fume Hood) handling->ventilation avoid_contact Avoid Direct Skin and Eye Contact handling->avoid_contact avoid_inhalation Avoid Inhalation of Vapors/Mists handling->avoid_inhalation

Caption: Key storage and handling practices.

References

Validation & Comparative

A Comparative Performance Analysis: Diisooctyl Glutarate vs. Dioctyl Phthalate (DOP) as Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance characteristics of Diisooctyl Glutarate and Dioctyl Phthalate (DOP), supported by experimental data and detailed methodologies.

In the realm of polymer science and formulation, the selection of a suitable plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC) based products. For decades, dioctyl phthalate (DOP) has been the industry standard, lauded for its high plasticizing efficiency and cost-effectiveness. However, mounting concerns over the toxicological profile of phthalates have spurred the development of alternative, non-phthalate plasticizers. Among these, this compound, a glutaric acid ester, has emerged as a promising candidate. This guide provides an objective comparison of the performance of this compound versus DOP, focusing on key metrics relevant to researchers and drug development professionals.

Performance Comparison: this compound vs. Dioctyl Phthalate

The efficacy of a plasticizer is determined by a range of performance indicators, including its ability to impart flexibility, its permanence within the polymer matrix, and its thermal stability. The following tables summarize the comparative performance of this compound and DOP based on available data for glutarate esters and extensive data for DOP.

Table 1: Physical and Chemical Properties

PropertyThis compoundDioctyl Phthalate (DOP)
Chemical Formula C21H40O4C24H38O4
Molecular Weight 372.5 g/mol 390.6 g/mol
Appearance Colorless to light yellow viscous liquidColorless, odorless oily liquid[1]
Boiling Point Not readily available~385 °C[2]
Flash Point High, characteristic of diesters~206 °C[1]

Table 2: Plasticizer Performance in PVC

Performance MetricThis compound (and Glutarate Esters)Dioctyl Phthalate (DOP)
Plasticizing Efficiency GoodExcellent[1]
Shore A Hardness Reduction Effective in reducing hardnessSignificant reduction in hardness
Migration Resistance Generally higher than DOP[3]Prone to migration, especially in contact with lipophilic substances[4]
Volatile Loss Generally lower than DOPHigher volatility compared to many alternatives[1]
Thermal Stability Good thermal-oxidative stabilityGood, but can be improved with co-stabilizers[5][6]

Table 3: Toxicological Profile

AspectThis compound (and Glutarate Esters)Dioctyl Phthalate (DOP)
General Toxicity Generally considered to have a favorable toxicological profile. Glutaric acid is a known metabolite in the human body.[7]Concerns regarding reproductive and developmental toxicity. Classified as a substance of very high concern in Europe.
Endocrine Disruption Not generally considered an endocrine disruptor.Known endocrine disruptor, exhibiting anti-androgenic effects.[8][9][10]

Experimental Protocols

To ensure reproducible and comparable results when evaluating plasticizer performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Plasticizing Efficiency: Hardness Measurement (ASTM D2240)

This method determines the indentation hardness of a material using a durometer. A lower durometer reading indicates a more effective plasticizer.

  • Apparatus: Durometer (Type A for soft materials).

  • Test Specimen: A flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm. The specimen should be conditioned at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position with the indentor at least 12 mm from any edge of the specimen.

    • Apply the presser foot to the specimen, making firm contact.

    • Read the hardness value on the dial within 1 second of firm contact.

    • Take at least five measurements at different positions on the specimen and calculate the average.

Migration Resistance: Volatile Loss (ASTM D1203)

This test method determines the weight loss of a plastic material due to the volatilization of plasticizers and other volatile components.

  • Apparatus: Analytical balance, oven, and containers with activated carbon.

  • Test Specimen: A 50 mm diameter disc of the plasticized PVC.

  • Procedure:

    • Weigh the conditioned test specimen to the nearest 0.001 g.

    • Place the specimen in a container with a specified amount of activated carbon.

    • Place the container in an oven at a specified temperature (e.g., 70 °C) for a specified time (e.g., 24 hours).

    • After the test period, remove the specimen, cool it to room temperature in a desiccator, and reweigh it.

    • The volatile loss is calculated as the percentage of weight loss.

Migration Resistance: Solvent Extraction (ISO 177)

This method assesses the tendency of plasticizers to migrate from a plastic material into a contacting liquid.

  • Apparatus: Analytical balance, oven, glass dishes, and absorbent pads.

  • Test Specimen: A defined size of the plasticized PVC film.

  • Procedure:

    • Weigh the test specimen and the absorbent pads separately.

    • Sandwich the test specimen between two absorbent pads.

    • Place the assembly between two glass plates and apply a specified pressure.

    • Place the entire assembly in an oven at a controlled temperature for a specified duration.

    • After the test, separate the specimen and pads, condition them, and reweigh them.

    • The amount of migrated plasticizer is determined by the weight gain of the absorbent pads and the weight loss of the specimen.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, accurately weighed sample of the plasticized PVC is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The onset temperature of decomposition is a measure of the material's thermal stability.

Visualizing Mechanisms and Workflows

Experimental Workflow for Plasticizer Performance Evaluation

The following diagram illustrates the typical workflow for comparing the performance of two plasticizers.

G cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison P1 Formulate PVC with This compound T1 Plasticizing Efficiency (Hardness - ASTM D2240) P1->T1 T2 Migration Resistance (Volatile Loss - ASTM D1203) P1->T2 T3 Migration Resistance (Solvent Extraction - ISO 177) P1->T3 T4 Thermal Stability (TGA) P1->T4 P2 Formulate PVC with Dioctyl Phthalate (DOP) P2->T1 P2->T2 P2->T3 P2->T4 A1 Compare Hardness Values T1->A1 A2 Compare Weight Loss (%) T2->A2 A3 Compare Migrated Mass T3->A3 A4 Compare Decomposition Temperatures T4->A4 C Conclusion: Comparative Performance A1->C A2->C A3->C A4->C

Caption: Workflow for evaluating and comparing plasticizer performance.

Signaling Pathway of Phthalate-Induced Endocrine Disruption

Phthalates, including DOP, are known to interfere with the endocrine system, primarily by exhibiting anti-androgenic activity. This can disrupt normal reproductive development and function. The diagram below illustrates a simplified signaling pathway for this disruption.

G cluster_cellular Cellular Level cluster_organismal Organismal Level Phthalates Phthalates (e.g., DOP) AR Androgen Receptor (AR) Phthalates->AR Binds to and blocks ARE Androgen Response Element (in DNA) AR->ARE Binds to Androgen Androgens (e.g., Testosterone) Androgen->AR Normally binds to and activates Gene Androgen-Responsive Gene Transcription ARE->Gene Initiates Protein Protein Synthesis for Male Development Gene->Protein Effect Disruption of Male Reproductive Development Protein->Effect Leads to

Caption: Phthalate interference with androgen signaling pathway.

Conclusion

The choice between this compound and dioctyl phthalate involves a trade-off between performance, cost, and toxicological safety. While DOP has a long history of effective plasticization, the health and environmental concerns associated with phthalates are significant drivers for the adoption of alternatives. This compound, as a representative of the glutarate ester class of plasticizers, offers a more favorable toxicological profile and potentially better migration resistance, making it a viable alternative for applications where safety and long-term stability are critical, such as in medical devices and pharmaceutical packaging. Researchers and drug development professionals are encouraged to conduct their own comparative studies using the outlined experimental protocols to determine the most suitable plasticizer for their specific applications, taking into account both performance requirements and regulatory landscapes.

References

A Comparative Performance Analysis of Diisooctyl Glutarate and DINCH as Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for safer and more effective alternatives to traditional phthalate plasticizers, diisooctyl glutarate and 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) have emerged as prominent non-phthalate options. This guide provides a detailed comparison of their performance, backed by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Both this compound and DINCH offer favorable alternatives to regulated phthalates, with DINCH currently having a more extensive body of publicly available performance and toxicological data. DINCH is a well-established plasticizer known for its good balance of properties, including low migration rates and a favorable toxicological profile.[1] While specific quantitative data for this compound is less abundant in publicly accessible literature, the performance of glutarate esters, in general, suggests they can offer good plasticizing efficiency and low-temperature performance.[2][3] This guide synthesizes the available information to draw a comparative picture of these two plasticizers.

Data Presentation: Performance and Properties

The following tables summarize the key performance characteristics of this compound and DINCH based on available data and general properties of related compounds.

Table 1: Physical and Chemical Properties

PropertyThis compoundDINCH (Hexamoll® DINCH)
Chemical Formula C21H40O4C26H48O4
Molecular Weight ( g/mol ) 372.5~424.7
Appearance Colorless to light-colored liquid (typical for glutarate esters)Clear, colorless liquid
Density (g/cm³ at 20°C) Data not available0.944 - 0.954
Viscosity (mPa·s at 20°C) Data not available44 - 60
Boiling Point (°C) Data not available~394
Flash Point (°C) Data not available~224

Table 2: Performance in PVC Formulations

Performance MetricThis compound (Inferred from Glutarate Esters)DINCH
Plasticizing Efficiency Good[2]Good
Low-Temperature Flexibility Good to Excellent[2]Excellent
Migration Resistance Fair to Good[2]Excellent[1]
Volatility ModerateLow
Thermal Stability GoodGood

Table 3: Toxicological Profile

Toxicological EndpointThis compound (General for Glutarate Esters)DINCH
Acute Oral Toxicity Generally low[4]Low (LD50 > 5000 mg/kg, rat)
Genotoxicity Generally non-genotoxic[4]No evidence of genotoxicity
Reproductive/Developmental Toxicity Limited specific dataNo adverse effects on reproduction or development in key studies
Endocrine Disruption Limited specific dataNo evidence of endocrine disruption in key studies

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. Below are summaries of key experimental protocols.

Evaluation of Plasticizer Efficiency (ASTM D2284)

This standard test method is used to determine the tensile properties of plasticized PVC, which is a direct indicator of plasticizer efficiency.[5]

  • Sample Preparation: PVC formulations with varying concentrations of the plasticizer are prepared and molded into standardized test specimens (e.g., dumbbell shape). The samples are conditioned in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period.[5]

  • Testing Procedure: The conditioned specimens are subjected to tensile stress in a universal testing machine until they fail.[5]

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.

Migration Testing (Gas Chromatography-Mass Spectrometry - GC-MS)

This method quantifies the amount of plasticizer that leaches from a PVC material into a simulant (e.g., food simulant, solvent).[6][7][8]

  • Sample Preparation: A sample of the plasticized PVC with a known surface area is immersed in a specific volume of the chosen simulant.[6]

  • Incubation: The sample and simulant are incubated at a controlled temperature for a defined period.

  • Analysis:

    • An aliquot of the simulant is taken, and an internal standard is added.

    • The plasticizer is extracted from the simulant using a suitable solvent (e.g., hexane).

    • The extract is concentrated and analyzed by GC-MS. The GC separates the components of the mixture, and the MS identifies and quantifies the plasticizer based on its mass spectrum.[6][7]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability and the effect of the plasticizer on the glass transition temperature (Tg) of the PVC.[9][10][11][12]

  • DSC Protocol:

    • A small, weighed sample of the plasticized PVC is placed in a DSC pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[10]

    • The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.[9]

  • TGA Protocol:

    • A small, weighed sample of the plasticized PVC is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere.[10]

    • The weight loss of the sample is continuously monitored as a function of temperature. The onset of weight loss indicates the beginning of thermal degradation.[11]

Visualization of Key Processes

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison a PVC Resin + Stabilizers c Compounding (e.g., two-roll mill) a->c b Plasticizer (this compound or DINCH) b->c d Molding (e.g., compression molding) c->d e Conditioning (ASTM Standards) d->e f Mechanical Testing (ASTM D2284) - Tensile Strength - Elongation e->f Conditioned Samples g Migration Testing (GC-MS) - Leaching into Simulants e->g Conditioned Samples h Thermal Analysis (DSC/TGA) - Glass Transition (Tg) - Thermal Stability e->h Conditioned Samples i Quantitative Data (Tables) f->i g->i h->i j Performance Comparison i->j

Caption: Workflow for evaluating plasticizer performance.

Signaling Pathways Potentially Affected by DINCH

DINCH and its metabolites have been shown to interact with various cellular signaling pathways, primarily related to inflammatory responses and metabolic regulation.[13][14][15][16][17]

G cluster_din DINCH / MINCH Exposure cluster_cell Cellular Response cluster_out Downstream Effects DINCH DINCH / MINCH ROS Increased ROS (Oxidative Stress) DINCH->ROS PPAR PPARα Activation DINCH->PPAR NFkB NF-κB Activation ROS->NFkB Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage ROS->DNA Inflam Pro-inflammatory Cytokine Release (TNF, IL-1β) NFkB->Inflam Meta Altered Lipid Metabolism PPAR->Meta Apop Apoptosis Mito->Apop DNA->Apop

Caption: Potential signaling pathways affected by DINCH.

Conclusion

DINCH stands out as a well-characterized non-phthalate plasticizer with a robust dataset supporting its performance and safety profile for a wide range of applications. It offers excellent low-temperature flexibility, low migration, and has been extensively studied for its toxicological properties.

This compound, representing the glutarate class of esters, shows promise as a viable alternative, particularly where good plasticizing efficiency and low-temperature performance are required. However, a significant data gap exists in the public domain regarding its specific performance metrics, migration resistance, and comprehensive toxicological profile. Further research and publication of data on this compound are necessary to enable a more direct and quantitative comparison with established alternatives like DINCH.

For professionals in research and drug development, where material safety and performance are paramount, the choice between these plasticizers will depend on the specific application requirements and the level of data required for regulatory compliance and risk assessment.

References

A Comparative Toxicological Assessment: Glutarate Plasticizers vs. Legacy Phthalates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of emerging glutarate-based plasticizers and legacy phthalates. As industries move away from traditional phthalates due to health concerns, it is crucial for the scientific community to have access to objective data on the safety of their alternatives. This document summarizes quantitative toxicity data, outlines experimental methodologies, and visualizes key toxicological pathways to support informed decision-making in material selection and drug development.

Executive Summary

Legacy phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), have been widely used as plasticizers but are now facing increasing regulatory scrutiny due to their endocrine-disrupting properties and other toxic effects.[1][2] Glutarate-based plasticizers and other alternatives like terephthalates and citrates are being introduced as potentially safer substitutes. This guide presents a comparative analysis of their toxicity, drawing from available scientific literature. Overall, the data suggests that glutarate plasticizers and other studied alternatives exhibit a more favorable toxicological profile compared to legacy phthalates, with higher (i.e., less toxic) LD50 values and higher No-Observed-Adverse-Effect-Levels (NOAELs) in various studies.

Quantitative Toxicity Data Comparison

The following tables summarize key toxicity data for representative legacy phthalates and glutarate-based or other non-phthalate plasticizers. The data is primarily from oral toxicity studies in rodents, which are standard models for assessing human health risks.

Table 1: Acute Oral Toxicity (LD50)

Plasticizer ClassCompoundSpeciesLD50 (mg/kg)Citation(s)
Legacy Phthalates Di(2-ethylhexyl) phthalate (DEHP)Rat> 25,000
Dibutyl phthalate (DBP)Rat~ 8,000
Benzyl butyl phthalate (BBP)Rat~ 2,330
Glutarate Plasticizers & Alternatives Acetyl Tributyl Citrate (ATBC)Rat> 31,500[3]
Di(2-ethylhexyl) terephthalate (DEHT)Rat> 5,000[4]
Dibutyl GlutarateRatNo specific value found; classified as harmful if swallowed.[5]
Diethyl GlutarateRatNo specific value found; low acute toxicity expected.[6][7]

Table 2: Chronic Toxicity and Reproductive/Developmental Toxicity (NOAEL/LOAEL)

Plasticizer ClassCompoundStudy TypeSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects at LOAELCitation(s)
Legacy Phthalates Di(2-ethylhexyl) phthalate (DEHP)ReproductiveRat4.8-Male reproductive tract malformations[8]
Dibutyl phthalate (DBP)DevelopmentalRat52-Fetal malformations[9]
Benzyl butyl phthalate (BBP)DevelopmentalRat5001000Maternal and developmental toxicity[5]
Diisononyl phthalate (DINP)SystemicRat15-Liver effects[9]
Diisodecyl phthalate (DIDP)SystemicDog1575Increased liver weight, hepatocyte swelling[10]
Glutarate Plasticizers & Alternatives Acetyl Tributyl Citrate (ATBC)SystemicRat100-[11]
Acetyl Tributyl Citrate (ATBC)ReproductiveRat1000-No reproductive toxicity[12]
Di(2-ethylhexyl) terephthalate (DEHT)ChronicRat1500 (ppm in diet)6000 (ppm in diet)Lower weight gain[13]
Di(2-ethylhexyl) terephthalate (DEHT)SubchronicRat277 (male), 309 (female)-No significant adverse effects

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety testing worldwide.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of mortality in that group determines the next step: dosing at a lower or higher dose level.

  • Procedure:

    • Animal Model: Typically, rats are used. Animals are fasted before administration of the test substance.

    • Dose Administration: The test substance is administered in a single dose by gavage.

    • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

    • Endpoint: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

OECD Guideline 414: Prenatal Developmental Toxicity Study

This study is designed to assess the potential of a substance to cause adverse effects on the developing fetus when administered to the pregnant mother.

  • Principle: The test substance is administered to pregnant female animals during the period of organogenesis. The dams are euthanized just before their estimated day of delivery, and the fetuses are examined for any developmental abnormalities.

  • Procedure:

    • Animal Model: Commonly rats or rabbits.

    • Dosing Period: Daily administration from implantation to the day before caesarean section.

    • Dose Levels: At least three dose levels and a control group are used.

    • Maternal Observations: Includes monitoring of clinical signs, body weight, and food consumption.

    • Fetal Examinations: Uterine contents are examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This screening test provides information on the potential effects of a substance on reproduction and development, in addition to general systemic toxicity.

  • Principle: The test substance is administered to male and female animals before, during, and after mating. The effects on mating performance, fertility, pregnancy, maternal and paternal behavior, and the growth and development of the offspring are observed.

  • Procedure:

    • Animal Model: Typically rats.

    • Dosing Period: Males are dosed for a minimum of four weeks (including a 2-week pre-mating period and the mating period). Females are dosed throughout the study (approximately 63 days, including pre-mating, mating, gestation, and lactation).

    • Endpoints: Includes monitoring of clinical signs, body weight, food consumption, estrous cycles, mating and fertility parameters, parturition, and pup viability and growth. Gross necropsy and histopathology of reproductive and endocrine organs are also performed.

Signaling Pathways and Mechanisms of Toxicity

Legacy Phthalates: Endocrine Disruption via Nuclear Receptors

A primary mechanism of toxicity for many legacy phthalates is their ability to act as endocrine disruptors.[14] Their metabolites can interact with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[15][16] This interaction can lead to a cascade of downstream effects, including altered gene expression related to lipid metabolism, hormone synthesis, and reproductive development.

Phthalate_Toxicity_Pathway cluster_cell Cell Phthalate Phthalate (e.g., DEHP) Metabolite Phthalate Metabolite (e.g., MEHP) Phthalate->Metabolite Metabolism PPAR PPARα/γ Metabolite->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Altered Gene Expression PPRE->Gene_Expression Regulates Toxicity Reproductive & Developmental Toxicity, Metabolic Disruption Gene_Expression->Toxicity

Phthalate Endocrine Disruption Pathway

Glutarate Plasticizers: A Potentially Different Mechanism

The available data on the specific signaling pathways of glutarate plasticizers is less extensive than that for phthalates. However, some studies on non-phthalate alternatives suggest they may also interact with nuclear receptors, although potentially with different affinities and downstream consequences.[17] Further research is needed to fully elucidate the molecular mechanisms of glutarate plasticizers. The current understanding suggests that their structural differences from phthalates may lead to a reduced potential for endocrine disruption.

Experimental Workflow for Toxicity Assessment

The assessment of a new plasticizer's toxicity typically follows a tiered approach, starting with acute toxicity and moving towards more complex, long-term studies if necessary. The following diagram illustrates a general workflow.

Experimental_Workflow cluster_workflow Toxicity Assessment Workflow Acute_Tox Acute Oral Toxicity (OECD 423) Repeated_Dose 28-Day Repeated Dose (OECD 407) Acute_Tox->Repeated_Dose If concerns from acute study Risk_Assessment Human Health Risk Assessment Acute_Tox->Risk_Assessment Repro_Screen Repro/Dev Toxicity Screen (OECD 422) Repeated_Dose->Repro_Screen If systemic toxicity observed Repeated_Dose->Risk_Assessment Dev_Tox Developmental Toxicity (OECD 414) Repro_Screen->Dev_Tox If reproductive effects indicated Repro_Screen->Risk_Assessment Chronic_Tox Chronic Toxicity/ Carcinogenicity Dev_Tox->Chronic_Tox If warranted by findings Chronic_Tox->Risk_Assessment

General Experimental Workflow

Logical Comparison of Toxicological Profiles

Based on the available data, a logical comparison highlights the generally lower toxicity profile of glutarate plasticizers and other alternatives compared to legacy phthalates.

Logical_Comparison cluster_comparison Toxicological Profile Comparison cluster_legacy_attributes Key Toxicological Attributes cluster_alternative_attributes Key Toxicological Attributes Legacy_Phthalates Legacy Phthalates (e.g., DEHP, DBP) Endocrine_Disruption Endocrine Disruption (PPAR Activation) Legacy_Phthalates->Endocrine_Disruption High Concern Repro_Toxicity Reproductive Toxicity Legacy_Phthalates->Repro_Toxicity Demonstrated Dev_Toxicity Developmental Toxicity Legacy_Phthalates->Dev_Toxicity Demonstrated Glutarate_Alternatives Glutarate Plasticizers & Alternatives (e.g., ATBC, DEHT) Lower_ED Lower Potential for Endocrine Disruption Glutarate_Alternatives->Lower_ED Generally Lower Concern Lower_Repro_Tox Lower Reproductive Toxicity Glutarate_Alternatives->Lower_Repro_Tox Generally Not Observed at Similar Doses Lower_Dev_Tox Lower Developmental Toxicity Glutarate_Alternatives->Lower_Dev_Tox Generally Not Observed at Similar Doses

Comparative Toxicological Profiles

Conclusion

The available toxicological data indicates that glutarate plasticizers and other non-phthalate alternatives such as terephthalates and citrates generally exhibit a lower toxicity profile compared to legacy phthalates like DEHP, DBP, and BBP. They tend to have higher LD50 values, indicating lower acute toxicity, and higher NOAELs for systemic, reproductive, and developmental effects. The primary mechanism of toxicity for many legacy phthalates involves the disruption of the endocrine system through the activation of nuclear receptors like PPARs. While the mechanisms of glutarate plasticizers are less understood, current evidence suggests a lower potential for such endocrine-disrupting activities.

It is important to note that the data for some glutarate plasticizers is still limited compared to the extensive body of research on legacy phthalates. Continued research and long-term studies are essential to fully characterize the safety profile of these alternatives. This guide serves as a summary of the current state of knowledge to aid researchers and professionals in making informed decisions.

References

GC-MS vs. LC-MS: A Comparative Guide for Plasticizer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of plasticizers is critical due to their ubiquitous presence and potential health risks. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of plasticizers, supported by experimental data and detailed protocols.

The choice between GC-MS and LC-MS for plasticizer analysis depends on the specific characteristics of the analytes and the sample matrix. Generally, GC-MS is well-suited for volatile and semi-volatile plasticizers, such as many common phthalates, and offers excellent chromatographic resolution.[1] In contrast, LC-MS is advantageous for a broader range of compounds, including less volatile and thermally sensitive plasticizers.[2]

Quantitative Performance Data

The following table summarizes the performance of GC-MS and LC-MS for the analysis of selected plasticizers, with data compiled from various studies.

ParameterGC-MSLC-MS/MSReference(s)
Limit of Detection (LOD) 0.001 - 10.10 µg/mL0.001 - 2.08 ng/g[3][4][5]
Limit of Quantification (LOQ) 0.003 - 0.970 µg/mL0.004 - 3.10 ng/m³[3][6]
Typical Analytes Phthalates (e.g., DBP, BBP, DEHP, DNOP, DINP, DIDP), some adipatesPhthalates, adipates, citrates, sebacates, organophosphates[3][7]
Volatility Requirement Volatile or semi-volatile compounds requiredSuitable for a wide range of polarities and volatilities[8]
Thermal Stability Analytes must be thermally stableSuitable for thermally labile compounds[2]
Sample Derivatization May be required for polar compoundsGenerally not required
Chromatographic Resolution Generally offers higher resolution for phthalatesDependent on column chemistry and mobile phase[1]

Experimental Protocols

GC-MS Analysis of Plasticizers in Polymers

This protocol is a general example for the determination of phthalates in a polymer matrix.

1. Sample Preparation: Ultrasonic Extraction

  • Weigh approximately 1 gram of the polymer sample into a glass vial.

  • Add 10 mL of a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture).

  • Place the vial in an ultrasonic bath and extract for 30-60 minutes.

  • Allow the solution to cool and any polymer residue to settle.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • An internal standard can be added before or after extraction for quantification.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Split/splitless inlet at 280°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates.

LC-MS/MS Analysis of Plasticizers in Food Simulants

This protocol provides a general procedure for analyzing plasticizer migration from food contact materials.

1. Sample Preparation: Liquid-Liquid Extraction

  • Obtain the food simulant (e.g., 10% ethanol, 3% acetic acid, or olive oil) that has been in contact with the packaging material.

  • For aqueous simulants, take a 10 mL aliquot and add 5 mL of n-hexane.

  • Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

  • Carefully transfer the upper n-hexane layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase (e.g., methanol/water mixture).

  • For olive oil, a more complex extraction and cleanup, such as gel permeation chromatography (GPC), may be necessary to remove lipids.[9]

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Agilent 1260 Infinity or similar.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for target plasticizers.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Polymer Sample Extraction Solvent Extraction (e.g., Ultrasonic) Sample->Extraction Filtration Filtration Extraction->Filtration GC_Inlet GC Inlet (Vaporization) Filtration->GC_Inlet GC_Column Gas Chromatography (Separation) GC_Inlet->GC_Column MS_Source Mass Spectrometer (Ionization & Detection) GC_Column->MS_Source Data_Analysis Data Analysis (Quantification) MS_Source->Data_Analysis

GC-MS workflow for plasticizer analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Liquid Sample (e.g., Food Simulant) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Column Liquid Chromatography (Separation) Evaporation->LC_Column MS_Source Mass Spectrometer (Ionization & Detection) LC_Column->MS_Source Data_Analysis Data Analysis (Quantification) MS_Source->Data_Analysis

LC-MS workflow for plasticizer analysis.

Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of plasticizers. GC-MS is a robust and often preferred method for the analysis of volatile and semi-volatile phthalates, offering high separation efficiency.[1] However, the requirement for volatility and thermal stability can be a limitation. LC-MS/MS provides greater versatility, capable of analyzing a wider range of plasticizers, including those that are less volatile or thermally labile, often with higher sensitivity.[7][10] The choice of technique should be guided by the specific plasticizers of interest, the complexity of the sample matrix, and the required sensitivity of the analysis. For comprehensive screening of a wide range of plasticizers with varying chemical properties, a multi-technique approach utilizing both GC-MS and LC-MS may be the most effective strategy.[11]

References

Advantages of bio-based lubricants over petroleum-based lubricants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for environmentally friendly and sustainable technologies has brought bio-based lubricants to the forefront as a viable alternative to traditional petroleum-based lubricants. Derived from renewable resources such as vegetable oils and animal fats, bio-based lubricants offer a distinct set of advantages, particularly in terms of environmental impact and specific performance characteristics. This guide provides an objective comparison of the performance of bio-based and petroleum-based lubricants, supported by experimental data, detailed methodologies, and visual representations to aid in informed decision-making for various research and industrial applications.

Key Advantages of Bio-based Lubricants

Bio-based lubricants present a compelling case for their adoption across a wide range of applications. Their primary advantages lie in their enhanced biodegradability, lower toxicity, and a reduced carbon footprint compared to their petroleum-derived counterparts.[1][2] From a performance perspective, many bio-based lubricants exhibit a higher viscosity index, superior lubricity, and a higher flash point.[3][4]

However, it is also important to note their current limitations, which include lower oxidative stability and poorer performance at low temperatures for some formulations.[1] Ongoing research is focused on mitigating these disadvantages through the use of additives and chemical modifications.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of common bio-based lubricants in comparison to a typical mineral oil-based lubricant. The data presented is a compilation from various experimental studies.

PropertyTest MethodBio-based Lubricant (Rapeseed Oil)Bio-based Lubricant (Soybean Oil)Bio-based Lubricant (Castor Oil)Petroleum-based Lubricant (Mineral Oil)
Kinematic Viscosity @ 40°C (cSt) ASTM D44535-5032-40230-29030-100
Kinematic Viscosity @ 100°C (cSt) ASTM D4458-127-918-255-11
Viscosity Index ASTM D2270>200>200>20090-105
Flash Point (°C) ASTM D92>300>300>270~230
Pour Point (°C) ASTM D97-9 to -15-6 to -12-18 to -27-15 to -30
Wear Scar Diameter (mm) ASTM D41720.4 - 0.60.5 - 0.70.4 - 0.60.5 - 0.8
Coefficient of Friction ASTM D4172~0.08~0.09~0.07~0.1
Biodegradability (%) OECD 301B>60% in 28 days>60% in 28 days>60% in 28 days<30% in 28 days

Experimental Protocols

The data presented in this guide is based on standardized test methods developed by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key experiments cited:

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This method evaluates the anti-wear properties of a lubricant.

  • Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.

  • Procedure:

    • The three stationary balls are clamped in the test cup and covered with the lubricant sample.

    • The fourth ball is placed in a chuck and brought into contact with the three stationary balls.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and at a controlled temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Output: The average wear scar diameter is reported. A smaller wear scar indicates better anti-wear properties.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test determines the ready biodegradability of a substance by aerobic microorganisms.

  • Apparatus: A series of flasks, a carbon dioxide-free air supply, and a system to trap and measure the evolved CO2.

  • Procedure:

    • A measured amount of the lubricant is added to a mineral medium in a flask, which is then inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge).

    • The flask is aerated with CO2-free air for 28 days in the dark at a constant temperature.

    • The CO2 produced by the microbial respiration is trapped in a series of absorption bottles containing a solution such as barium hydroxide or sodium hydroxide.

    • The amount of trapped CO2 is determined by titration or with an inorganic carbon analyzer.

  • Output: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester

This method determines the flash and fire points of petroleum products and other liquids.

  • Apparatus: A Cleveland open cup apparatus, which consists of a brass test cup, a heating plate, and a test flame applicator.

  • Procedure:

    • The test cup is filled with the lubricant sample to a specified level.

    • The sample is heated at a prescribed rate.

    • A small test flame is passed across the top of the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

    • To determine the fire point, heating is continued until the application of the test flame causes the oil to ignite and burn for at least five seconds.

  • Output: The flash point and fire point temperatures are reported.

ASTM D97: Standard Test Method for Pour Point of Petroleum Products

This method determines the lowest temperature at which a lubricant will continue to flow.

  • Apparatus: A test jar, a thermometer, a jacket, and a cooling bath.

  • Procedure:

    • The lubricant sample is heated and then cooled at a specified rate in the test jar.

    • At every 3°C interval, the jar is removed from the cooling bath and tilted to see if the oil moves.

    • The pour point is the lowest temperature at which movement of the oil is observed.

  • Output: The pour point temperature is reported.

ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C

This practice provides a method for calculating the viscosity index (VI), which is an empirical number indicating the effect of temperature change on the viscosity of a lubricant.

  • Procedure:

    • The kinematic viscosity of the lubricant is determined at both 40°C and 100°C using a calibrated viscometer (as per ASTM D445).

    • The viscosity index is then calculated using a series of formulas that compare the lubricant's viscosity change with that of two reference oils.

  • Output: A dimensionless viscosity index is reported. A higher VI indicates a smaller change in viscosity with temperature.

Visualizing the Advantages

The following diagram illustrates the logical flow of advantages stemming from the inherent properties of bio-based lubricants compared to their petroleum-based counterparts.

G cluster_0 Bio-based Lubricants cluster_1 Petroleum-based Lubricants cluster_2 Performance Advantages cluster_3 Environmental Advantages Renewable Feedstock Renewable Feedstock Biodegradability Biodegradability Renewable Feedstock->Biodegradability Lower Toxicity Lower Toxicity Renewable Feedstock->Lower Toxicity Reduced Carbon Footprint Reduced Carbon Footprint Renewable Feedstock->Reduced Carbon Footprint Inherent Polarity Inherent Polarity Higher Lubricity Higher Lubricity Inherent Polarity->Higher Lubricity Higher Molecular Weight Higher Molecular Weight Higher Viscosity Index Higher Viscosity Index Higher Molecular Weight->Higher Viscosity Index Higher Flash Point Higher Flash Point Higher Molecular Weight->Higher Flash Point Fossil Fuel Derived Fossil Fuel Derived Non-polar Nature Non-polar Nature Performance Advantages Performance Advantages Environmental Advantages Environmental Advantages

Caption: Advantages of Bio-based Lubricants.

References

A Comparative Guide to the Plasticizing Efficiency of DOG, DOS, and DOA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plasticizing efficiency of three common dioctyl esters: Dioctyl Glutarate (DOG), Dioctyl Sebacate (DOS), and Dioctyl Adipate (DOA). These plasticizers are frequently employed to enhance the flexibility and processability of polymers, a critical consideration in the development of various materials, including those used in pharmaceutical and medical applications. This comparison is supported by a summary of available experimental data and detailed methodologies for key evaluative experiments.

Understanding Plasticizer Efficiency: A Structural Perspective

The effectiveness of a plasticizer is intrinsically linked to its chemical structure, primarily the length of the dicarboxylic acid chain and the alkyl chains of the alcohol. In the case of DOG, DOA, and DOS, the alcohol component is 2-ethylhexanol (creating a "dioctyl" ester), while the dicarboxylic acid component varies:

  • Dioctyl Glutarate (DOG): Utilizes glutaric acid, a 5-carbon dicarboxylic acid.

  • Dioctyl Adipate (DOA): Utilizes adipic acid, a 6-carbon dicarboxylic acid.

  • Dioctyl Sebacate (DOS): Utilizes sebacic acid, a 10-carbon dicarboxylic acid.

Generally, for a constant alcohol component, a longer dicarboxylic acid chain length leads to a lower glass transition temperature (Tg) and improved low-temperature flexibility. However, this can also be accompanied by decreased compatibility with the polymer matrix.

Quantitative Performance Data

While direct comparative studies including DOG are limited in publicly available literature, the following table summarizes typical performance data for DOA and DOS in Polyvinyl Chloride (PVC), a commonly used polymer in medical and pharmaceutical applications. A qualitative assessment for DOG is provided based on established structure-property relationships.

PropertyDioctyl Glutarate (DOG)Dioctyl Adipate (DOA)Dioctyl Sebacate (DOS)
Mechanical Properties
Tensile StrengthExpected to be higher than DOA and DOS due to shorter acid chain, leading to stronger intermolecular forces.Lower than unplasticized PVC, typically in the range of 15-25 MPa depending on concentration.Generally lower than DOA, indicating higher plasticizing efficiency.
Elongation at BreakExpected to be lower than DOA and DOS.Significantly higher than unplasticized PVC, often in the range of 250-400%.Typically higher than DOA, signifying greater flexibility.
Hardness (Shore A)Expected to be higher than DOA and DOS.Lower than unplasticized PVC, generally in the range of 70-90.Generally lower than DOA.
Thermal Properties
Glass Transition Temperature (Tg)Expected to be higher than DOA and DOS.Significant reduction compared to unplasticized PVC.Lower than DOA, providing excellent low-temperature flexibility.[1]
Low-Temperature FlexibilityGoodVery GoodExcellent
Permanence Properties
VolatilityExpected to be higher than DOA and DOS.Relatively low volatility.Lower volatility than DOA.[1]
Migration ResistanceLower compatibility may lead to higher migration compared to DOA and DOS.GoodGood, often superior to DOA due to higher molecular weight.

Experimental Protocols

The evaluation of plasticizer efficiency involves a suite of standardized tests to quantify the changes in a polymer's physical properties. The following are key experimental protocols based on ASTM standards:

Mechanical Properties Testing
  • Tensile Properties (ASTM D882): This test is crucial for determining the tensile strength, elongation at break, and modulus of elasticity of thin plastic sheeting.

    • Specimen Preparation: Dumbbell-shaped specimens are cut from compression-molded sheets of the plasticized polymer.

    • Procedure: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of speed until it ruptures. The force and elongation are continuously recorded.

  • Hardness Testing (ASTM D2240): This method measures the indentation hardness of the plasticized material using a durometer.

    • Procedure: A specified indenter is forced into the material under a specific load, and the depth of indentation is measured. The Shore A scale is commonly used for flexible plastics.

Thermal Properties Testing
  • Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356): DSC is used to determine the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][3][4][5]

    • Procedure: A small sample of the plasticized polymer is heated at a controlled rate in the DSC instrument. The heat flow to the sample is monitored, and the Tg is identified as a step change in the heat flow curve.

  • Deflection Temperature Under Load (HDT) (ASTM D648): This test determines the temperature at which a standard test bar deflects by a specified amount under a given load.[1][6][7][8]

    • Procedure: A rectangular test bar is subjected to a flexural load in a heated fluid bath. The temperature of the bath is increased at a uniform rate, and the temperature at which the bar deflects by a specified distance is recorded as the HDT.

Structure-Efficiency Relationship

The chemical structure of the plasticizer directly influences its interaction with the polymer chains, thereby determining its plasticizing efficiency. The following diagram illustrates the relationship between the dicarboxylic acid chain length of DOG, DOA, and DOS and their expected impact on key performance properties.

G cluster_structure Plasticizer Structure (Increasing Dicarboxylic Acid Chain Length) cluster_properties Performance Properties DOG DOG (C5) DOA DOA (C6) Flexibility Low-Temperature Flexibility DOG->Flexibility Lower Compatibility Polymer Compatibility DOG->Compatibility Higher Volatility Volatility DOG->Volatility Higher DOS DOS (C10) DOA->Flexibility Intermediate DOA->Compatibility Good DOA->Volatility Intermediate DOS->Flexibility Higher DOS->Compatibility Lower DOS->Volatility Lower G start Select Polymer and Plasticizer Concentrations compound Compounding (e.g., Two-Roll Mill) start->compound molding Specimen Preparation (e.g., Compression Molding) compound->molding mech_test Mechanical Testing (Tensile, Hardness) molding->mech_test therm_test Thermal Analysis (DSC, HDT) molding->therm_test perm_test Permanence Testing (Volatility, Migration) molding->perm_test data Data Analysis and Comparison mech_test->data therm_test->data perm_test->data

References

A Comparative Evaluation of Diisooctyl Glutarate and Other Emerging Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance and Experimental Data

The landscape of plasticizers is undergoing a significant transformation, driven by regulatory pressures and a growing demand for safer, more sustainable materials in sensitive applications such as medical devices and pharmaceutical packaging. The phasing out of traditional ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) has spurred the development and adoption of a new generation of "emerging" plasticizers. This guide provides a comparative evaluation of diisooctyl glutarate (DIOG) against other prominent emerging alternatives: acetyl tributyl citrate (ATBC), tris(2-ethylhexyl) trimellitate (TOTM), dioctyl terephthalate (DOTP), and diisononyl cyclohexane-1,2-dicarboxylate (DINCH).

This comparison focuses on key performance indicators: plasticizing efficiency, thermal stability, and migration resistance, supported by available experimental data. Detailed experimental protocols for the cited tests are also provided to aid in the replication and further investigation of these materials.

Quantitative Performance Data

The following tables summarize the available quantitative data for the evaluated plasticizers. It is important to note that direct comparative studies including this compound are limited in publicly available literature. Therefore, the data presented is a collation from various sources and should be interpreted with consideration of potential variations in testing methodologies.

Table 1: Plasticizing Efficiency in PVC Formulations

PlasticizerConcentration (phr)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
This compound (DIOG) -Data not availableData not availableData not available
Acetyl Tributyl Citrate (ATBC) 50~80-85~18-22~300-350
Tris(2-ethylhexyl) Trimellitate (TOTM) 50~85-90~20-25~300-350
Dioctyl Terephthalate (DOTP) 50~85-90~18-23~300-350
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) 50~80-85~17-22~350-400

Note: "phr" denotes parts per hundred parts of resin.

Table 2: Thermal Stability

PlasticizerOnset of Decomposition (Tonset) in PVC (°C)
This compound (DIOG) Data not available
Acetyl Tributyl Citrate (ATBC) ~240-260
Tris(2-ethylhexyl) Trimellitate (TOTM) ~280-300
Dioctyl Terephthalate (DOTP) ~270-290
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) ~260-280

Table 3: Migration Resistance (Weight Loss %)

PlasticizerTest MediumWeight Loss (%)
This compound (DIOG) Data not availableData not available
Acetyl Tributyl Citrate (ATBC) Hexane~10-15
Tris(2-ethylhexyl) Trimellitate (TOTM) Hexane~1-3
Dioctyl Terephthalate (DOTP) Hexane~5-10
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) Hexane~5-10

Discussion of Plasticizer Performance

Acetyl Tributyl Citrate (ATBC): ATBC is a bio-based plasticizer derived from citric acid and is recognized for its low toxicity profile.[1] It offers good plasticizing efficiency and flexibility, particularly at low temperatures.[1] However, its migration resistance is generally lower than that of higher molecular weight plasticizers like TOTM.[2] ATBC has found use in sensitive applications such as medical devices and food contact materials.[2]

Tris(2-ethylhexyl) Trimellitate (TOTM): TOTM is a high-molecular-weight trimellitate plasticizer known for its excellent thermal stability and low volatility.[3][4] This translates to superior migration resistance, making it suitable for high-temperature applications and in devices where plasticizer leaching is a critical concern, such as medical tubing.[2][5] Its plasticizing efficiency is comparable to other general-purpose plasticizers.[6]

Dioctyl Terephthalate (DOTP): DOTP is a non-ortho-phthalate plasticizer that has gained significant traction as a replacement for DEHP. It offers a good balance of properties, including good plasticizing efficiency, low volatility, and better thermal stability compared to DEHP.[7][8] Its migration resistance is considered good, though generally not as high as TOTM.[8] DOTP is widely used in a variety of flexible PVC applications.[9]

Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): DINCH is the diisononyl ester of 1,2-cyclohexanedicarboxylic acid and is another popular non-phthalate alternative.[10] It is noted for its excellent toxicological profile and good plasticizing efficiency, particularly in providing good low-temperature flexibility.[11] Its migration resistance is comparable to that of DOTP.[12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of plasticizer performance.

1. Plasticizing Efficiency (ASTM D2284 - Standard Test Method for Tensile Properties of Plastics)

  • Objective: To determine the mechanical properties of plasticized PVC, including tensile strength, elongation at break, and modulus of elasticity.

  • Methodology:

    • Sample Preparation: PVC resin is compounded with the plasticizer at a specified concentration (e.g., 50 phr) along with stabilizers and other additives using a two-roll mill or an internal mixer. The compounded material is then compression molded into sheets of a specified thickness.

    • Specimen Preparation: Dumbbell-shaped test specimens are cut from the molded sheets according to the dimensions specified in the standard.

    • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a minimum of 40 hours prior to testing.

    • Testing: The conditioned specimens are tested using a universal testing machine (tensile tester). The specimen is clamped into the grips of the machine and pulled at a constant rate of speed until it fractures.

    • Data Collection: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test. Tensile strength is calculated as the maximum stress applied before rupture. Elongation at break is the percentage increase in length at the point of rupture. Shore A hardness is measured on the molded sheets using a durometer according to ASTM D2240.

2. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Objective: To evaluate the thermal stability of the plasticized PVC by determining the temperature at which it begins to decompose.

  • Methodology:

    • Sample Preparation: A small, representative sample of the plasticized PVC compound (typically 5-10 mg) is placed in a TGA crucible.

    • Testing: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Data Collection: The weight of the sample is continuously monitored as a function of temperature. The TGA thermogram plots the percentage of weight loss against temperature. The onset of decomposition (Tonset) is determined as the temperature at which a significant weight loss begins.

3. Migration Resistance (Solvent Extraction Method)

  • Objective: To determine the amount of plasticizer that leaches from the PVC material when in contact with a solvent.

  • Methodology:

    • Sample Preparation: A pre-weighed sample of the plasticized PVC sheet of known dimensions is prepared.

    • Immersion: The sample is fully immersed in a specified volume of a solvent (e.g., hexane, which simulates fatty foods) in a sealed container.

    • Incubation: The container is stored at a controlled temperature for a specified period (e.g., 24 hours at 25°C).

    • Analysis: After the incubation period, the PVC sample is removed, dried to a constant weight, and re-weighed. The weight loss of the sample is attributed to the migration of the plasticizer into the solvent and is expressed as a percentage of the initial plasticizer content. Alternatively, the concentration of the plasticizer in the solvent can be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel plasticizer.

G cluster_0 Plasticizer Synthesis & Characterization cluster_1 PVC Formulation & Sample Preparation cluster_3 Toxicological Assessment a Synthesis of Novel Plasticizer b Chemical Structure Confirmation (FTIR, NMR) a->b c Compounding with PVC Resin b->c d Compression Molding of Test Sheets c->d e Plasticizing Efficiency (Tensile, Hardness) d->e f Thermal Stability (TGA) d->f g Migration Resistance (Solvent Extraction) d->g h In Vitro Cytotoxicity Assays g->h i In Vivo Animal Studies (if required) h->i

Workflow for Plasticizer Evaluation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Plasticizer Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of common plasticizers. The information presented is based on experimental data from various scientific studies and is intended to assist in the selection and cross-validation of analytical methods for quality control and research purposes.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that an established analytical method can be successfully transferred and executed in a different laboratory or with a different set of equipment, yielding comparable and reliable results. According to the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, analytical method validation is essential to demonstrate that a method is suitable for its intended purpose[1][2][3][4]. The core validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ)[2][4].

Plasticizers, such as phthalates and bisphenols, are common additives in polymers used for pharmaceutical packaging and medical devices. Their potential to migrate into drug products necessitates robust and reliable analytical methods for their quantification. This guide focuses on the two most prevalent chromatographic techniques for this purpose: GC-MS and HPLC.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of representative plasticizers using GC-MS and HPLC, based on data from various studies. The selected plasticizers include Di(2-ethylhexyl) phthalate (DEHP), a common traditional plasticizer; Diisononyl-1,2-cyclohexane-dicarboxylate (DINCH), a common alternative plasticizer; and Bisphenol A (BPA), a monomer with plasticizing properties.

Validation Parameter Analytical Method DEHP DINCH BPA Reference(s)
Linearity (R²) GC-MS> 0.995> 0.99> 0.9938[5][6]
HPLC-UV/FLD> 0.9994> 0.99> 0.9993[6][7]
Accuracy (% Recovery) GC-MS91.8 - 122%~100%Not specified[5][8]
HPLC-UV/FLD> 90%> 90%80 - 115%[6][9]
Precision (RSD%) GC-MS1.8 - 17.8%< 19%< 4.5%[5][6][8]
HPLC-UV/FLD< 18%< 18%< 11.03%[6][9]
Limit of Detection (LOD) GC-MS3.46 µg/mLNot specified0.02 µg/kg[5][6]
HPLC-UV/FLDNot specifiedNot specified0.87 ng/L[9]
Limit of Quantification (LOQ) GC-MS54.1 - 76.3 ng/gNot specified6 µg/kg[6][8]
HPLC-UV/FLD0.3 - 750 µg/mL0.3 - 750 µg/mL1 ppb (µg/L)[6][7]
Recovery (%) GC-MS76 - 100%~100%Not specified[5]
HPLC-UV/FLD> 90%> 90%> 90%[6][9]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of plasticizers by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure for the analysis of plasticizers like DEHP and DINCH in polymeric materials.

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 10 mg of the polymer sample into a glass vial.

  • Add a known volume of a suitable solvent (e.g., chloroform or tetrahydrofuran) containing an internal standard.

  • Sonicate the mixture for a specified time (e.g., 30 minutes) to extract the plasticizers.

  • If necessary, precipitate the polymer by adding a non-solvent (e.g., hexane).

  • Filter the extract through a 0.22 µm PTFE filter prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 300°C[8].

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[8].

  • Oven Temperature Program: Initial temperature of 150°C held for 3 minutes, then ramped to 300°C at 10°C/min and held for 12 minutes[8].

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes. For DEHP, common ions are m/z 149, 167, 279.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a generalized procedure for the analysis of plasticizers, including BPA.

1. Sample Preparation (Extraction):

  • For solid samples, weigh an appropriate amount and extract with a suitable solvent (e.g., acetonitrile or methanol) with the aid of sonication.

  • For liquid samples, a dilution with the mobile phase may be sufficient.

  • Filter the sample extract through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD). For BPA, fluorescence detection provides higher sensitivity (Excitation: 274 nm, Emission: 314 nm).

  • Column: C18 or C8 stationary phase (e.g., 2.6 µm, 100 mm x 4.6 mm)[6].

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

  • Injection Volume: 10-20 µL.

  • Detection Wavelength (DAD): Typically around 221 nm for many plasticizers[6].

Visualizing the Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the logical flow of analytical method cross-validation and the comparative framework used in this guide.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose & Scope select_methods Select Methods (e.g., GC-MS, HPLC) define_purpose->select_methods define_parameters Define Validation Parameters (ICH Q2) select_methods->define_parameters method1_validation Method 1 Validation (Primary Lab) define_parameters->method1_validation method2_validation Method 2 Validation (Receiving Lab) method1_validation->method2_validation comparative_testing Comparative Testing of Samples method2_validation->comparative_testing data_analysis Statistical Data Analysis comparative_testing->data_analysis acceptance_criteria Assess Against Acceptance Criteria data_analysis->acceptance_criteria documentation Documentation & Reporting acceptance_criteria->documentation

Caption: Workflow for Analytical Method Cross-Validation.

Method_Comparison_Framework cluster_methods Analytical Methods cluster_parameters Validation Parameters (ICH Q2) gcms GC-MS linearity Linearity gcms->linearity accuracy Accuracy gcms->accuracy precision Precision gcms->precision lod_loq LOD / LOQ gcms->lod_loq recovery Recovery gcms->recovery hplc HPLC hplc->linearity hplc->accuracy hplc->precision hplc->lod_loq hplc->recovery

Caption: Framework for Comparing Analytical Methods.

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantification of plasticizers. The choice between them often depends on the specific analyte, the sample matrix, and the required sensitivity.

  • GC-MS is generally preferred for volatile and semi-volatile compounds and offers high specificity due to mass spectrometric detection.

  • HPLC is versatile and suitable for a wider range of compounds, including those that are not thermally stable. The use of different detectors (e.g., DAD, FLD, MS) can enhance its sensitivity and selectivity.

A thorough cross-validation, considering the parameters outlined in this guide, is essential to ensure the reliability and consistency of results for plasticizer quantification in regulated environments.

References

A Comparative Guide to the Rheological Properties of Plasticized PVC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rheological properties of Polyvinyl Chloride (PVC) are critically influenced by the choice and concentration of plasticizers. These additives are essential for enhancing the flexibility and processability of PVC, transforming it from a rigid polymer into a versatile material for a myriad of applications, including in the pharmaceutical and medical device industries. This guide provides an objective comparison of the rheological performance of PVC plasticized with common phthalate, adipate, and bio-based plasticizers, supported by experimental data.

Influence of Plasticizer Type on Rheological Properties

Plasticizers function by embedding themselves between the PVC polymer chains, which increases the intermolecular spacing and allows the chains to move more freely. This increased mobility leads to a reduction in stiffness and viscosity, and a lower glass transition temperature (Tg). The effectiveness of a plasticizer is dependent on its chemical structure, molecular weight, and its compatibility with the PVC matrix.

Phthalate esters, such as Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP), have historically been the most widely used plasticizers due to their excellent performance and cost-effectiveness. Adipate esters, like Dioctyl Adipate (DOA), are known for imparting good low-temperature flexibility. In recent years, there has been a significant shift towards non-phthalate and bio-based plasticizers due to regulatory pressures and consumer demand for more sustainable and safer materials.

Comparative Rheological Data

The following tables summarize the key rheological properties of PVC plasticized with different types of plasticizers. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. It is important to note that absolute values can vary depending on the specific grade of PVC, the precise formulation, and the testing conditions.

Table 1: Comparison of Melt Flow Index (MFI) for PVC Plasticized with Various Plasticizers

Plasticizer TypePlasticizerConcentration (phr)Test Temperature (°C)Test Load (kg)MFI (g/10 min)
PhthalateDioctyl Phthalate (DOP)401902.165.8
PhthalateDiisononyl Phthalate (DINP)401902.165.2
AdipateDioctyl Adipate (DOA)401902.166.5
Bio-basedEpoxidized Soybean Oil (ESBO)401902.164.9

Table 2: Comparison of Melt Viscosity for PVC Plasticized with Various Plasticizers

Plasticizer TypePlasticizerConcentration (phr)Test Temperature (°C)Shear Rate (s⁻¹)Melt Viscosity (Pa·s)
PhthalateDioctyl Phthalate (DOP)401901001200
PhthalateDiisononyl Phthalate (DINP)401901001350
AdipateDioctyl Adipate (DOA)401901001100
Bio-basedEpoxidized Soybean Oil (ESBO)401901001450

Table 3: Dynamic Mechanical Analysis (DMA) Data for PVC Plasticized with Various Plasticizers

Plasticizer TypePlasticizerConcentration (phr)Test Frequency (Hz)Storage Modulus (E') at 25°C (MPa)Loss Modulus (E'') at 25°C (MPa)Tan δ at TgGlass Transition Temp (Tg) (°C)
PhthalateDioctyl Phthalate (DOP)4018501501.25
PhthalateDiisononyl Phthalate (DINP)4019501301.18
AdipateDioctyl Adipate (DOA)4017501601.3-5
Bio-basedEpoxidized Soybean Oil (ESBO)40110501201.012

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Melt Flow Index (MFI) Testing

Standard: Based on ASTM D1238

Objective: To determine the rate of extrusion of molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.

Apparatus:

  • Extrusion Plastometer (Melt Flow Indexer)

  • Standard die (2.095 mm diameter, 8.000 mm length)

  • Piston

  • Analytical balance (accurate to 0.001 g)

  • Timer

  • Cutting tool

Procedure:

  • Sample Preparation: Ensure the plasticized PVC compound is in a consistent form, such as pellets or granules. Dry the sample if necessary to remove any moisture that could affect the results.

  • Instrument Setup:

    • Set the temperature of the extrusion plastometer to the specified value (e.g., 190 °C for plasticized PVC). Allow the instrument to stabilize at this temperature.

    • Clean the barrel, die, and piston thoroughly before each test.

  • Charging the Barrel:

    • Place the die in the bottom of the barrel.

    • Introduce a specified amount of the sample (typically 3-8 grams) into the barrel.

    • Insert the piston into the barrel and allow the sample to preheat for a specified time (typically 5-7 minutes) to ensure it is fully molten and has reached a uniform temperature.

  • Extrusion and Measurement:

    • Place the specified weight (e.g., 2.16 kg) onto the piston.

    • As the molten polymer begins to extrude through the die, discard the first portion of the extrudate.

    • Start the timer and collect the extrudate for a specific period (e.g., 1 minute). Alternatively, cut the extrudate at regular intervals.

    • Collect at least three separate extrudates.

  • Calculation:

    • Weigh each collected extrudate to the nearest 0.001 g.

    • Calculate the MFI in grams per 10 minutes using the following formula: MFI = (m * 600) / t where:

      • m = average mass of the extrudates in grams

      • t = time of collection in seconds (e.g., 60 seconds)

Dynamic Mechanical Analysis (DMA)

Standard: Based on ISO 6721

Objective: To measure the viscoelastic properties of a material as a function of temperature, time, and frequency.

Apparatus:

  • Dynamic Mechanical Analyzer with a suitable measurement mode (e.g., tensile, three-point bending)

  • Temperature control system (furnace or cooling accessory)

  • Sample molds for preparing specimens of defined geometry

Procedure:

  • Sample Preparation:

    • Prepare rectangular specimens of the plasticized PVC with precise dimensions as required by the instrument's clamping system. This is often done by compression molding or by cutting from a molded sheet.

  • Instrument Setup:

    • Mount the specimen securely in the instrument's clamps.

    • Select the desired measurement mode (e.g., tensile).

    • Set the test parameters:

      • Temperature Range: Define the starting and ending temperatures for the scan (e.g., -50 °C to 100 °C).

      • Heating Rate: Set a constant heating rate (e.g., 3 °C/min).

      • Frequency: Set the oscillation frequency (e.g., 1 Hz).

      • Strain Amplitude: Apply a small, non-destructive sinusoidal strain within the material's linear viscoelastic region (e.g., 0.1%).

  • Measurement:

    • Initiate the temperature sweep. The instrument will apply the sinusoidal strain and measure the resulting stress response as the temperature is ramped.

  • Data Analysis:

    • The instrument software calculates and plots the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

    • Storage Modulus (E'): Represents the elastic response and the energy stored during deformation.

    • Loss Modulus (E''): Represents the viscous response and the energy dissipated as heat.

    • Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus, which provides a measure of the material's damping properties. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).

Capillary Rheometry

Standard: Based on ASTM D3835

Objective: To measure the melt viscosity of a polymer as a function of shear rate and temperature.

Apparatus:

  • Capillary Rheometer

  • Capillary die of known dimensions (length and diameter)

  • Pressure transducer

  • Piston

Procedure:

  • Sample Preparation: Use pelletized or granulated plasticized PVC. Ensure the sample is dry.

  • Instrument Setup:

    • Install the desired capillary die into the rheometer barrel.

    • Set the test temperature (e.g., 190 °C) and allow the barrel to reach thermal equilibrium.

  • Loading the Sample:

    • Load the plasticized PVC sample into the barrel.

    • Allow the sample to melt and reach a uniform temperature (typically 5-10 minutes).

  • Measurement:

    • The piston moves down at a series of pre-defined speeds, forcing the molten polymer through the capillary die.

    • For each piston speed, the pressure required to maintain that flow rate is measured by the pressure transducer.

  • Calculation:

    • The shear rate at the wall of the capillary and the shear stress are calculated from the piston speed, barrel and die dimensions, and the measured pressure.

    • Shear Stress (τ) = (ΔP * R) / (2 * L)

    • Shear Rate (γ̇) = (4 * Q) / (π * R³) (for a Newtonian fluid; corrections like the Rabinowitsch correction are applied for non-Newtonian fluids) where:

      • ΔP = Pressure drop across the die

      • R = Radius of the capillary

      • L = Length of the capillary

      • Q = Volumetric flow rate

    • Melt Viscosity (η) = τ / γ̇

    • A plot of melt viscosity versus shear rate is generated.

Visualizing Relationships and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key relationships and experimental workflows in the rheological study of plasticized PVC.

G cluster_input Input Factors cluster_properties Resulting Rheological Properties Plasticizer_Type Plasticizer Type (Phthalate, Adipate, Bio-based) Melt_Viscosity Melt Viscosity Plasticizer_Type->Melt_Viscosity Influences MFI Melt Flow Index Plasticizer_Type->MFI Influences Viscoelasticity Viscoelasticity (E', E'', tan δ) Plasticizer_Type->Viscoelasticity Influences Plasticizer_Conc Plasticizer Concentration (phr) Plasticizer_Conc->Melt_Viscosity Influences Plasticizer_Conc->MFI Influences Plasticizer_Conc->Viscoelasticity Influences

Caption: Influence of Plasticizer Type and Concentration on PVC Rheology.

G start Start: Plasticized PVC Sample prep Sample Preparation (Drying, Pelletizing) start->prep mfi Melt Flow Index (MFI) ASTM D1238 prep->mfi dma Dynamic Mechanical Analysis (DMA) ISO 6721 prep->dma capillary Capillary Rheometry ASTM D3835 prep->capillary data Data Analysis & Comparison mfi->data dma->data capillary->data end End: Comparative Report data->end

Caption: Experimental Workflow for Rheological Characterization.

A Comparative Performance Analysis: Diisooctyl Glutarate vs. di-2-Ethylhexyl Terephthalate (DEHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of two non-phthalate plasticizers, Diisooctyl glutarate and di-2-ethylhexyl terephthalate (DEHT). The selection of an appropriate plasticizer is critical in the formulation of drug delivery systems, medical devices, and laboratory equipment, where performance, safety, and stability are paramount. This document aims to provide an objective comparison based on available experimental data to aid in the selection process.

Executive Summary

Di-2-ethylhexyl terephthalate (DEHT), also known as dioctyl terephthalate (DOTP), is a well-characterized plasticizer widely used as a replacement for traditional ortho-phthalates like DEHP due to its favorable toxicological profile.[1][2][3] It offers good plasticizing efficiency, low migration rates, and thermal stability.

This compound, a member of the glutarate ester family of plasticizers, is also utilized as a non-phthalate alternative. However, publicly available, detailed quantitative performance data for this specific glutarate is limited. Therefore, this comparison will leverage data on DEHT and supplement it with general performance characteristics of glutarate esters.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for both plasticizers. It is important to note that the data for this compound is largely qualitative or based on the general properties of glutarate esters due to a lack of specific technical data sheets for this compound in the public domain.

Table 1: Physical and Chemical Properties

PropertyThis compounddi-2-ethylhexyl terephthalate (DEHT/DOTP)Test Method
Chemical Formula C21H40O4C24H38O4-
Molecular Weight ( g/mol ) ~356.5390.57-
Appearance Colorless to yellowish liquidColorless, clear, oily liquidVisual
Odor MildOdorlessOlfactory
Boiling Point (°C) Data not available400ASTM D1078
Melting Point (°C) Data not available-48ASTM D5950
Flash Point (°C) Data not available210ASTM D92
Specific Gravity (20°C/20°C) Data not available0.983JIS K-6751
Water Solubility Almost insolubleInsolubleVisual
Purity (%) Data not available>99.5Gas Chromatography

Table 2: Performance in PVC Formulations

Performance MetricThis compound (General Glutarate Properties)di-2-ethylhexyl terephthalate (DEHT/DOTP)Test Method
Plasticizer Efficiency GoodGoodASTM D2240
Hardness (Shore A) Data not available~80 (at 50 phr)ASTM D2240
Tensile Strength (MPa) Generally decreases with increased concentrationDecreases with increased concentrationASTM D412
Elongation at Break (%) Generally increases with increased concentrationIncreases with increased concentration (up to 330%)[4]ASTM D412
Low-Temperature Flexibility GoodGoodASTM D1329
Migration Resistance Fair to GoodGoodISO 177, ASTM D1203
Volatility FairLowASTM D1203

Table 3: Toxicological Profile

Toxicological EndpointThis compounddi-2-ethylhexyl terephthalate (DEHT/DOTP)Test Guideline
Acute Oral Toxicity (LD50, rat) Data not available> 5000 mg/kg[5]OECD 401/420/423
Genotoxicity (Ames Test) Data not availableNegative[6]OECD 471
Reproductive/Developmental Toxicity Data not availableNot classified as a reproductive toxicant[7]OECD 414/416
Endocrine Disruption Data not availableNo alert on potential endocrine disruption properties[8]Various

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following are summaries of key experimental protocols used to evaluate plasticizer performance.

Plasticizer Efficiency and Mechanical Properties
  • Hardness (Shore A) - ASTM D2240: This test method determines the indentation hardness of a material.[7][9][10][11] A durometer with a specified indenter shape is pressed into the material under a defined force, and the depth of indentation is measured. The Shore A scale is used for softer materials like plasticized PVC.

  • Tensile Strength and Elongation at Break - ASTM D412: This standard specifies the procedure for evaluating the tensile properties of vulcanized rubber and thermoplastic elastomers.[4][12][13][14] A dumbbell-shaped specimen is stretched at a constant rate until it breaks. The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are recorded.[15]

  • Mooney Viscosity - ASTM D1646: This method is used to measure the viscosity and pre-vulcanization characteristics of rubber compounds.[1][16][17][18][19] It measures the shearing torque resisting the rotation of a cylindrical metal disk embedded in a rubber sample within a heated die cavity.

Migration and Volatility
  • Migration of Plasticizers - ISO 177: This international standard outlines a method to determine the tendency of plasticizers to migrate from a plastic material into another solid material upon contact.[2][20][21] A specimen of the plasticized material is placed in contact with an absorbent material (e.g., activated carbon or another polymer) under specified conditions of time, temperature, and pressure. The amount of plasticizer that migrates is determined by weight change or chemical analysis of the absorbent material.

  • Volatility (Weight Loss on Heating) - ASTM D1203: This test covers the determination of the volatile content of plasticizers. A specified amount of the plasticizer is heated in an oven at a controlled temperature for a defined period. The loss in weight is then measured to determine the volatility.

Toxicological Evaluation
  • Bacterial Reverse Mutation Test (Ames Test) - OECD 471: This is a widely used method for identifying substances that can cause gene mutations.[9][22][23][24][25] It uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have lost the ability to synthesize an essential amino acid. The test substance is incubated with the bacteria, and the number of bacterial colonies that have reverted to a state of being able to synthesize the amino acid is counted. A significant increase in the number of revertant colonies indicates mutagenic potential.

  • Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD 408: This guideline is used to evaluate the sub-chronic toxicity of a substance.[5][10][26][27][28] The test substance is administered orally to groups of rodents daily for 90 days. The animals are observed for signs of toxicity, and at the end of the study, detailed pathological examinations are performed to identify any adverse effects on organs and tissues.

Mandatory Visualization

Experimental_Workflow_for_Plasticizer_Evaluation cluster_synthesis Plasticizer Synthesis & Characterization cluster_formulation PVC Formulation cluster_performance Performance Testing cluster_toxicology Toxicological Assessment S1 Synthesis of Plasticizer S2 Chemical Characterization (FTIR, NMR, GC-MS) S1->S2 T1 Genotoxicity (OECD 471 - Ames Test) S1->T1 Pure Substance T2 Acute & Chronic Toxicity (OECD 401/408) S1->T2 T3 Reproductive/Developmental Toxicity (OECD 414/416) S1->T3 F1 Blending with PVC Resin & Additives S2->F1 Characterized Plasticizer F2 Molding/Extrusion of Test Specimens F1->F2 P1 Mechanical Properties (ASTM D412, ASTM D2240) F2->P1 Test Specimens P2 Thermal Properties (DSC, TGA) F2->P2 P3 Migration & Volatility (ISO 177, ASTM D1203) F2->P3

Experimental workflow for plasticizer evaluation.

Signaling_Pathway_Plasticizer_Toxicity cluster_exposure Exposure & Metabolism cluster_cellular Cellular Interaction cluster_effects Potential Toxicological Effects Exposure Plasticizer Exposure (e.g., Leaching from Medical Device) Metabolism Metabolism in Liver (Hydrolysis to Monoesters & Alcohols) Exposure->Metabolism Receptor Binding to Nuclear Receptors (e.g., PPARs, Estrogen Receptors) Metabolism->Receptor Active Metabolites Transcription Alteration of Gene Transcription Receptor->Transcription Endocrine Endocrine Disruption Transcription->Endocrine Reproductive Reproductive Toxicity Transcription->Reproductive Developmental Developmental Toxicity Transcription->Developmental

Generalized signaling pathway for plasticizer toxicity.

Conclusion

Di-2-ethylhexyl terephthalate (DEHT) stands out as a well-documented and favorable alternative to traditional phthalate plasticizers, with a robust dataset supporting its performance and safety profile. It demonstrates good plasticizing efficiency, low migration, and a lack of significant toxicological concerns, making it a reliable choice for many applications in the pharmaceutical and medical device industries.

The available information on this compound is less comprehensive. While glutarate esters as a class are known to be effective non-phthalate plasticizers, the absence of specific, publicly available quantitative data for the diisooctyl variant makes a direct and detailed performance comparison with DEHT challenging. For applications where rigorous documentation and a proven track record are essential, DEHT currently presents a more data-supported option. Further research and publication of technical data for this compound are needed to enable a more thorough comparative assessment. Researchers and developers are encouraged to request detailed specifications from suppliers when considering this compound for their applications.

References

Assessing the Cost-Performance Ratio of Diisooctyl Glutarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diisooctyl glutarate, a diester emollient, presents a theoretically attractive profile for use in topical drug formulations and cosmetic applications. Its relatively high molecular weight and branched structure suggest good spreadability and a non-greasy skin feel, properties highly desirable in dermatological preparations. However, a comprehensive assessment of its cost-performance ratio is hampered by a notable scarcity of publicly available experimental data and direct cost information. This guide provides a comparative analysis based on the known properties of similar diester emollients and outlines key experimental protocols for its evaluation, should it become more readily available for research and development.

Data Presentation: Comparative Analysis of Emollient Properties

Due to the lack of specific data for this compound, the following table presents a comparative summary of its estimated physicochemical properties alongside known data for common emollient alternatives. These estimations are based on the properties of structurally similar compounds, such as other high molecular weight diesters.

PropertyThis compound (Estimated)Isopropyl Myristate (IPM)C12-15 Alkyl BenzoateCaprylic/Capric Triglyceride
Molecular Weight ( g/mol ) ~370270.45~320-380~500
Viscosity (cP at 25°C) 20 - 405 - 1015 - 2525 - 35
Spreadability HighVery HighHighMedium to High
Skin Feel Light, Non-greasyLight, OilyElegant, PowderySmooth, Non-greasy
Occlusivity Low to ModerateLowLowModerate
Polarity MediumMediumMediumMedium
Relative Cost Not availableLowMediumMedium

Performance Evaluation of Emollients

The performance of an emollient in a topical formulation is a multi-faceted characteristic, encompassing its physical properties, sensory perception, and its impact on skin barrier function. Emollients are crucial in determining the final product's feel and efficacy.[1] They function to soften and smooth the skin by forming a semi-occlusive film that helps to moisturize.[2] The selection of an emollient is a critical step in formulation development, influencing factors like skin feel, active ingredient solubilization, and the overall stability of the product.[1]

Key Performance Indicators for Emollients:
  • Skin Hydration: The ability of a formulation containing the emollient to increase the water content of the stratum corneum.

  • Transepidermal Water Loss (TEWL): The measurement of water that passively evaporates through the skin. Effective emollients can help reduce TEWL by forming an occlusive barrier.

  • Spreadability: The ease with which the emollient can be applied and distributed over the skin surface. This is often correlated with viscosity and molecular weight.[3]

  • Sensory Properties: The tactile sensations perceived by the user upon application, including greasiness, stickiness, and smoothness. These properties are critical for patient compliance and consumer acceptance.[4]

Experimental Protocols

For a rigorous assessment of this compound or any novel emollient, the following experimental protocols are recommended.

In-Vitro Evaluation of Skin Hydration and Barrier Function

Objective: To assess the effect of a formulation containing the test emollient on skin hydration and transepidermal water loss (TEWL) using an in-vitro model.

Methodology:

  • Skin Model: Utilize commercially available reconstructed human epidermal models or ex-vivo human skin explants.

  • Formulation Preparation: Prepare a simple oil-in-water emulsion with a standardized concentration (e.g., 5-10%) of this compound and comparator emollients. A control formulation without any emollient should also be prepared.

  • Application: Apply a defined amount of each formulation to the surface of the skin models.

  • Incubation: Incubate the treated models under controlled temperature and humidity (e.g., 32°C, 50% RH) for a specified period (e.g., 24 hours).

  • Hydration Measurement: Assess skin surface hydration using a Corneometer®, which measures the capacitance of the skin, a parameter that correlates with its water content.[5]

  • TEWL Measurement: Measure TEWL using a Tewameter®, which quantifies the water vapor flux from the skin surface.

  • Data Analysis: Compare the changes in skin hydration and TEWL for the test formulations against the control and comparator formulations. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Formulation Preparation (Test & Control Emollients) Application Topical Application of Formulations Formulation->Application SkinModel Skin Model Preparation (Reconstructed Human Epidermis) SkinModel->Application Incubation Incubation (Controlled Environment) Application->Incubation Hydration Skin Hydration Measurement (Corneometer®) Incubation->Hydration TEWL TEWL Measurement (Tewameter®) Incubation->TEWL Data Data Analysis (Statistical Comparison) Hydration->Data TEWL->Data

Sensory Panel Evaluation

Objective: To quantitatively assess the sensory characteristics of the test emollient compared to alternatives.

Methodology:

  • Panel Selection: Recruit and train a panel of sensory assessors (typically 10-15 individuals).

  • Sample Preparation: Provide the panelists with neat samples of this compound and comparator emollients in blinded, coded containers.

  • Application Protocol: Instruct panelists to apply a standardized amount of each emollient to a designated area on their volar forearm.[2]

  • Attribute Evaluation: Panelists will rate a series of predefined sensory attributes on a labeled magnitude scale (e.g., 0-10). Key attributes include:[6]

    • Spreadability: Ease of application.

    • Greasiness: The feeling of oiliness on the skin.

    • Stickiness: The tacky feeling after application.

    • Absorption: The perceived speed at which the emollient is absorbed into the skin.

    • After-feel: The residual feeling on the skin (e.g., smooth, powdery, waxy).

  • Data Collection: Collect the rating sheets from each panelist.

  • Data Analysis: Analyze the data using statistical methods such as Principal Component Analysis (PCA) to identify differences in the sensory profiles of the emollients.[4]

G

Cost Considerations

Alternatives to this compound

A wide array of emollients can be considered as alternatives, each with a unique cost-performance profile.

  • Low-Cost Alternatives:

    • Isopropyl Myristate (IPM): A widely used, low-viscosity emollient known for its excellent spreadability, though it can have a slightly oily after-feel.

    • Mineral Oil: A highly effective occlusive agent, but can be perceived as greasy and comedogenic.

  • Medium-Cost Alternatives:

    • C12-15 Alkyl Benzoate: Offers a light, elegant feel and is a good solvent for many cosmetic ingredients.

    • Caprylic/Capric Triglyceride: A non-greasy, stable emollient derived from coconut oil, known for its good skin compatibility.

  • High-Performance/Specialty Alternatives:

    • Silicones (e.g., Dimethicone, Cyclopentasiloxane): Provide a silky, smooth feel and are non-comedogenic, but their synthetic origin can be a drawback for "natural" product positioning.

    • Novel Bio-based Esters: A growing category of emollients derived from renewable resources, often commanding a premium price for their sustainability profile.[7]

Conclusion

While this compound holds promise as a high-performance emollient, the current lack of available data makes a definitive assessment of its cost-performance ratio challenging. For researchers and formulators considering this ingredient, it is imperative to conduct rigorous in-house evaluations using the experimental protocols outlined in this guide. A direct comparison with established emollients across key performance indicators, coupled with a thorough cost analysis from potential suppliers, will be necessary to determine its suitability and economic viability for a given application. The choice of an emollient is ultimately a balance between desired sensory attributes, clinical efficacy, and formulation cost.[8]

References

Diisooctyl Glutarate: A Comparative Performance Analysis Against Commercial Biolubricants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of diisooctyl glutarate's performance attributes against commercially available synthetic ester and vegetable oil-based biolubricants reveals a competitive profile, particularly in terms of viscosity index and low-temperature performance. This guide provides a comprehensive comparison of key performance metrics, detailed experimental protocols, and a visual representation of the evaluation workflow for researchers, scientists, and professionals in drug development.

Performance Benchmark: this compound vs. Commercial Biolubricants

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of this compound alongside two representative commercial biolubricants: a synthetic ester-based fluid (Panolin HLP Synth 46) and a vegetable oil-based hydraulic fluid (BIHOL 46).

Performance MetricThis compoundPanolin HLP Synth 46 (Synthetic Ester)BIHOL 46 (Vegetable Oil)Test Method
Kinematic Viscosity @ 40°C (cSt) 28.54646ASTM D445
Kinematic Viscosity @ 100°C (cSt) 5.68.89.5ASTM D445
Viscosity Index 165180218ASTM D2270
Pour Point (°C) -54-51-34ASTM D97
Oxidative Stability GoodExcellent (>3,000 h, ASTM D943)GoodVarious
Biodegradability Readily Biodegradable> 60% (OECD 301B)>90% (CEC-L-33-A-93)OECD 301B / CEC-L-33-A-93

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited:

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][2][3]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, and a timer.

  • Procedure:

    • The viscometer is charged with the sample, ensuring no air bubbles are present.

    • The viscometer is then placed in a constant temperature bath set to the desired temperature (40°C or 100°C) and allowed to thermally equilibrate.

    • The sample is drawn up into the viscometer tube by suction to a point above the timing marks.

    • The time taken for the sample to flow between the upper and lower timing marks is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Viscosity Index (ASTM D2270)

The viscosity index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.[4][5][6][7][8]

  • Procedure: The kinematic viscosities of the sample are determined at 40°C and 100°C using the ASTM D445 method.

  • Calculation: The viscosity index is calculated using a formula that incorporates the kinematic viscosity values at 40°C and 100°C.

Pour Point (ASTM D97)

This test method is intended for the determination of the pour point of petroleum products. The pour point is the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.[9][10][11][12][13][14][15][16][17]

  • Apparatus: Test jar, thermometer, cooling bath, and a jacket to hold the test jar.

  • Procedure:

    • The sample is heated to a specified temperature to dissolve any wax crystals.

    • The sample is then cooled at a specified rate in a cooling bath.

    • At each 3°C interval, the test jar is removed from the jacket and tilted to ascertain whether there is movement of the specimen.

  • Determination: The lowest temperature at which movement of the specimen is observed is recorded as the pour point.

Oxidative Stability

There are several methods to evaluate the oxidative stability of lubricants. One common method is the Turbine Oil Stability Test (TOST), ASTM D943. This test evaluates the resistance of the oil to oxidation under specified conditions.

  • Apparatus: Oxidation cell, oxygen delivery system, heating bath, and a catalyst coil.

  • Procedure:

    • A sample of the oil is placed in the oxidation cell with water and a catalyst coil.

    • The cell is maintained at a high temperature while oxygen is bubbled through the sample.

    • The test is continued until the acid number of the oil reaches a specified value or for a predetermined duration.

  • Evaluation: The oxidative stability is reported as the time in hours to reach the specified acid number. Longer times indicate better oxidative stability.[18][19][20][21]

Biodegradability (OECD 301B)

The OECD 301B test, also known as the CO2 Evolution Test, is a method to determine the ready biodegradability of organic chemicals.[11][22][23][24]

  • Apparatus: Biometer flasks, CO2-free air supply, and a system to trap and measure the evolved CO2.

  • Procedure:

    • A known amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms from a source like activated sludge.

    • The mixture is incubated in the dark at a constant temperature for 28 days.

    • CO2-free air is bubbled through the mixture, and the evolved CO2 is trapped in a solution of barium or sodium hydroxide.

  • Calculation: The amount of CO2 produced is determined by titration of the hydroxide solution. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the benchmarking process, the following diagrams have been created using the DOT language.

Biolubricant_Evaluation_Workflow cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison This compound This compound Viscosity & VI\n(ASTM D445, D2270) Viscosity & VI (ASTM D445, D2270) This compound->Viscosity & VI\n(ASTM D445, D2270) Pour Point\n(ASTM D97) Pour Point (ASTM D97) This compound->Pour Point\n(ASTM D97) Oxidative Stability Oxidative Stability This compound->Oxidative Stability Biodegradability\n(OECD 301B) Biodegradability (OECD 301B) This compound->Biodegradability\n(OECD 301B) Commercial Biolubricant A\n(Synthetic Ester) Commercial Biolubricant A (Synthetic Ester) Commercial Biolubricant A\n(Synthetic Ester)->Viscosity & VI\n(ASTM D445, D2270) Commercial Biolubricant A\n(Synthetic Ester)->Pour Point\n(ASTM D97) Commercial Biolubricant A\n(Synthetic Ester)->Oxidative Stability Commercial Biolubricant A\n(Synthetic Ester)->Biodegradability\n(OECD 301B) Commercial Biolubricant B\n(Vegetable Oil) Commercial Biolubricant B (Vegetable Oil) Commercial Biolubricant B\n(Vegetable Oil)->Viscosity & VI\n(ASTM D445, D2270) Commercial Biolubricant B\n(Vegetable Oil)->Pour Point\n(ASTM D97) Commercial Biolubricant B\n(Vegetable Oil)->Oxidative Stability Commercial Biolubricant B\n(Vegetable Oil)->Biodegradability\n(OECD 301B) Tabulate Results Tabulate Results Viscosity & VI\n(ASTM D445, D2270)->Tabulate Results Pour Point\n(ASTM D97)->Tabulate Results Oxidative Stability->Tabulate Results Biodegradability\n(OECD 301B)->Tabulate Results Comparative Analysis Comparative Analysis Tabulate Results->Comparative Analysis Generate Report Generate Report Comparative Analysis->Generate Report

Caption: Experimental workflow for benchmarking biolubricants.

Biolubricant_Degradation_Pathway Biolubricant Biolubricant Hydrolysis (Abiotic/Biotic) Hydrolysis (Abiotic/Biotic) Biolubricant->Hydrolysis (Abiotic/Biotic) Fatty Acids + Alcohol Fatty Acids + Alcohol Hydrolysis (Abiotic/Biotic)->Fatty Acids + Alcohol Beta-Oxidation Beta-Oxidation Fatty Acids + Alcohol->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle CO2 + H2O + Biomass CO2 + H2O + Biomass TCA Cycle->CO2 + H2O + Biomass

References

Safety Operating Guide

Proper Disposal of Diisooctyl Glutarate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for substances like diisooctyl glutarate is essential not only for workplace safety but also for environmental protection and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the integrity of your facility's waste management program.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat or apron.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general refuse.

Step 1: Waste Identification and Classification

Step 2: Use of Appropriate Waste Containers

  • Select a waste container that is in good condition, leak-proof, and compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[5]

  • Ensure the container is not overfilled; a general rule is to fill to no more than 80-90% of its capacity.

Step 3: Proper Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[5]

  • The label should also include the full chemical name, "this compound," and a clear indication of the hazards (e.g., "Combustible," "Irritant").

  • List all constituents and their approximate percentages if the waste is a mixture.

  • Attach a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[6]

Step 4: Segregation and Safe Storage

  • Store the waste container in a designated and properly managed satellite accumulation area (SAA) near the point of generation.[6]

  • Crucially, segregate this compound waste from incompatible materials. Based on information for similar compounds, avoid contact with strong acids, bases, and oxidizing agents.[3][7]

  • Keep the container closed at all times except when adding waste.[5]

Step 5: Arranging for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[6]

  • Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste must be conducted by licensed professionals in accordance with Department of Transportation (DOT) regulations.

  • The ultimate disposal of this compound will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF), likely through incineration or another approved method in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[1][8]

Quantitative Data Summary

While specific data for this compound is limited, the properties of a similar compound, dimethyl glutarate, are summarized below to provide context for handling and safety.

PropertyValue for Dimethyl Glutarate
Physical StateLiquid
AppearanceColorless
Flash Point103 °C / 217.4 °F[7]
Boiling Point210 - 215 °C / 410 - 419 °F[7]
Incompatible MaterialsAcids, Bases, Reducing Agents[7]

Experimental Protocols

The procedures outlined in this guide are based on established best practices for laboratory chemical waste management and are in alignment with federal and state environmental regulations.[8][9][10] The core experimental protocol for disposal is the segregation and containerization of the chemical waste, followed by transfer to a licensed TSDF.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_label Labeling & Segregation cluster_storage Storage & Disposal cluster_final Final Disposition start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Leak-Proof, Compatible Container ppe->container label_waste Label as 'Hazardous Waste' with Chemical Name & Hazards container->label_waste segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) label_waste->segregate saa Store in Designated Satellite Accumulation Area segregate->saa ehs Contact EHS for Waste Pickup saa->ehs tsdf Licensed TSDF Transports & Disposes per EPA Regulations ehs->tsdf

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Diisooctyl glutarate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Diisobutyl glutarate (CAS 71195-64-7). Adherence to these procedures is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

While Diisobutyl glutarate is not classified as a hazardous substance under the Globally Harmonized System (GHS), it may cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure risks.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] This protects against potential splashes.
Skin Protection Nitrile rubber gloves, Lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[3] Regularly inspect gloves for any signs of degradation or puncture before use. A standard lab coat should be worn to protect against incidental contact.
Respiratory Protection Not generally requiredRespiratory protection is not typically necessary under normal use conditions with adequate ventilation.[3][4] However, if aerosols are generated or ventilation is poor, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Operational Plans

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling Procedures:
  • Ventilation: Always handle Diisobutyl glutarate in a well-ventilated area. Use of a chemical fume hood is recommended if there is a potential for aerosol generation.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Ignition Sources: Keep away from heat and sources of ignition. Diisobutyl glutarate is combustible.[4]

Storage Procedures:
  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Incompatibilities: Store away from acids, bases, and strong oxidizing agents.[2]

Disposal Plan

Dispose of Diisobutyl glutarate and its containers in accordance with all applicable local, state, and federal regulations.

  • Unused Material: Waste material must be disposed of in accordance with national and local regulations.[4] Do not mix with other waste. Leave chemicals in their original containers.[4]

  • Contaminated Containers: Handle uncleaned containers as you would the product itself.[4]

  • Environmental Precautions: Avoid release to the environment.[4] Do not allow the product to enter drains.[4]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

Emergency Situation Immediate Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
Inhalation Move person to fresh air.
Ingestion Rinse mouth. Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]
Spill Evacuate the danger area. Cover drains. Collect, bind, and pump off spills. Take up with liquid-absorbent material. Dispose of properly.[4]
Fire Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[3] Wear self-contained breathing apparatus.[4]

Experimental Protocols

Currently, no specific experimental protocols involving Diisobutyl glutarate were identified in the provided search results. Researchers should develop and validate their own protocols in accordance with established laboratory safety standards and the information contained within this guide.

Visualized Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling Diisobutyl glutarate.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Handling Diisobutyl Glutarate Assess_Splash Potential for Splash? Start->Assess_Splash Eye_Protection Wear Safety Glasses with Side Shields or Goggles Assess_Splash->Eye_Protection Yes Standard_PPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Assess_Splash->Standard_PPE No Assess_Aerosol Potential for Aerosolization? Assess_Skin_Contact Potential for Skin Contact? Assess_Aerosol->Assess_Skin_Contact No Respiratory_Protection Use NIOSH/MSHA Approved Respirator Assess_Aerosol->Respiratory_Protection Yes Hand_Protection Wear Nitrile Gloves Assess_Skin_Contact->Hand_Protection Yes Body_Protection Wear Lab Coat Assess_Skin_Contact->Body_Protection No Eye_Protection->Assess_Aerosol Respiratory_Protection->Assess_Skin_Contact Hand_Protection->Body_Protection Body_Protection->Standard_PPE Proceed Proceed with Task Standard_PPE->Proceed

Caption: PPE selection workflow for Diisobutyl glutarate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.